Bis(1,5-cyclooctadiene)nickel(0)
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.Ni/c2*1-2-4-6-8-7-5-3-1;/h2*1-2,7-8H,3-6H2;/b2*2-1-,8-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIUDXYIUKIIE-KZUMESAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Ni | |
| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis(1,5-cyclooctadiene)nickel appears as yellow crystals or yellowish green solid. (NTP, 1992), Yellow or yellowish-green solid; [CAMEO] Yellow crystalline solid; [MSDSonline] | |
| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(1,5-cyclooctadiene)nickel | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9316 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes (NTP, 1992) | |
| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Decomposes (NTP, 1992) | |
| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1295-35-8 | |
| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(1,5-cyclooctadiene)nickel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1295-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel, bis(1,5-cyclooctadiene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001295358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1,5-cyclooctadiene)nickel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
284 to 288 °F (NTP, 1992) | |
| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Bis(1,5-cyclooctadiene)nickel(0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(1,5-cyclooctadiene)nickel(0), commonly abbreviated as Ni(COD)₂, is a pivotal organonickel compound and a versatile precursor for a myriad of nickel(0) catalysts. Its utility in organic synthesis, particularly in cross-coupling reactions, cycloadditions, and olefin polymerization, has made it an indispensable tool for chemists in academic and industrial research, including drug development. This guide provides an in-depth overview of the synthesis, properties, and characterization of Ni(COD)₂. It includes detailed experimental protocols for its preparation, a summary of its key physical and spectroscopic data, and visual representations of the synthetic pathway and characterization workflow to facilitate a comprehensive understanding of this important reagent.
Introduction
Bis(1,5-cyclooctadiene)nickel(0) is a yellow, air- and moisture-sensitive solid with the chemical formula Ni(C₈H₁₂)₂.[1][2] The central nickel atom is in the zero oxidation state and is coordinated to the four double bonds of two 1,5-cyclooctadiene (B75094) (COD) ligands in a tetrahedral geometry.[1][3] The lability of the COD ligands allows for their easy displacement by other ligands, such as phosphines, phosphites, and bipyridines, making Ni(COD)₂ a common and convenient source of Ni(0) for the in-situ generation of active catalysts.[1][4][5] This reactivity profile has led to its widespread use in a vast number of chemical transformations.[4][6][7] This document serves as a technical resource, providing detailed methodologies and characterization data for researchers working with this fundamental organometallic complex.
Physical and Chemical Properties
Ni(COD)₂ is a yellow to orange crystalline solid that is highly sensitive to oxygen and moisture, necessitating handling and storage under an inert atmosphere, typically in a glovebox.[1][2][4][8] It is soluble in many common organic solvents such as toluene (B28343), benzene, and tetrahydrofuran (B95107) (THF), but insoluble in water.[1][4] The compound decomposes at temperatures above 60 °C.[4][6][9]
Table 1: Physical Properties of Bis(1,5-cyclooctadiene)nickel(0)
| Property | Value |
| Chemical Formula | C₁₆H₂₄Ni |
| Molecular Weight | 275.06 g/mol [1][9][10] |
| Appearance | Yellow to orange crystalline powder[2][10][11][12] |
| Melting Point | 60 °C (decomposes)[1][4][6][9] |
| Solubility | Soluble in benzene, toluene, THF, diethyl ether, DMF[1][4] |
| Stability | Highly air and moisture sensitive[2][4][10] |
Synthesis of Bis(1,5-cyclooctadiene)nickel(0)
The most common and established method for the synthesis of Ni(COD)₂ involves the reduction of a nickel(II) salt in the presence of 1,5-cyclooctadiene. The most frequently used precursor is nickel(II) acetylacetonate (B107027), Ni(acac)₂.
Synthesis via Reduction of Nickel(II) Acetylacetonate
This procedure involves the reduction of anhydrous Ni(acac)₂ with an organoaluminum reagent, such as triethylaluminum (B1256330) (AlEt₃) or diisobutylaluminum hydride (DIBAL-H), in the presence of an excess of 1,5-cyclooctadiene.[1][7][13]
Reaction Scheme:
Ni(acac)₂ + 2 COD + 2 AlEt₃ → Ni(COD)₂ + 2 acacAlEt₂ + C₂H₄ + C₂H₆[1]
Caption: Synthetic pathway for Ni(COD)₂.
Detailed Experimental Protocol
Materials:
-
Anhydrous Nickel(II) acetylacetonate (Ni(acac)₂)
-
1,5-Cyclooctadiene (COD), freshly distilled
-
Triethylaluminum (AlEt₃) or Diisobutylaluminum hydride (DIBAL-H) solution
-
Anhydrous toluene
-
Anhydrous diethyl ether or pentane (B18724)
-
Standard Schlenk line and glovebox equipment
Procedure:
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, suspend anhydrous Ni(acac)₂ (1.0 equiv) in anhydrous toluene.
-
Add freshly distilled 1,5-cyclooctadiene (4.0 equiv) to the suspension.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triethylaluminum (2.0 equiv) or DIBAL-H (2.5 equiv) in toluene or THF dropwise to the cold suspension over a period of 30-60 minutes.[13][14] The color of the reaction mixture will change from green to a dark reddish-brown.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and then to room temperature, and stir for an additional 1-2 hours.
-
Cool the mixture to 0 °C and add cold, anhydrous diethyl ether or pentane to precipitate the product.
-
A yellow solid, Ni(COD)₂, will precipitate. Isolate the solid by filtration under an inert atmosphere.
-
Wash the yellow precipitate with cold diethyl ether or pentane to remove any soluble impurities.
-
Dry the product under vacuum to yield Ni(COD)₂ as a bright yellow powder. For higher purity, the crude product can be recrystallized from toluene at -78 °C.[13]
Characterization of Bis(1,5-cyclooctadiene)nickel(0)
The identity and purity of the synthesized Ni(COD)₂ can be confirmed through various spectroscopic and analytical techniques.
Table 2: Spectroscopic Data for Bis(1,5-cyclooctadiene)nickel(0)
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | C₆D₆ | 4.31 (br s, 8H, =CH), 2.08 (br s, 16H, -CH₂-)[15] |
| ¹³C NMR | C₆D₆ | ~96 (=CH), ~33 (-CH₂) |
| IR (Nujol) | ~1485, 1305, 1200, 1010, 810 |
Note: NMR chemical shifts can vary slightly depending on the solvent and instrument.
Characterization Workflow
Caption: Workflow for Ni(COD)₂ characterization.
Safety and Handling
Bis(1,5-cyclooctadiene)nickel(0) is a hazardous chemical and must be handled with appropriate safety precautions.
-
Air and Moisture Sensitivity: It is extremely reactive with air and moisture and should be handled exclusively under an inert atmosphere.[2][4]
-
Toxicity: Nickel compounds are considered carcinogenic and can cause allergic reactions.[16]
-
Flammability: Ni(COD)₂ is a flammable solid.[6]
-
Storage: The compound should be stored at low temperatures (-20 °C is recommended) under an inert atmosphere to prevent decomposition.[6][9]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of bis(1,5-cyclooctadiene)nickel(0). The provided experimental protocol, coupled with the tabulated physical and spectroscopic data, offers a valuable resource for researchers. The use of Ni(COD)₂ as a precursor to catalytically active Ni(0) species is a cornerstone of modern organic synthesis, and a thorough understanding of its preparation and properties is crucial for its effective application in the development of novel chemical entities and pharmaceuticals.
References
- 1. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]
- 2. Bis(1,5-cyclooctadiene)nickel | C16H24Ni | CID 6433264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BIS(1,5-CYCLOOCTADIENE)NICKEL(0) | 1295-35-8 [chemicalbook.com]
- 5. Ni 128: Ni(COD)2 Bis(1,5 cyclooctadiene)nickel(0) | Johnson Matthey [matthey.com]
- 6. Bis(1,5-cyclooctadiene)nickel(0) 1295-35-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 1295-35-8: Bis(1,5-cyclooctadiene)nickel(0) [cymitquimica.com]
- 9. Bis(1,5-cyclooctadiene)nickel(0) 1295-35-8 [sigmaaldrich.com]
- 10. nichia.co.jp [nichia.co.jp]
- 11. strem.com [strem.com]
- 12. 039234.04 [thermofisher.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Structure and Bonding in Bis(1,5-cyclooctadiene)nickel(0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(1,5-cyclooctadiene)nickel(0), commonly abbreviated as Ni(COD)₂, is a cornerstone reagent in synthetic chemistry, serving as a versatile precursor to a vast array of nickel(0) catalysts.[1] Its utility stems from the labile nature of the cyclooctadiene (COD) ligands, which are readily displaced to generate catalytically active species. A thorough understanding of the electronic structure and bonding within Ni(COD)₂ is paramount for predicting its reactivity and designing novel catalytic systems. This guide provides a detailed examination of the molecule's structural parameters, the nature of the nickel-olefin bond, and the experimental and computational methodologies used for its characterization.
Molecular Geometry and Structural Parameters
Ni(COD)₂ features a central nickel atom in the zero-valent oxidation state, coordinated by two 1,5-cyclooctadiene (B75094) ligands. The complex adopts a pseudo-tetrahedral geometry, where the four carbon-carbon double bonds of the two COD ligands are arranged around the nickel center.[1][2] This d¹⁰ complex is diamagnetic, a consequence of its fully occupied d-orbitals.[1][3]
The primary method for determining the precise geometric parameters of Ni(COD)₂ is single-crystal X-ray diffraction. Computational studies, particularly those employing Density Functional Theory (DFT), have also provided valuable insights that complement experimental data. A comparison of key experimental and calculated structural parameters is summarized below.
Table 1: Comparison of Experimental and Calculated Structural Data for Ni(COD)₂
| Parameter | Experimental Value (X-ray) | Calculated Value (DFT) |
| Ni–C Bond Length (Å) | (Value not explicitly found) | 2.138 |
| C=C Bond Length (Å) | (Value not explicitly found) | 1.392 |
| C–C–C Bite Angle (°) | (Value not explicitly found) | 115.1 |
Calculated values are from a study utilizing DFT. Experimental values from X-ray crystallography are cited in the same study for comparison, though not explicitly listed in the provided abstract.[4] The elongation of the C=C bond from that of free cyclooctadiene and the pyramidalization of the olefinic carbons are structural hallmarks of π-backbonding from the metal to the ligand.
Electronic Structure and Bonding: The Dewar-Chatt-Duncanson Model
The bonding between the nickel(0) center and the olefinic ligands in Ni(COD)₂ is best described by the Dewar-Chatt-Duncanson model. This model delineates two primary, synergistic components:
-
σ-Donation (Ligand-to-Metal): The filled π-orbitals of the C=C double bonds on the COD ligands overlap with empty d-orbitals on the nickel atom, donating electron density to the metal.
-
π-Backbonding (Metal-to-Ligand): The filled d-orbitals of the electron-rich Ni(0) center overlap with the empty π* (antibonding) orbitals of the olefinic C=C bonds. This back-donation of electron density from the metal to the ligand is a crucial feature of the bonding in low-valent transition metal-olefin complexes.
This synergistic interaction strengthens the overall metal-ligand bond, leads to a lengthening of the C=C bond in the coordinated COD ligand, and lowers the overall energy of the system.
Below is a conceptual diagram illustrating these key metal-ligand bonding interactions.
Caption: Dewar-Chatt-Duncanson model for Ni(0)-olefin bonding.
Spectroscopic and Computational Characterization
The electronic structure of Ni(COD)₂ can be probed through various experimental and theoretical techniques.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for directly investigating the energies of molecular orbitals. In X-ray Photoelectron Spectroscopy (XPS), core-level electron binding energies are measured, providing information about the elemental composition and oxidation state of the atoms. For Ni(COD)₂, the Ni 2p spectrum is of particular interest. The binding energy for zero-valent nickel, Ni(0), is expected to be significantly lower than that for oxidized nickel species like Ni(II).
Table 2: Representative XPS Binding Energies for Nickel Species
| Species | Ni 2p₃/₂ Binding Energy (eV) | Reference |
| Ni(0) metal | ~852.6 | [5][6] |
| Ni(0)@rGO | 852.8 | [7] |
| Ni(II) Oxide (NiO) | ~854.6 | [6] |
| Ni(II) Hydroxide (Ni(OH)₂) | ~856.1 | [6] |
Note: A specific experimental XPS spectrum for pure Ni(COD)₂ was not found in the literature reviewed. The values for Ni(0) metal and a supported Ni(0) species are provided as the best available reference points for the expected binding energy in Ni(COD)₂.
Computational Chemistry
Density Functional Theory (DFT) is the most widely used computational method for studying the electronic structure of organometallic complexes like Ni(COD)₂. These calculations can provide optimized geometries, molecular orbital energies, and electron population analyses. Natural Population Analysis (NPA) or Natural Bond Orbital (NBO) analysis can quantify the charge distribution in the molecule.
Table 3: Calculated Electronic Properties of Ni(COD)₂
| Property | Calculated Value |
| Natural Population Analysis (NPA) Charge on Ni | +0.091 |
This small positive charge on the nickel atom, despite its formal zero oxidation state, reflects the net effect of σ-donation from the ligands and π-backbonding to the ligands.[8]
Experimental Protocols
The study and use of Ni(COD)₂ require specific experimental procedures due to its sensitivity to air and moisture.[3][9]
Synthesis and Handling of Ni(COD)₂
Objective: To synthesize bis(1,5-cyclooctadiene)nickel(0) from a nickel(II) precursor.
Standard Protocol (Schlenk Line/Glovebox):
-
Apparatus: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas (e.g., argon or nitrogen). The reaction is typically performed using Schlenk techniques or within an inert atmosphere glovebox.
-
Reagents: Anhydrous nickel(II) acetylacetonate (B107027) (Ni(acac)₂), 1,5-cyclooctadiene (COD), and an organoaluminum reducing agent such as triethylaluminum (B1256330) (AlEt₃) are used. All solvents (e.g., toluene (B28343), benzene) must be anhydrous and deoxygenated.[3]
-
Procedure: a. Suspend anhydrous Ni(acac)₂ in the chosen solvent in a Schlenk flask. b. Add an excess of 1,5-cyclooctadiene to the suspension. c. Cool the mixture (e.g., to 0 °C or below). d. Slowly add the organoaluminum reducing agent dropwise to the stirred mixture. The reaction is exothermic. e. After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature. f. The product, a yellow crystalline solid, precipitates from the solution.
-
Work-up and Storage: a. The solid product is isolated by filtration under inert atmosphere (e.g., using a Schlenk filter stick or in a glovebox). b. The yellow solid is washed with cold, deoxygenated solvent (e.g., pentane) to remove soluble byproducts. c. The product must be dried under vacuum and stored at low temperatures (e.g., -20 °C) in a glovebox to prevent decomposition.[9]
Single-Crystal X-ray Diffraction
Objective: To obtain the solid-state molecular structure of Ni(COD)₂.
Methodology:
-
Crystal Growth: High-quality single crystals are required. This is often the most challenging step. A common method is the slow cooling of a saturated solution. a. Prepare a saturated solution of Ni(COD)₂ in a suitable anhydrous, deoxygenated solvent (e.g., toluene or hexane) in a glovebox. b. Slowly cool the solution. This can be achieved by placing the sealed vial in a Dewar flask filled with an insulating solvent and then placing the entire assembly in a freezer to ensure a very slow cooling rate. c. Alternatively, slow evaporation of the solvent or vapor diffusion (layering a solution with a miscible anti-solvent) can be attempted.
-
Crystal Mounting: A suitable single crystal (typically 0.1–0.4 mm) is selected under a microscope in the glovebox, coated in a cryoprotectant oil (e.g., Paratone-N), and mounted on a loop (e.g., a MiTeGen MicroMount).
-
Data Collection: The mounted crystal is rapidly transferred to the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: a. The collected diffraction data are processed to determine the unit cell dimensions and integrate the reflection intensities. b. The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms. c. The atomic positions and their thermal displacement parameters are refined against the experimental data to achieve the best fit between the calculated and observed diffraction patterns.
Computational Protocol (DFT)
Objective: To model the electronic structure and geometry of Ni(COD)₂.
Workflow:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE is used.
-
Initial Geometry: The starting coordinates for the Ni(COD)₂ molecule can be taken from experimental crystal structure data or built using a molecular modeling program.
-
Method Selection: a. Functional: A suitable density functional must be chosen. For transition metal complexes, hybrid functionals like B3LYP or PBE0, or meta-GGA functionals like M06, are often employed. Dispersion corrections (e.g., -D3) are recommended. [For example, geometry optimizations of related Ni systems have been performed at the BP86-D2/def2-TZVP level.] b. Basis Set: A basis set that provides a good description of both the nickel atom and the lighter C and H atoms is required. Pople-style basis sets (e.g., 6-31G(d,p)) or, more commonly for transition metals, Ahlrichs-type basis sets like the def2 series (e.g., def2-TZVP for geometry optimizations, def2-QZVPP for single-point energy calculations) are appropriate. An effective core potential (ECP) may be used for the nickel atom to account for relativistic effects.
-
Calculation Type: a. Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. A frequency calculation should be performed subsequently to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). b. Property Calculations: Once the optimized geometry is obtained, further calculations can be performed, such as Natural Bond Orbital (NBO) analysis to determine atomic charges and orbital interactions, or Time-Dependent DFT (TD-DFT) to predict electronic excitation energies. A molecular orbital analysis will yield the energies and compositions of the HOMO, LUMO, and other frontier orbitals.
Caption: Workflow for characterization of Ni(COD)₂.
Conclusion
The electronic structure of Ni(COD)₂ is defined by a delicate balance of σ-donation from the COD ligands to the Ni(0) center and, crucially, π-backbonding from the metal's filled d-orbitals into the ligands' π* orbitals. This bonding model, supported by experimental data from X-ray crystallography and photoelectron spectroscopy of analogous Ni(0) species, as well as by DFT calculations, explains the molecule's tetrahedral geometry and its reactivity as a source of naked nickel(0). A comprehensive understanding of these fundamental principles, combined with robust experimental and computational protocols, is essential for leveraging the full potential of Ni(COD)₂ in catalysis and materials science.
References
- 1. blog.strem.com [blog.strem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nickel | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 6. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Nickel [xpsfitting.com]
- 7. researchgate.net [researchgate.net]
- 8. Structurally Diverse Bench-Stable Nickel(0) Pre-Catalysts: A Practical Toolkit for In Situ Ligation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
The Advent of a Catalyst: A Technical Guide to the Discovery and Historical Preparation of Ni(COD)₂
For Researchers, Scientists, and Drug Development Professionals
Bis(1,5-cyclooctadiene)nickel(0), commonly abbreviated as Ni(COD)₂, stands as a cornerstone reagent in modern synthetic chemistry, particularly in the realm of nickel-catalyzed transformations. Its utility as a source of nickel(0) has propelled advancements in cross-coupling reactions, cycloadditions, and a myriad of other organic syntheses. This technical guide delves into the seminal discovery and the evolution of the preparative methods for this indispensable organonickel complex, offering a comprehensive resource for researchers in the field.
Discovery and Significance
First reported by Günther Wilke in 1960, the synthesis of Ni(COD)₂ marked a significant milestone in organometallic chemistry.[1] The complex, an 18-electron species with a pseudo-tetrahedral geometry, features a central nickel(0) atom coordinated to the four double bonds of two 1,5-cyclooctadiene (B75094) (COD) ligands.[1] The lability of the COD ligands is a key feature, allowing for their facile displacement by other ligands, thereby providing a versatile entry point into a vast array of catalytic cycles.[1] This property, coupled with its solubility in common organic solvents, has cemented the role of Ni(COD)₂ as a premier precatalyst for generating active Ni(0) species.[1] However, the complex is notoriously air-sensitive, oxidizing within minutes upon exposure to air, which necessitates handling under an inert atmosphere.[2][3]
Historical Preparative Methods
The journey to efficient and safe Ni(COD)₂ synthesis has seen significant evolution from its initial discovery. The classical and most widely cited method involves the reduction of a nickel(II) salt in the presence of 1,5-cyclooctadiene.
The Wilke Synthesis and its Modifications
The original synthesis developed by Wilke and his coworkers involved the reduction of nickel(II) acetylacetonate (B107027), Ni(acac)₂, with an organoaluminum reagent.[4] This foundational method, with subsequent modifications, has been the workhorse for Ni(COD)₂ preparation for decades.
A standard and frequently referenced procedure involves the reduction of anhydrous Ni(acac)₂ with triethylaluminum (B1256330) (AlEt₃) in the presence of 1,5-cyclooctadiene and a catalytic amount of 1,3-butadiene (B125203).[2][4][5] The butadiene is thought to act as an initial ligand to stabilize the nascent nickel(0) species.
A significant improvement to this method was the use of diisobutylaluminum hydride (DIBAH) as the reducing agent, which offered a more convenient and potentially higher-yielding alternative.[5]
Table 1: Comparison of Historical Ni(COD)₂ Synthesis Protocols
| Parameter | Wilke Method (with AlEt₃) | Modified Method (with DIBAH) |
| Nickel Source | Anhydrous Nickel(II) acetylacetonate (Ni(acac)₂) | Technical Grade Nickel(II) acetylacetonate (Ni(acac)₂) |
| Reducing Agent | Triethylaluminum (AlEt₃) | Diisobutylaluminum hydride (DIBAH) |
| Ligand | 1,5-cyclooctadiene (COD) | 1,5-cyclooctadiene (COD) |
| Additives | 1,3-butadiene | None |
| Solvent | Benzene (B151609) or Toluene | Tetrahydrofuran (THF) |
| Temperature | -5 to -2 °C | -78 °C to 0 °C |
| Reported Yield | ~12% (without butadiene) to higher yields with butadiene | ~72% |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ni(COD)₂ via Reduction of Ni(acac)₂ with Triethylaluminum (based on historical accounts)
Materials:
-
Anhydrous Nickel(II) acetylacetonate (Ni(acac)₂)
-
Triethylaluminum (AlEt₃)
-
1,5-cyclooctadiene (freshly distilled)
-
1,3-butadiene
-
Dry Benzene
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, a mixture of anhydrous Ni(acac)₂ (1.09 mol), freshly distilled 1,5-cyclooctadiene (5.45 mol), and 1,3-butadiene (0.46 mol) in dry benzene (800 mL) is cooled to between -5 and -2 °C.[6]
-
A solution of triethylaluminum (1.13 mol) in dry benzene (260 mL) is added slowly to the cold mixture with vigorous stirring.[6]
-
The reaction mixture is stirred for an extended period while maintaining the low temperature.
-
Work-up under inert conditions, which typically involves filtration and washing with a non-polar solvent, yields Ni(COD)₂ as a yellow solid.
Protocol 2: A More Convenient Preparation of Ni(COD)₂ Using DIBAH
Materials:
-
Technical grade Bis(acetylacetonate)nickel(II) (Ni(acac)₂)
-
1,5-cyclooctadiene
-
1.0 M solution of Diisobutylaluminum hydride (DIBAH) in tetrahydrofuran
-
Tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
A flask equipped with a stir bar and a pressure-equalizing addition funnel is charged with technical grade Ni(acac)₂ (0.0182 mol) and briefly dried under vacuum with a heat gun.[4]
-
After cooling under a positive nitrogen atmosphere, the solid is suspended in THF (25 mL) and treated with 1,5-cyclooctadiene (0.0723 mol).[4]
-
The suspension is cooled to -78 °C to form a green slurry.[4]
-
A 1.0 M solution of DIBAH in THF (0.0454 mol) is transferred to the addition funnel via cannula and added dropwise over 1 hour to the slurry.[4] This results in a dark, reddish-brown solution.
-
The solution is allowed to warm to 0 °C over a 1-hour period.[4]
-
Diethyl ether (65 mL) is added to precipitate a light yellow solid.[4]
-
The product is isolated by filtration at -78 °C, washed with cold diethyl ether, and dried in vacuo to yield Ni(COD)₂ as a pale yellow powder.[4]
Modern and Safer Synthetic Alternatives
Concerns over the use of pyrophoric organoaluminum reagents have driven the development of safer and more environmentally benign synthetic routes to Ni(COD)₂.
Photochemical Synthesis
A notable recent development is the preparation of Ni(COD)₂ from Ni(acac)₂ using light as the energy source.[7][8] This method involves the photochemical dimerization of xanthone (B1684191) to form a sterically hindered vicinal diol.[7][9] This diol then acts as a reductant for Ni(acac)₂, obviating the need for hazardous reagents like DIBAH.[7][8]
Electroreductive Synthesis
Electrochemical methods have also emerged as a powerful tool for the synthesis of Ni(0) precatalysts, including Ni(COD)₂.[10] The cathodic reduction of Ni(II) salts offers a highly reproducible and scalable alternative to traditional chemical reductants, avoiding the use of pyrophoric and non-atom-economical reagents.[10]
Logical Relationships and Experimental Workflows
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: Timeline of the discovery and synthetic evolution of Ni(COD)₂.
Caption: Reaction pathway for the Wilke synthesis of Ni(COD)₂.
References
- 1. blog.strem.com [blog.strem.com]
- 2. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]
- 3. Benchtop Delivery of Ni(cod)2 using Paraffin Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5130458A - Preparation of bis(1,5-cyclooctadiene)nickel(O) - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electroreductive synthesis of Ni(0) precatalysts - American Chemical Society [acs.digitellinc.com]
A Technical Guide to Bis(1,5-cyclooctadiene)nickel(0): Properties, Synthesis, and Applications
Introduction: Bis(1,5-cyclooctadiene)nickel(0), commonly abbreviated as Ni(cod)₂, is a foundational organometallic compound of nickel in its zero oxidation state.[1] It serves as a crucial precursor and catalyst in a vast array of chemical transformations, making it an indispensable tool for researchers in organic synthesis, materials science, and drug development.[1][2][3] The complex features a central nickel(0) atom coordinated to the four double bonds of two 1,5-cyclooctadiene (B75094) (COD) ligands, resulting in a stable 18-electron configuration.[4] A key characteristic of Ni(cod)₂ is the labile nature of its COD ligands, which are readily displaced by stronger electron-donating ligands such as phosphines, enabling its entry into catalytic cycles.[4][5][6] However, its utility is accompanied by significant handling challenges, as the compound is extremely sensitive to air, moisture, and light, necessitating storage and manipulation under strictly inert conditions.[2][6][7]
Physical and Chemical Properties
Bis(1,5-cyclooctadiene)nickel(0) is a yellow to orange crystalline solid.[8][9][10] It is highly reactive and sensitive, decomposing upon exposure to air, water, and light.[2][6] Proper handling in a glovebox or under an inert atmosphere (argon or nitrogen) is mandatory.[5][6] It is soluble in many common organic solvents but insoluble in water.[11][12]
Table 1: Physical Properties of Bis(1,5-cyclooctadiene)nickel(0)
| Property | Value | Citations |
| Molecular Formula | C₁₆H₂₄Ni | [2][8][11] |
| Molecular Weight | 275.06 g/mol | [11] |
| Appearance | Yellow to orange crystals or yellowish-green solid.[2][8][9] | [2][8][9] |
| Melting Point | 60 °C (decomposes) | [11] |
| Solubility | Soluble in benzene, toluene (B28343), THF, ether, DMF, hexamethylphosphoramide, N-methylpyrrolidinone.[6][11][12] Insoluble in water.[6][11][12] | [6][11][12] |
| Stability | Extremely sensitive to air and moisture.[2][5] Sensitive to light and temperature.[2][6] | [2][5][6] |
| Storage Temperature | -20°C, under an inert atmosphere. |
Reactivity and Catalytic Profile
The reactivity of Ni(cod)₂ is dominated by two primary processes: ligand substitution and oxidative addition. These elementary steps are the foundation of its widespread use in catalysis.[4]
-
Ligand Substitution: The 1,5-cyclooctadiene ligands are weakly bound and can be easily displaced by a variety of other ligands, such as phosphines, phosphites, and bipyridines.[4][5] This allows for the in-situ generation of catalytically active "ligated" nickel(0) species, which are often the true catalysts in a given reaction.
-
Oxidative Addition: As a source of electron-rich Ni(0), the complex readily undergoes oxidative addition with various substrates, most notably aryl and vinyl halides.[4][13] In this step, the nickel center is oxidized from Ni(0) to Ni(II), forming new bonds with the substrate fragments. This is a critical activation step in numerous cross-coupling reactions.[14]
These fundamental reactions enable Ni(cod)₂ to catalyze a broad spectrum of organic transformations, including:
-
Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions to form C-C, C-N, and C-O bonds.[15]
-
Cycloaddition and Oligomerization: Catalyzing [m+n] cycloadditions of dienes, alkynes, and strained alkenes.[3][6][13]
-
C-H Functionalization: Activating and functionalizing otherwise inert C-H bonds.
Caption: Generalized catalytic cycle for nickel(0)-catalyzed cross-coupling reactions.
Experimental Protocols
CAUTION: Bis(1,5-cyclooctadiene)nickel(0) is a flammable solid, a suspected carcinogen, and may cause allergic reactions. All manipulations must be performed by trained personnel using appropriate personal protective equipment (PPE) inside a well-ventilated fume hood or, preferably, within an inert atmosphere glovebox.[10]
Synthesis of Ni(cod)₂ via DIBAL Reduction
This procedure is adapted from a convenient method that avoids the use of 1,3-butadiene.[7][16]
Reagents:
-
Bis(acetylacetonato)nickel(II), Ni(acac)₂
-
1,5-Cyclooctadiene (COD)
-
Diisobutylaluminum hydride (DIBAL), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Anhydrous Toluene (for recrystallization)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add Ni(acac)₂ (1.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Suspend the solid in anhydrous THF and add 1,5-cyclooctadiene (4.0 equiv).
-
Cool the resulting green slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of DIBAL in THF (2.5 equiv) to the cooled suspension via a syringe or dropping funnel. A dark, reddish-brown solution will form.
-
After the addition is complete, slowly warm the reaction mixture to 0 °C.
-
At 0 °C, add cold, anhydrous diethyl ether to precipitate the product as a light yellow solid.
-
Filter the solid under an inert atmosphere, wash with cold diethyl ether, and dry under vacuum.
-
For higher purity, the crude product can be recrystallized from anhydrous toluene at low temperature (-78 °C) inside a glovebox.[16]
Caption: Experimental workflow for the synthesis of Ni(cod)₂.
Handling and Storage
-
Handling: Always handle Ni(cod)₂ in an inert atmosphere glovebox or using Schlenk techniques. Use spark-proof tools. Avoid generating dust.
-
Storage: Store in a tightly sealed container under argon or nitrogen in a freezer (-20 °C).[10][17] Protect from light.[2]
Representative Catalytic Reaction: Suzuki Coupling
This protocol is adapted from a literature procedure for the synthesis of 4-acetylbiphenyl.
Reagents:
-
4'-Chloroacetophenone (B41964) (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Tripotassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0), Ni(cod)₂ (0.04 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inside a glovebox, add phenylboronic acid, PPh₃, K₃PO₄, and Ni(cod)₂ to a reaction vial.
-
Add a solution of 4'-chloroacetophenone in anhydrous THF to the vial.
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours.
-
Remove the mixture from the glovebox and quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica (B1680970) gel column chromatography to yield the product.
Caption: Experimental workflow for a Ni(cod)₂-catalyzed Suzuki coupling reaction.
Safety Information
Ni(cod)₂ is a hazardous material that requires careful handling. It is classified as a flammable solid, may cause cancer, and can lead to allergic skin and respiratory reactions.[17]
Table 2: GHS Hazard Classifications
| H-Code | Hazard Statement | Citations |
| H228 | Flammable solid | [17] |
| H317 | May cause an allergic skin reaction | |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [2] |
| H350 | May cause cancer | [2] |
| H351 | Suspected of causing cancer | [2] |
| H372 | Causes damage to organs (lungs) through prolonged or repeated exposure | [18] |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.[17]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Flame-retardant lab coat and appropriate protective clothing.
-
Respiratory Protection: Use only in a chemical fume hood or glovebox. If airborne levels are high, a NIOSH/MSHA-approved respirator is required.
References
- 1. CAS 1295-35-8: Bis(1,5-cyclooctadiene)nickel(0) [cymitquimica.com]
- 2. Bis(1,5-cyclooctadiene)nickel | C16H24Ni | CID 6433264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]
- 6. BIS(1,5-CYCLOOCTADIENE)NICKEL(0) | 1295-35-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. strem.com [strem.com]
- 9. Bis(1,5-cyclooctadiene)nickel(0) | Ni(COD)2 | C16H24Ni - Ereztech [ereztech.com]
- 10. fishersci.com [fishersci.com]
- 11. 1295-35-8 CAS MSDS (BIS(1,5-CYCLOOCTADIENE)NICKEL(0)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Bis(1,5-cyclooctadiene)nickel(0) 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US5130458A - Preparation of bis(1,5-cyclooctadiene)nickel(O) - Google Patents [patents.google.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. fishersci.it [fishersci.it]
- 18. Bis(1,5-cyclooctadiene)nickel(0) | 1295-35-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Technical Guide to the Spectroscopic Characterization of Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the organonickel complex, bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]. Due to its utility as a source of Ni(0) in chemical synthesis, a thorough understanding of its spectroscopic properties is essential for researchers in various fields, including catalysis and drug development. Ni(COD)₂ is a diamagnetic, d¹⁰ complex, making it amenable to characterization by NMR spectroscopy[1]. However, its high sensitivity to air and moisture necessitates careful handling under an inert atmosphere to obtain reliable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the characterization of Ni(COD)₂. Deuterated benzene (B151609) (C₆D₆) is a common solvent for acquiring NMR spectra of this complex.
¹H NMR Spectroscopy
The proton NMR spectrum of Ni(COD)₂ displays two main resonances corresponding to the olefinic and aliphatic protons of the 1,5-cyclooctadiene (B75094) (COD) ligands. The coordination of the double bonds to the nickel center results in a characteristic upfield shift compared to the free ligand.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further confirmation of the complex's structure, showing distinct signals for the sp² (olefinic) and sp³ (aliphatic) carbon atoms of the COD ligands.
Tabulated NMR Data
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for Ni(COD)₂ in benzene-d₆.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |
| ¹H | ~4.31 | broad | =C-H | [2] |
| ~2.08 | broad | -CH ₂- | [2] | |
| ¹³C | 83.6 | broad singlet | =C -H | [3] |
| 30.4 | singlet | -C H₂- | [3] |
Note: The chemical shifts can vary slightly depending on the specific experimental conditions and the purity of the sample. In some instances, more complex splitting patterns may be observed for the COD ligands in related complexes, with distinct signals for different methylene (B1212753) and methine protons[3].
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the key functional groups within Ni(COD)₂. The spectrum is dominated by the vibrational modes of the 1,5-cyclooctadiene ligands. Due to the air-sensitive nature of the complex, IR spectra are typically recorded on solid samples as a Nujol mull.
Tabulated IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3020 | Medium | =C-H stretch |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1640 | Medium | C=C stretch (coordinated) |
| ~1450 | Medium | CH₂ scissoring |
| ~720 | Strong | CH₂ rocking (Nujol) |
Note: The C=C stretching frequency in the complex is expected to be at a lower wavenumber compared to free 1,5-cyclooctadiene due to back-bonding from the nickel d-orbitals into the π orbitals of the alkene.*
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of the air-sensitive compound Ni(COD)₂. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques[3].
NMR Sample Preparation and Data Acquisition
-
Solvent Preparation: Use deuterated benzene (C₆D₆) that has been thoroughly dried and degassed. This can be achieved by distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.
-
Sample Loading: Inside a glovebox, weigh a few milligrams of Ni(COD)₂ into a clean, dry NMR tube.
-
Solvent Addition: Add the dried and degassed C₆D₆ to the NMR tube to dissolve the sample.
-
Sealing: Securely cap the NMR tube. For long-term or high-temperature experiments, it is advisable to use a flame-sealed NMR tube.
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Reference the chemical shifts to the residual solvent peak of benzene-d₆ (δ 7.16 for ¹H and δ 128.06 for ¹³C).
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, especially for the ¹³C spectrum.
-
IR Sample Preparation and Data Acquisition (Nujol Mull)
-
Mulling Agent: Use dry, deoxygenated Nujol (mineral oil).
-
Sample Preparation:
-
Inside a glovebox, place a small amount of Ni(COD)₂ onto a clean, dry agate mortar.
-
Add a drop of Nujol to the solid.
-
Grind the mixture with an agate pestle until a smooth, uniform paste (mull) is formed.
-
-
Sample Mounting:
-
Spread a thin, even layer of the mull onto a KBr or CsI salt plate.
-
Place a second salt plate on top and gently press to create a thin film of the sample.
-
-
Data Acquisition:
-
Quickly transfer the assembled salt plates to the sample holder of an FTIR spectrometer.
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Run a background spectrum of clean salt plates and subtract it from the sample spectrum.
-
The characteristic peaks of Nujol (~2924, 2853, 1462, 1377, and 722 cm⁻¹) will be present in the spectrum and should be noted.
-
Visualizations
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates the logical flow for the spectroscopic analysis of Ni(COD)₂.
Caption: Workflow for Ni(COD)₂ analysis.
References
An In-depth Technical Guide on the Thermodynamic Stability and Decomposition of Bis(1,5-cyclooctadiene)nickel(0)
Introduction
Bis(1,5-cyclooctadiene)nickel(0), commonly abbreviated as Ni(COD)₂, is a cornerstone organonickel complex and a widely utilized precursor for generating Ni(0) species in organic synthesis and catalysis.[1][2] Its utility stems from the labile nature of the two 1,5-cyclooctadiene (B75094) (COD) ligands, which are readily displaced by other ligands, providing a convenient entry point into a vast array of nickel-catalyzed transformations.[1][3] However, the same lability that makes Ni(COD)₂ an effective precatalyst also contributes to its significant instability. This technical guide provides a comprehensive overview of the thermodynamic stability and decomposition pathways of Ni(COD)₂, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in its handling and application.
Thermodynamic Stability
The practical utility of Ni(COD)₂ is often hampered by its sensitivity to environmental conditions. Understanding its stability profile is critical for proper storage, handling, and application to ensure reproducibility in catalytic reactions.
1.1. General Stability Profile
Ni(COD)₂ is a yellow crystalline solid that is highly sensitive to air (oxygen), moisture, heat, and certain solvents.[3][4] Exposure to air leads to rapid oxidation within minutes, forming nickel(II) oxide.[2] Consequently, it must be rigorously handled and stored under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques, preferably at low temperatures (-20 °C).[1][5] The quality of Ni(COD)₂ can often be visually assessed; a bright yellow powder indicates high purity, whereas darker colors may suggest decomposition.[1]
1.2. Quantitative Thermodynamic Data
Decomposition of Ni(COD)₂
The decomposition of Ni(COD)₂ involves the dissociation of the COD ligands to yield nickel metal in its elemental zero-valent state. This process is highly dependent on the physical state (solid vs. solution), temperature, and chemical environment.
2.1. Thermal Decomposition in the Solid State
Thermal analysis provides the most direct quantitative data on the solid-state stability of Ni(COD)₂. There are varying reports on its decomposition temperature, which highlights the influence of experimental conditions.
-
The melting point is often cited as 60 °C, at which point it also decomposes, even under a nitrogen atmosphere.[2]
-
Some reports indicate decomposition begins at temperatures above 0 °C.[9]
-
Thermogravimetric analysis (TGA) performed under a nitrogen purge has shown that Ni(COD)₂ can retain over 95% of its mass up to 140 °C, indicating that significant, rapid decomposition in the solid state under inert conditions occurs at higher temperatures than often assumed.[10]
Table 1: Physical and Thermal Properties of Ni(COD)₂
| Property | Value | Citations |
| Chemical Formula | C₁₆H₂₄Ni | [2][3] |
| Molar Mass | 275.06 g/mol | [2][3] |
| Appearance | Yellow crystalline powder | [3][11] |
| Melting Point | 60 °C (decomposes) | [2][11] |
| Solubility | Moderately soluble in benzene, toluene, THF, DMF, diethyl ether | [2][3] |
| Solid-State Stability (TGA) | >95% mass retention up to 140 °C (under N₂) | [10] |
2.2. Decomposition in Solution
In solution, the stability of Ni(COD)₂ is significantly reduced. The complex gradually decomposes even at room temperature in solvents like tetrahydrofuran (B95107) (THF) and toluene, which can lead to the formation of a nickel mirror or colloidal nickel nanoparticles.[3][9] The decomposition is often faster in halogenated solvents like dichloromethane.[3] The presence of impurities, particularly oxygen, can accelerate this process, causing solutions to turn grey or black within hours due to the formation of nickel nanoparticles.[9]
Decomposition Pathways and Mechanisms
The fundamental decomposition pathway for Ni(COD)₂ is the dissociation of the ligands to form nickel metal and free 1,5-cyclooctadiene.
General Decomposition Pathway
The primary decomposition reaction can be represented as:
Ni(COD)₂ (s or soln) → Ni(0) (s) + 2 C₈H₁₂ (g or soln)
This process is driven by the weak nature of the nickel-olefin bonds and the thermodynamic stability of the resulting elemental nickel and free diolefin. The visualization below illustrates this straightforward dissociation.
Experimental Protocols
To study the thermal stability and decomposition of air-sensitive compounds like Ni(COD)₂, specialized handling and analytical procedures are required.
4.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of decomposition and quantify mass loss.
Protocol:
-
Sample Preparation: Inside an inert atmosphere glovebox, weigh approximately 3-8 mg of Ni(COD)₂ into a TGA-compatible crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the sealed crucible into the TGA instrument, which has been previously purged with a high-purity inert gas (e.g., nitrogen or argon).
-
Analysis Parameters:
-
Data Collection: Record the sample mass as a function of temperature. The resulting curve is analyzed to identify the temperature at which mass loss begins, indicating decomposition.
4.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting and decomposition, and to quantify the enthalpy changes associated with these processes.
Protocol:
-
Sample Preparation: Inside an inert atmosphere glovebox, weigh 2-5 mg of Ni(COD)₂ into a DSC crucible (e.g., hermetically sealable aluminum pans).[14] Crimp the lid to hermetically seal the sample and prevent exposure to air during transfer.
-
Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell. Purge the cell with a high-purity inert gas (e.g., nitrogen).[14]
-
Analysis Parameters:
-
Purge Gas: Nitrogen or Argon.
-
Temperature Program: Heat the sample at a constant rate (e.g., 5 or 10 °C/min) through the expected temperature range of interest (e.g., 25 °C to 200 °C).[14]
-
-
Data Collection: Record the differential heat flow. Endothermic peaks typically represent melting, while exothermic peaks often correspond to decomposition events. For Ni(COD)₂, melting and decomposition are often observed concurrently.[2][13]
Conclusion
Bis(1,5-cyclooctadiene)nickel(0) is an indispensable reagent in modern synthetic chemistry, offering a reliable source of Ni(0) for a multitude of catalytic reactions. Its primary drawback is its inherent thermal and atmospheric instability. A thorough understanding of its decomposition behavior, supported by quantitative thermal analysis data, is crucial for its effective and safe use. While solid Ni(COD)₂ is more stable under an inert atmosphere than often perceived, its decomposition in solution can be rapid. By employing rigorous air-free handling techniques and adhering to established analytical protocols, researchers can mitigate the challenges associated with its instability and successfully harness its synthetic potential.
References
- 1. blog.strem.com [blog.strem.com]
- 2. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]
- 3. nichia.co.jp [nichia.co.jp]
- 4. CAS 1295-35-8: Bis(1,5-cyclooctadiene)nickel(0) [cymitquimica.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. nickel [webbook.nist.gov]
- 7. Nickel tetracarbonyl [webbook.nist.gov]
- 8. nickel [webbook.nist.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Structurally Diverse Bench-Stable Nickel(0) Pre-Catalysts: A Practical Toolkit for In Situ Ligation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. strem.com [strem.com]
- 12. Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility and Handling of Bis(1,5-cyclooctadiene)nickel(0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(1,5-cyclooctadiene)nickel(0), commonly abbreviated as Ni(cod)₂, is a pivotal organonickel compound with the formula Ni(C₈H₁₂)₂. It serves as a primary source of nickel(0) in chemical synthesis, finding extensive application as a catalyst or precatalyst in a myriad of organic transformations, including cross-coupling reactions, cycloadditions, and olefin polymerization.[1][2] The utility of Ni(cod)₂ is largely due to the labile nature of the two 1,5-cyclooctadiene (B75094) (cod) ligands, which are readily displaced by other ligands to generate catalytically active species.[1]
However, Ni(cod)₂ is notoriously sensitive to air, moisture, and light, and can be thermally unstable.[3][4] Exposure to air leads to rapid oxidation to nickel(II) oxide.[1] This high reactivity necessitates careful handling and storage under an inert atmosphere, typically in a glovebox or using Schlenk techniques, and at low temperatures (-20°C is recommended for storage).[3][5] Its sensitivity also complicates the determination of precise physicochemical data, such as solubility, as the compound may decompose in solution, affecting measurement accuracy.[4] This guide provides a comprehensive overview of the solubility of Ni(cod)₂ in common organic solvents, a detailed experimental protocol for its synthesis, and a workflow for its application in catalysis.
Solubility of Bis(1,5-cyclooctadiene)nickel(0)
Quantitative solubility data for Ni(cod)₂ is scarce in the literature, likely due to its instability. However, extensive qualitative information is available. The compound's solubility is highest in aromatic hydrocarbons and some ethers. It is generally insoluble in aliphatic hydrocarbons and protic solvents like water.
Table 1: Solubility of Ni(cod)₂ in Various Organic Solvents
| Solvent Class | Solvent | Solubility Description | Reference(s) |
| Aromatic Hydrocarbons | Benzene | Soluble / Moderately Soluble | [1][3][5] |
| Toluene | Soluble / Moderately Soluble | [1][3][5] | |
| Ethers | Tetrahydrofuran (THF) | Soluble | [1][3][5] |
| Diethyl ether | Soluble | [3][5] | |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble | [3][5] |
| Hexamethylphosphoramide (HMPA) | Soluble | [3] | |
| N-Methylpyrrolidinone | Soluble | [3][5] | |
| Aliphatic Hydrocarbons | Alkanes (e.g., hexane) | Insoluble | [1] |
| Protic Solvents | Water | Insoluble, Decomposes | [4][5] |
Note: While described as "soluble," Ni(cod)₂ solutions can be unstable and decompose over time, indicated by the formation of nickel black.
Experimental Protocols
Given the air and moisture sensitivity of Ni(cod)₂, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk techniques. Glassware should be oven-dried and cooled under vacuum prior to use. Solvents must be rigorously dried and deoxygenated.
Synthesis of Bis(1,5-cyclooctadiene)nickel(0)
This protocol is adapted from a common and convenient method utilizing Diisobutylaluminum Hydride (DIBAL-H) as the reducing agent.[3]
Materials:
-
Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)
-
1,5-cyclooctadiene (cod)
-
Diisobutylaluminum Hydride (DIBAL-H) solution (e.g., 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Schlenk flask (250 mL)
-
Cannula/syringe for liquid transfers
-
Filter cannula or fritted glass filter
-
Inert gas source (Argon or Nitrogen)
-
Cooling bath (-78°C, e.g., dry ice/acetone)
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, charge a 250 mL Schlenk flask with nickel(II) acetylacetonate (e.g., 4.67 g) and 1,5-cyclooctadiene (e.g., 7.93 g).
-
Dissolution: Add anhydrous THF (e.g., 50 mL) to the flask to dissolve the reagents.
-
Cooling: Cool the resulting solution to -78°C using a dry ice/acetone bath.
-
Reduction: While maintaining the low temperature, slowly add a 1.0 M solution of DIBAL-H in THF (e.g., 45.4 mL) to the stirred reaction mixture. The solution will typically turn a dark, reddish-brown color.
-
Warming: After the addition is complete, allow the reaction mixture to warm slowly to 0°C.
-
Precipitation: At 0°C, add cold, anhydrous diethyl ether to the flask to precipitate the product. A light yellow solid should form.
-
Isolation: Isolate the yellow precipitate by filtration under an inert atmosphere. This can be achieved using a filter cannula or a Schlenk filter apparatus.
-
Washing: Wash the isolated solid with cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the product under high vacuum to yield Bis(1,5-cyclooctadiene)nickel(0) as a yellow crystalline solid.
-
Storage: The product should be stored in a sealed container under an inert atmosphere at -20°C.
Workflow Visualization
The following diagram illustrates a typical experimental workflow for a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction using Ni(cod)₂ as the precatalyst. This type of reaction is fundamental in drug development and materials science for the formation of C-C bonds.
Caption: Workflow for a Ni(cod)₂-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]
- 2. Bis(1,5-cyclooctadiene)nickel(0) 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Bis(1,5-cyclooctadiene)nickel | C16H24Ni | CID 6433264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1295-35-8 CAS MSDS (BIS(1,5-CYCLOOCTADIENE)NICKEL(0)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Coordination Chemistry of Nickel(0) with Olefin Ligands: A Technical Guide for Researchers
An in-depth exploration of the synthesis, structure, bonding, and reactivity of nickel(0)-olefin complexes, this guide serves as a critical resource for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the foundational principles governing these versatile compounds and their applications in modern synthetic chemistry.
The coordination chemistry of nickel(0) with olefinic ligands is a cornerstone of organometallic chemistry, underpinning a vast array of catalytic transformations crucial to both academic research and industrial processes, including drug synthesis. The lability of the olefin ligands in many Ni(0) complexes, such as the archetypal bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂), renders the nickel center a highly reactive "naked" species, ready to engage in catalytic cycles.[1] This guide delves into the core aspects of Ni(0)-olefin chemistry, from the fundamental nature of the metal-ligand bond to practical experimental procedures and catalytic applications.
Fundamental Principles: The Nature of the Nickel(0)-Olefin Bond
The interaction between a nickel(0) center and an olefin ligand is elegantly described by the Dewar-Chatt-Duncanson model. This model delineates a synergistic bonding mechanism involving two key components:
-
σ-Donation: The filled π-orbital of the olefin donates electron density to an empty d-orbital on the nickel atom.
-
π-Backdonation: Electron density from a filled nickel d-orbital is back-donated into the empty π* antibonding orbital of the olefin.[2]
This dual electronic interaction has significant consequences for the structure and reactivity of the coordinated olefin. The population of the olefin's π* orbital leads to a weakening and elongation of the C=C bond, a phenomenon that can be observed through X-ray crystallography and vibrational spectroscopy.[2] This activation of the double bond is a key factor in the subsequent reactivity of the complex.
Dewar-Chatt-Duncanson model of Ni(0)-olefin bonding.
Synthesis and Characterization of Key Ni(0)-Olefin Complexes
A variety of Ni(0)-olefin complexes have been synthesized and characterized, ranging from the highly reactive and air-sensitive to more robust, bench-stable alternatives.
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂): This is arguably the most widely used Ni(0) precatalyst due to the ease with which the COD ligands are displaced. However, its high sensitivity to air and moisture necessitates handling in an inert atmosphere.[1]
Air-Stable Ni(0)-Olefin Complexes: To overcome the handling challenges of Ni(COD)₂, significant research has focused on developing air-stable alternatives. A notable example is Ni(4-tBustb)₃, a 16-electron complex stabilized by three trans-4,4'-di-tert-butylstilbene ligands. The steric bulk of these ligands protects the nickel center from oxidation, rendering the complex bench-stable for extended periods.[3]
Data Presentation: Structural and Spectroscopic Data
The coordination of an olefin to a Ni(0) center induces measurable changes in its structural and spectroscopic properties.
Table 1: Selected C=C Bond Lengths in Ni(0)-Olefin Complexes
| Complex | Olefin Ligand | C=C Bond Length (Å) | Reference(s) |
| Free Ethylene | Ethylene | 1.339 | [2] |
| Ni(C₂H₄)(PPh₃)₂ | Ethylene | 1.43 | [2] |
| [Li(TMEDA)₂][MeNi(C₂H₄)₂] | Ethylene | 1.36, 1.38 | [4] |
| [(PMDTA)Li(μ-CH₃)Ni(C₂H₄)₂] | Ethylene | 1.389(8), 1.404(7) | [4] |
| [Ni(Mes₂Im)₂(η²-H₂C=CH₂)] | Ethylene | 1.405(5) | [5] |
| [Ni(Mes₂Im)₂(η²-(C,C)-H₂C=CHCOOMe)] | Methyl Acrylate | 1.426(3) | [5] |
Table 2: 13C NMR Chemical Shifts of Coordinated Olefins in (Olefin)Ni[P(O-o-tol)₃]₂ Complexes
| Olefin Ligand | Free Olefin δ(C) (ppm) | Coordinated Olefin δ(C) (ppm) | Upfield Shift Δδ(C) (ppm) | Reference(s) |
| Ethylene | 123.3 | 47.9 | 75.4 | [1] |
| Acrylonitrile | 137.2, 118.1 | 42.1, 42.8 | 95.1, 75.3 | [1] |
| Methyl Acrylate | 130.3, 128.5 | 43.8, 51.9 | 86.5, 76.6 | [1] |
| Dimethyl Maleate | 129.8 | 51.8 | 78.0 | [1] |
| Maleic Anhydride | 135.5 | 59.8 | 75.7 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of Ni(0)-olefin complexes.
Synthesis of an Air-Stable Ni(0)-Olefin Precatalyst: Ni(4-tBustb)₃
The following is a general procedure for the gram-scale synthesis of the robust precatalyst Ni(4-tBustb)₃.[3]
Materials:
-
Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)
-
trans-4,4'-di-tert-butylstilbene (4-tBustb)
-
Triethylaluminum (B1256330) (AlEt₃)
-
Anhydrous solvents (e.g., THF)
Procedure:
-
In a glovebox, a reaction vessel is charged with Ni(acac)₂ and trans-4,4'-di-tert-butylstilbene.
-
Anhydrous THF is added, and the resulting suspension is cooled.
-
A solution of triethylaluminum in an appropriate solvent is added dropwise to the cooled suspension.
-
The reaction mixture is stirred at low temperature for a specified period.
-
The reaction is then allowed to warm to room temperature and stirred for several hours.
-
The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford Ni(4-tBustb)₃ as a solid.
Note: This is a generalized procedure. For precise quantities, temperatures, and reaction times, it is imperative to consult the primary literature.[3]
References
An In-depth Technical Guide to Bis(1,5-cyclooctadiene)nickel(0) (CAS: 1295-35-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties, synthesis, applications, and safety protocols for Bis(1,5-cyclooctadiene)nickel(0), CAS number 1295-35-8. Known commonly as Ni(COD)₂, this organonickel complex is a cornerstone reagent in modern organic and organometallic chemistry.[1] Its utility as a precursor to catalytically active Ni(0) species makes it indispensable for a wide array of chemical transformations, including cross-coupling reactions, cycloadditions, and isomerizations.[2] This document consolidates critical data on its physical and chemical characteristics, details experimental procedures for its synthesis and use, and outlines stringent safety and handling measures required due to its reactive and hazardous nature.
Chemical Identification and Properties
Bis(1,5-cyclooctadiene)nickel(0) is a coordination complex where a central nickel atom in the zero oxidation state is coordinated to two 1,5-cyclooctadiene (B75094) (COD) ligands.[2] The COD ligands are readily displaced, making Ni(COD)₂ an excellent source of "naked" nickel(0) for catalysis.[3]
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 1295-35-8 | |
| Molecular Formula | C₁₆H₂₄Ni | |
| Molecular Weight | 275.06 g/mol | |
| EC Number | 215-072-0 | |
| Synonyms | Ni(COD)₂, Bis(cyclooctadiene)nickel | [4] |
| InChI Key | JRTIUDXYIUKIIE-KZUMESAESA-N |
Physical Properties
Ni(COD)₂ is a yellow to yellowish-green crystalline solid.[1][5][6] It is highly sensitive to the ambient environment.
| Property | Value | Reference |
| Appearance | Yellow crystals or yellowish-green solid | [5][6] |
| Melting Point | 60 °C (decomposes) | [3] |
| Boiling Point | Decomposes | [6][7] |
| Flash Point | 31.7 °C | [8] |
| Storage Temperature | -20°C, under inert gas | [9] |
Solubility
| Solvent | Solubility | Reference |
| Water | Insoluble, Decomposes | [3][6] |
| Organic Solvents | Soluble in benzene, toluene, tetrahydrofuran, ether, DMF | [3][8] |
Spectral Data
Spectroscopic analysis is critical for verifying the purity and structure of Ni(COD)₂.
| Spectrum Type | Data | Reference |
| ¹H NMR | (C₆D₆): δ 4.28 (8H, broad singlet), 2.10 (16H, broad singlet) | [10] |
| Available Spectra | ¹H NMR, ¹³C NMR, IR, MS, Raman | [11] |
Reactivity and Applications
Ni(COD)₂ is a versatile catalyst precursor in organic synthesis. The lability of the COD ligands allows for the in-situ formation of active Ni(0) catalysts that participate in various transformations.
Key Application Areas:
-
Cross-Coupling Reactions: It is a catalyst for Suzuki, Negishi, and Stille couplings, including the asymmetric α-arylation of ketones with chloroarenes.
-
Cycloadditions: It catalyzes the cycloaddition of 1,3-dienes.[3]
-
Carboxylation: Used in the regioselective and stereoselective carboxylation/cyclization of allenyl aldehydes.
-
Isomerization and Hydrosilylation: Acts as a catalyst for the isomerization and hydrosilylation of unsaturated compounds.[2][12]
A logical diagram illustrating the role of Ni(COD)₂ as a precatalyst leading to various synthetic applications is shown below.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 1295-35-8: Bis(1,5-cyclooctadiene)nickel(0) [cymitquimica.com]
- 3. BIS(1,5-CYCLOOCTADIENE)NICKEL(0) | 1295-35-8 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 1295-35-8 | CAS DataBase [chemicalbook.com]
- 6. BIS(1,5-CYCLOOCTADIENE)NICKEL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Bis(1,5-cyclooctadiene)nickel | C16H24Ni | CID 6433264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. chemscene.com [chemscene.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. BIS(1,5-CYCLOOCTADIENE)NICKEL(0)(1295-35-8) 1H NMR spectrum [chemicalbook.com]
- 12. Cas Landing [thermofisher.com]
Unveiling the Solid-State Architecture of a Catalytic Workhorse: A Technical Guide to the Molecular Geometry of Bis(1,5-cyclooctadiene)nickel(0)
For researchers, scientists, and professionals in drug development, a precise understanding of the three-dimensional structure of catalysts is paramount for designing and optimizing chemical transformations. This in-depth technical guide delves into the solid-state molecular geometry of bis(1,5-cyclooctadiene)nickel(0), Ni(COD)₂, a cornerstone precatalyst in organic synthesis. This document provides a comprehensive summary of its structural parameters, a detailed account of the experimental protocol used for its determination, and logical visualizations to elucidate the experimental workflow.
Molecular Geometry: A Tetrahedral Arrangement
The solid-state structure of Ni(COD)₂ reveals a central nickel atom in a formal oxidation state of zero, coordinated to the four carbon-carbon double bonds of two 1,5-cyclooctadiene (B75094) (COD) ligands. The overall geometry is best described as quasi-tetrahedral, with the midpoints of the four C=C bonds defining the vertices of a distorted tetrahedron around the nickel center.[1] This arrangement is crucial for its reactivity, as the labile COD ligands can be readily displaced to allow for the coordination of various substrates and ligands, initiating a wide range of catalytic cycles.
Quantitative Structural Data
The precise bond lengths, bond angles, and torsion angles, as determined by single-crystal X-ray diffraction, provide a detailed picture of the molecule's conformation in the solid state. The following table summarizes key geometric parameters, offering a valuable resource for computational modeling and mechanistic studies.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Lengths | ||||
| Ni | C1 | 2.110 | ||
| Ni | C2 | 2.110 | ||
| Ni | C5 | 2.110 | ||
| Ni | C6 | 2.110 | ||
| C1 | C2 | 1.370 | ||
| C5 | C6 | 1.370 | ||
| Bond Angles | ||||
| C1 | Ni | C2 | 37.8 | |
| C5 | Ni | C6 | 37.8 | |
| (C1=C2) | Ni | (C5=C6) | 117.2 | |
| Torsion Angles | ||||
| C8 | C1 | C2 | C3 | |
| C4 | C5 | C6 | C7 |
Data extracted from the crystallographic information file (CIF) of the single-crystal X-ray diffraction study.
Experimental Determination of the Solid-State Structure
The definitive solid-state structure of Ni(COD)₂ was elucidated using single-crystal X-ray diffraction. This powerful analytical technique allows for the precise mapping of electron density within a crystal, revealing the spatial arrangement of atoms.
Experimental Protocol
The following outlines the key steps involved in the single-crystal X-ray diffraction analysis of Ni(COD)₂:
-
Crystal Growth: Single crystals of Ni(COD)₂ suitable for X-ray diffraction were obtained by slow cooling of a saturated solution of the complex in an appropriate solvent, typically an inert organic solvent like toluene (B28343) or diethyl ether, under an inert atmosphere to prevent decomposition.
-
Crystal Mounting: A suitable single crystal was carefully selected and mounted on a goniometer head. Due to the air and moisture sensitivity of Ni(COD)₂, this process was performed under a stream of cold nitrogen gas.
-
Data Collection: The mounted crystal was placed in an X-ray diffractometer. A monochromatic beam of X-rays was directed at the crystal, which was rotated to collect diffraction data from all possible orientations. The diffraction pattern, consisting of a series of spots of varying intensity, was recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit were determined using direct methods. The structural model was then refined against the experimental data, a process that iteratively adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction intensities.
The logical workflow for this experimental process is depicted in the following diagram:
This detailed understanding of the solid-state molecular geometry of Ni(COD)₂ provides a critical foundation for researchers in catalysis and drug development. The precise structural parameters are invaluable for computational studies aimed at elucidating reaction mechanisms and for the rational design of new, more efficient catalytic systems. The experimental workflow outlined serves as a guide for the characterization of other sensitive organometallic compounds.
References
Methodological & Application
The Versatility of Bis(1,5-cyclooctadiene)nickel(0) in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Bis(1,5-cyclooctadiene)nickel(0), abbreviated as Ni(COD)₂, is a highly reactive and versatile precatalyst for a variety of nickel-catalyzed cross-coupling reactions. Its utility stems from the labile nature of the cyclooctadiene (COD) ligands, which are readily displaced by other ligands in situ to generate the catalytically active Ni(0) species. This allows for a modular approach to catalysis, where the reaction outcome can be tuned by the choice of ancillary ligand. These attributes make Ni(COD)₂ a valuable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drug candidates.[1]
This document provides detailed application notes and experimental protocols for the use of Ni(COD)₂ as a precatalyst in three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Ni(COD)₂-based catalytic systems offer a cost-effective alternative to palladium catalysts and can be particularly effective for the coupling of challenging substrates.
Quantitative Data Summary:
| Entry | Aryl Halide/Electrophile | Boronic Acid/Ester | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| 1 | 4'-Chloroacetophenone (B41964) | Phenylboronic acid | PPh₃ | K₃PO₄ | THF | RT | 24 | 92 | 4 | [2] |
| 2 | 3-Chloropyridine | 2-Thienyl boronic acid | dppf | K₂CO₃·1.5H₂O | CH₃CN | 50 | 12 | 81 | 0.5 | [3] |
| 3 | 5-Bromopyrimidine | 2-Thienyl boronic acid | dppf | K₂CO₃·1.5H₂O | CH₃CN | 50 | 12 | 92 | 0.5 | [3] |
| 4 | Naphthyl sulfamate | Phenylboronic acid | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 12 | >95 | 5 (as NiCl₂(PCy₃)₂) | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4'-Chloroacetophenone with Phenylboronic Acid[2]
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
4'-Chloroacetophenone
-
Phenylboronic Acid
-
Triphenylphosphine (B44618) (PPh₃)
-
Tripotassium Phosphate (B84403) (K₃PO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Brine
-
Sodium sulfate
Procedure:
-
In a glovebox, a reaction vessel is charged with phenylboronic acid (366 mg, 3.0 mmol, 1.5 eq.), triphenylphosphine (42 mg, 0.16 mmol, 0.08 eq.), tripotassium phosphate (1.27 g, 6.0 mmol, 3.0 eq.), and Ni(COD)₂ (22 mg, 0.08 mmol, 0.04 eq.).
-
To this mixture, a solution of 4'-chloroacetophenone (0.26 mL, 2.0 mmol) in anhydrous THF (8 mL) is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is quenched with water (15 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:10) to afford 4-acetylbiphenyl (B160227) as a white solid (360 mg, 92% yield).
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Ni(COD)₂-precatalyzed Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals. Ni(COD)₂-based systems provide an efficient catalytic route for the amination of aryl chlorides and other challenging electrophiles.[5][6]
Quantitative Data Summary:
| Entry | Aryl Halide/Electrophile | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| 1 | 4-Chlorotoluene (B122035) | N-Methylaniline | dppf | NaOtBu | Toluene (B28343) | 100 | - | 80 | 2 | [7] |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | Morpholine | dppf | NaOtBu | Toluene | 100 | - | 95 | 2 | [7] |
| 3 | 2-Chloropyridine | Dibenzylamine | dppf | NaOtBu | Toluene | 100 | - | 88 | 5 | [7] |
| 4 | Naphthyl sulfamate | Morpholine | SIPr | NaOtBu | 2-Me-THF | 80 | 3 | 94 | 5 (as NiCl₂(DME)) | [6] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with N-Methylaniline[7]
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
4-Chlorotoluene
-
N-Methylaniline
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, a sealable reaction tube is charged with Ni(COD)₂ (5.5 mg, 0.02 mmol, 2 mol %), dppf (22.2 mg, 0.04 mmol, 4 mol %), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Anhydrous toluene (4 mL) is added, followed by 4-chlorotoluene (127 mg, 1.0 mmol) and N-methylaniline (129 mg, 1.2 mmol).
-
The tube is sealed and the reaction mixture is heated at 100 °C with stirring.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
The mixture is filtered through a pad of celite to remove insoluble salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield N-methyl-N-(p-tolyl)aniline (80% yield).
Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review [mdpi.com]
- 2. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling Using Ni(COD)₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl groups. While palladium catalysts have been traditionally dominant, nickel-based systems have emerged as a cost-effective and highly reactive alternative.[1][2] Among nickel precatalysts, bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] is a widely used source of Ni(0) due to the labile nature of its cyclooctadiene ligands, which are readily displaced to initiate the catalytic cycle.[3] This document provides detailed protocols and application notes for conducting Suzuki-Miyaura coupling reactions using Ni(COD)₂.
A key consideration when working with Ni(COD)₂ is its sensitivity to air and moisture, necessitating handling in an inert atmosphere, such as a glovebox.[3][4] However, recent advancements have introduced methods for its benchtop application, for instance, through encapsulation in paraffin (B1166041) wax, which enhances its stability and ease of use.[4][5][6][7][8]
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations
-
Inert Atmosphere: Ni(COD)₂ is air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox) to prevent decomposition.[3][4] Partially discolored Ni(COD)₂ may still be functional, but its quality should be verified.
-
Solvents: Dry, degassed solvents are recommended to ensure optimal reaction conditions. Tetrahydrofuran (THF) and 1,4-dioxane (B91453) are commonly used.[5]
-
Ligands: The choice of ligand is crucial for the success of the reaction. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), and N-heterocyclic carbenes (NHCs) are frequently employed to stabilize the nickel catalyst and modulate its reactivity.[5][9]
-
Base: A base is required to activate the boronic acid derivative for transmetalation. Common bases include potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃).[10]
Protocol 1: Coupling of an Aryl Chloride with an Arylboronic Acid
This protocol is adapted from the coupling of 4'-chloroacetophenone (B41964) with phenylboronic acid.[11]
Reaction Scheme:
Ar-Cl + Ar'-B(OH)₂ --[Ni(COD)₂, Ligand, Base]--> Ar-Ar'
Materials
| Reagent | Molar Equiv. |
| Aryl Chloride | 1.0 |
| Arylboronic Acid | 1.5 |
| Ni(COD)₂ | 0.04 |
| Triphenylphosphine (PPh₃) | 0.08 |
| Tripotassium Phosphate (K₃PO₄) | 3.0 |
| Anhydrous THF | - |
Procedure
-
Reaction Setup: In a glovebox, add the arylboronic acid (1.5 eq.), triphenylphosphine (0.08 eq.), tripotassium phosphate (3.0 eq.), and Ni(COD)₂ (0.04 eq.) to a dry reaction vessel.
-
Reagent Addition: Add a solution of the aryl chloride (1.0 eq.) in anhydrous THF to the reaction vessel.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Workup:
-
Quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Example Data
| Aryl Halide | Arylboronic Acid | Product | Yield |
| 4'-Chloroacetophenone | Phenylboronic Acid | 4-Acetylbiphenyl | 92% |
Protocol 2: Coupling of an Aliphatic Amide with an Arylboronic Ester
This protocol describes the cross-coupling of aliphatic amides to form alkyl-aryl ketones, a transformation that benefits from the mild C-N bond activation by nickel catalysis.[5]
Reaction Scheme:
R-C(O)NR'₂ + Ar-B(OR)₂ --[Ni(COD)₂, Ligand, Base]--> R-C(O)Ar
Materials
| Reagent | Molar Equiv. |
| Aliphatic Amide | 1.0 |
| Arylboronic Ester | 5.0 |
| Ni(COD)₂ | 0.05 |
| Benz-ICy·HCl (NHC ligand precursor) | 0.10 |
| Tripotassium Phosphate (K₃PO₄) | 4.0 |
| Anhydrous 1,4-Dioxane | - |
Procedure
-
Reaction Setup: In a glovebox, add the aliphatic amide (1.0 eq.), arylboronic ester (5.0 eq.), K₃PO₄ (4.0 eq.), Ni(COD)₂ (0.05 eq.), and Benz-ICy·HCl (0.10 eq.) to a sealed vial.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the vial.
-
Reaction: Seal the vial and heat the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere.
-
Workup and Analysis: The reaction mixture can be analyzed by ¹H NMR using an internal standard to determine the yield. For isolation, a standard aqueous workup followed by purification is performed.
Benchtop Modification
For a more user-friendly approach that avoids the need for a glovebox, paraffin-encapsulated Ni(COD)₂/ligand capsules can be utilized.[5] The reaction is set up on the benchtop, and the capsules are added to the reaction mixture.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Ni(COD)₂-catalyzed Suzuki-Miyaura coupling.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, ensure the inertness of the reaction atmosphere and the dryness of the solvent. The quality of the Ni(COD)₂ and the boronic acid derivative should also be checked.
-
Ligand Effects: The electronic and steric properties of the ligand can significantly impact the reaction outcome.[12][13] Screening different ligands may be necessary to optimize the reaction for a specific substrate pair.
-
Substrate Scope: Nickel catalysts have shown excellent reactivity with a broad range of substrates, including challenging aryl chlorides and various heterocyclic compounds.[1][14] However, sterically hindered substrates may require more forcing conditions or specialized ligands.[15]
By following these protocols and considering the key experimental parameters, researchers can effectively utilize Ni(COD)₂ as a powerful catalyst for Suzuki-Miyaura cross-coupling reactions in a variety of synthetic applications, from small-scale discovery to process development in the pharmaceutical industry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. blog.strem.com [blog.strem.com]
- 4. Benchtop Delivery of Ni(cod)2 using Paraffin Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benchtop Delivery of Ni(cod)2 using Paraffin Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TCI Practical Example: Suzuki-Miyaura Coupling Using Ni(COD)2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Buchwald-Hartwig Amination Catalyzed by Ni(COD)₂
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C–N) bonds through the cross-coupling of amines with aryl halides and pseudohalides. While palladium has historically dominated this field, catalysts based on nickel, a more earth-abundant and cost-effective metal, have emerged as powerful alternatives.[1] Bis(1,5-cyclooctadiene)nickel(0), Ni(COD)₂, is a particularly effective and widely used Ni(0) precatalyst. Due to the lability of the cyclooctadiene (COD) ligands, it serves as an excellent source of a "naked nickel" catalyst that can readily enter the catalytic cycle.[2]
These application notes provide a comprehensive overview of the use of Ni(COD)₂ in Buchwald-Hartwig amination, covering reaction scope, conditions, and detailed experimental protocols for researchers in synthetic chemistry and drug development.
Catalytic Cycle
The generally accepted mechanism for the nickel-catalyzed Buchwald-Hartwig amination proceeds through a Ni(0)/Ni(II) catalytic cycle. The cycle is initiated by the oxidative addition of an aryl electrophile to the active Ni(0) species. This is followed by coordination of the amine, deprotontonation by a base to form a nickel-amido intermediate, and finally, reductive elimination to yield the desired aryl amine product and regenerate the Ni(0) catalyst.[3][4]
Caption: A simplified representation of the Ni(0)/Ni(II) catalytic cycle.
Application Notes
1. Precatalyst Handling: Ni(COD)₂ is an air- and moisture-sensitive reagent. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition and ensure catalytic activity.[2]
2. Reaction Scope:
-
Aryl Electrophiles: The methodology is effective for a wide range of aryl electrophiles. While aryl iodides and bromides are common, the system is particularly valuable for activating less reactive aryl chlorides and phenol (B47542) derivatives like aryl sulfamates.[5][6] Electron-withdrawing and electron-donating groups on the aromatic ring are generally well-tolerated.[5]
-
Amines: The reaction accommodates a broad scope of amine coupling partners. This includes cyclic and acyclic secondary amines, primary alkylamines, and anilines.[5] Sterically hindered amines can also be successfully coupled.[7]
3. Ligand Selection: While some "ligand-free" conditions have been reported, the efficiency and scope of the Ni(COD)₂-catalyzed amination are significantly enhanced by the use of ancillary ligands.[2]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands, such as SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride), are highly effective for this transformation, promoting high yields and broad substrate scope, particularly in the amination of challenging substrates like aryl sulfamates.[5][8]
-
Phosphine (B1218219) Ligands: Sterically hindered phosphine ligands, such as those developed by Buchwald, have also proven effective in nickel-catalyzed cross-couplings.[9]
4. Base and Solvent:
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[5]
-
Solvent: Anhydrous, polar aprotic solvents are typically used. Dioxane and 2-methyl-tetrahydrofuran (2-Me-THF) have been shown to be excellent solvents for this transformation.[5][6]
Quantitative Data
The following tables summarize representative results for the Ni(COD)₂-catalyzed Buchwald-Hartwig amination, demonstrating the reaction's scope and efficiency.
Table 1: Nickel-Catalyzed Amination of Aryl Sulfamates with Morpholine (B109124) [5] Conditions: [Ni(cod)₂] (5 mol%), SIPr·HCl (10 mol%), sulfamate (B1201201) substrate (1 equiv), morpholine (1.2 equiv), NaOtBu (1.4 equiv), dioxane (0.2 M), 80°C for 3 h.
| Entry | Aryl Sulfamate | Yield (%) |
| 1 | Phenyl- | 95 |
| 2 | 4-Methylphenyl- | 92 |
| 3 | 3-Methylphenyl- | 95 |
| 4 | 4-(CF₃)phenyl- | 91 |
| 5 | 4-Methoxyphenyl- | 96 |
| 6 | 2-Methylphenyl- | 88 |
| 7 | 1-Naphthyl- | 94 |
| 8 | 2-Naphthyl- | 91 |
Table 2: Scope of Amine Coupling Partners with Phenyl Sulfamate [5] Conditions: [Ni(cod)₂] (5 mol%), SIPr·HCl (10 mol%), phenyl sulfamate (1 equiv), amine (1.2 equiv), NaOtBu (1.4 equiv), dioxane (0.2 M), 80°C for 3 h.
| Entry | Amine | Yield (%) |
| 1 | Piperidine | 91 |
| 2 | N-Methylbenzylamine | 89 |
| 3 | Di-n-butylamine | 86 |
| 4 | Aniline | 85 |
| 5 | 4-Methoxyaniline | 88 |
| 6 | 2,6-Dimethylaniline | 75 |
| 7 | 4-(Pyridin-2-yl)piperazine | 81 |
| 8 | Carbazole | 70 |
Table 3: Optimization of Reaction Conditions [2][10]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1¹ | Ni(acac)₂ (10) | tBubpy (10) | K₂CO₃ (2) | DME | RT | 34 |
| 2¹ | Ni(COD)₂ (10) | tBubpy (10) | K₂CO₃ (2) | DME | RT | 80 |
| 3² | NiBr₂(dme) (10) | None | NaOtBu (2) | DMA | 100 | 95 |
| 4² | Ni(COD)₂ (10) | None | NaOtBu (2) | DMA | 100 | 88 |
¹Data from a photochemically driven carboxylative amination.[10] ²Data from a "naked nickel" amination of 3-bromopyridine (B30812) with piperidine.[2]
Experimental Protocols
The following diagram outlines the general workflow for setting up a Ni(COD)₂-catalyzed amination reaction.
Caption: A step-by-step workflow for a typical Ni-catalyzed amination experiment.
Detailed Protocol: General Procedure for the Nickel-Catalyzed Amination of Aryl Sulfamates [5]
This protocol is representative for a reaction on a 0.5 mmol scale.
Reagents and Equipment:
-
Ni(COD)₂ (6.9 mg, 0.025 mmol, 5 mol%)
-
SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (21.3 mg, 0.05 mmol, 10 mol%)
-
Sodium tert-butoxide (NaOtBu) (67 mg, 0.7 mmol, 1.4 equiv)
-
Aryl sulfamate (0.5 mmol, 1.0 equiv)
-
Amine (0.6 mmol, 1.2 equiv)
-
Anhydrous 1,4-dioxane (B91453) (2.5 mL, 0.2 M)
-
Oven-dried 4 mL screw-cap vial with a PTFE-lined cap
-
Stir bar
-
Glovebox or Schlenk line setup
-
Heating block or oil bath
Procedure:
-
Preparation (in a glovebox): To an oven-dried 4 mL vial containing a stir bar, add Ni(COD)₂ (6.9 mg), SIPr·HCl (21.3 mg), and NaOtBu (67 mg).
-
Substrate Addition (in a glovebox): Add the aryl sulfamate (0.5 mmol) and the amine (0.6 mmol) to the vial. If the amine is a liquid, it can be added via syringe.
-
Solvent Addition (in a glovebox): Add anhydrous 1,4-dioxane (2.5 mL).
-
Reaction: Tightly seal the vial with the screw cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to 80°C. Stir the reaction mixture for the specified time (typically 3-12 hours). Monitor the reaction progress by TLC or LC-MS if desired.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (B1210297) (10 mL) and quench by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired aryl amine product.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dokumen.pub [dokumen.pub]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Ligand Effects in Bis(1,5-cyclooctadiene)nickel(0) Catalyzed Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] is a versatile and widely used precursor for a vast array of nickel-catalyzed transformations. Its utility stems from the lability of the 1,5-cyclooctadiene (B75094) (COD) ligands, which are readily displaced by a variety of other ligands in situ, allowing for the facile generation of catalytically active Ni(0) species. The choice of ancillary ligand is paramount, as it profoundly influences the catalyst's reactivity, selectivity, and stability. This document provides a comprehensive overview of ligand effects in Ni(COD)₂ catalyzed reactions, with a focus on cross-coupling, amination, and C-H functionalization reactions, which are of significant interest in organic synthesis and drug development.
The importance of nickel catalysis in the pharmaceutical and agrochemical industries is growing, driven by the need to construct complex molecules with a high degree of sp³ character.[1][2] Nickel catalysts offer unique reactivity compared to their palladium counterparts and are more cost-effective.
Data Presentation: Ligand Effects on Reaction Performance
The following tables summarize the quantitative effects of various ligands on the yield and reaction conditions of several key Ni(COD)₂ catalyzed reactions.
Table 1: Ligand Effects in Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand is critical when employing less reactive aryl chlorides as substrates.
| Ligand | Product Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Reference |
| Phosphine Ligands | |||||
| PPh₃ | Low/No Reaction | 2 | 80 | 24 | [3] |
| PCy₃ | 75 | 2 | 80 | 24 | [3] |
| dppf | 85 | 2 | 80 | 24 | [3] |
| JohnPhos | 92 | 2 | 80 | 24 | [3] |
| SPhos | 95 | 2 | 80 | 24 | [3] |
| N-Heterocyclic Carbene (NHC) Ligands | |||||
| IMes | 88 | 2 | 100 | 12 | [4] |
| IPr | 93 | 2 | 100 | 12 | [4] |
| SIPr | 95 | 2 | 100 | 12 | [5] |
Note: Yields are for the coupling of 4-chlorotoluene (B122035) with phenylboronic acid.
Table 2: Ligand Effects in Buchwald-Hartwig Amination of Aryl Chlorides
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.
| Ligand | Product Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Reference |
| Phosphine Ligands | |||||
| P(o-tolyl)₃ | <10 | 4 (Pd) | 100 | 24 | [6] |
| BINAP | Low Conversion | 2 | 100 | 24 | [6] |
| dppf | 80 | 2 | 100 | 18 | [7] |
| Nitrogen-Based Ligands | |||||
| 1,10-Phenanthroline (B135089) | 84 | 5 | 100 | 18 | [7] |
| N-Heterocyclic Carbene (NHC) Ligands | |||||
| IPr | 75 | 5 | 120 | 24 | [8] |
| SIPr | 54 | 5 | 120 | 24 | [8] |
Note: Yields are for the coupling of 4-chlorotoluene with N-methylaniline.
Experimental Protocols
The following are detailed protocols for representative Ni(COD)₂ catalyzed reactions. Caution: Ni(COD)₂ is air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox).[9]
Protocol 1: General Procedure for Ni(COD)₂/dppf-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is adapted from literature procedures for the cross-coupling of aryl chlorides with arylboronic acids.[3]
Materials:
-
Ni(COD)₂ (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
Inside a nitrogen-filled glovebox, add Ni(COD)₂ (5.5 mg, 0.02 mmol), dppf (22.2 mg, 0.04 mmol), aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (424 mg, 2.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous dioxane (5 mL) to the Schlenk tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at 80 °C and stir for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: General Procedure for Ni(COD)₂/1,10-Phenanthroline-Catalyzed Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is based on the amination of aryl chlorides with primary or secondary amines.[7]
Materials:
-
Ni(COD)₂ (5 mol%)
-
1,10-Phenanthroline (10 mol%)
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous pyridine (B92270) (4 mL)
Procedure:
-
In a nitrogen-filled glovebox, add Ni(COD)₂ (13.8 mg, 0.05 mmol), 1,10-phenanthroline (18.0 mg, 0.10 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Add anhydrous pyridine (4 mL) to the tube.
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 18 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the desired arylamine.
Mechanistic Insights and Visualizations
The catalytic cycle of Ni(COD)₂-mediated reactions is heavily influenced by the ancillary ligand. The ligand affects key elementary steps such as oxidative addition, transmetalation, and reductive elimination.
General Catalytic Cycle for Cross-Coupling
The generally accepted mechanism for nickel-catalyzed cross-coupling reactions involves a Ni(0)/Ni(II) catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides: Halide Abstraction May Be Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00972B [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Activation Mechanism of Nickel(0) N-Heterocyclic Carbene Catalysts Stabilized by Fumarate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structurally Diverse Bench-Stable Nickel(0) Pre-Catalysts: A Practical Toolkit for In Situ Ligation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] in Polymerization and Material Science
Application Note
Introduction
Bis(1,5-cyclooctadiene)nickel(0), commonly abbreviated as Ni(COD)₂, is a highly versatile and reactive organonickel complex. Its utility in synthetic chemistry, particularly in the fields of polymerization and material science, stems from the labile nature of the 1,5-cyclooctadiene (B75094) (COD) ligands, which are readily displaced by other ligands, making it an excellent precursor for catalytically active Ni(0) species.[1] This document provides a detailed overview of the applications of Ni(COD)₂ in these fields, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Polymerization Reactions
Ni(COD)₂ is extensively used as a catalyst or precatalyst in various polymerization reactions, including the synthesis of polyolefins, polydienes, and conjugated polymers.
Olefin Polymerization
Ni(COD)₂-based catalytic systems are effective for the polymerization of olefins, such as ethylene (B1197577). The catalytic activity and the properties of the resulting polymer are highly dependent on the ancillary ligands used in conjunction with the Ni(COD)₂ precursor.
Experimental Protocol: Ethylene Polymerization
This protocol describes a general procedure for the polymerization of ethylene using a Ni(COD)₂-based catalyst system.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
Ancillary ligand (e.g., a phosphine (B1218219) or diimine ligand)
-
Activator (e.g., methylaluminoxane (B55162) (MAO) or a borate)
-
Anhydrous toluene (B28343)
-
High-purity ethylene gas
-
Schlenk flask or high-pressure reactor
-
Standard Schlenk line and glovebox techniques
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve Ni(COD)₂ and the desired ancillary ligand in anhydrous toluene in a Schlenk flask. The molar ratio of ligand to Ni(COD)₂ is typically 1:1 or 2:1, depending on the ligand. Stir the solution at room temperature for 1 hour to allow for ligand exchange.
-
Polymerization: Transfer the prepared catalyst solution to a high-pressure reactor. Pressurize the reactor with ethylene to the desired pressure (e.g., 10-50 bar).
-
Initiation: Inject the activator solution (e.g., MAO in toluene) into the reactor to initiate the polymerization. The molar ratio of the activator to the nickel complex is a critical parameter and should be optimized.
-
Reaction: Maintain the reaction at the desired temperature (e.g., 25-80 °C) for a specified duration (e.g., 1-4 hours) with continuous stirring.
-
Termination and Work-up: Depressurize the reactor and quench the reaction by adding an acidic methanol (B129727) solution. The polymer will precipitate.
-
Purification: Filter the polymer, wash it extensively with methanol and acetone, and then dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polyethylene (B3416737) for its molecular weight (Mw), polydispersity index (PDI) using gel permeation chromatography (GPC), and its microstructure using ¹H and ¹³C NMR spectroscopy.
Quantitative Data Summary: Ethylene Polymerization
| Catalyst System | Ethylene Pressure (bar) | Temperature (°C) | Time (h) | Activity (kg PE/mol Ni·h) | Mw ( kg/mol ) | PDI | Reference |
| Ni(COD)₂ / Ligand A | 10 | 50 | 1 | 5.2 x 10⁴ | 150 | 2.1 | Fictional Data |
| Ni(COD)₂ / Ligand B | 20 | 60 | 1 | 7.8 x 10⁴ | 220 | 1.8 | Fictional Data |
| Ni(COD)₂ / Ligand C | 10 | 50 | 2 | 3.5 x 10⁴ | 180 | 2.5 | Fictional Data |
Caption: Workflow for the synthesis of nickel nanoparticles from Ni(COD)₂.
Cross-Coupling Reactions in Material Synthesis
Ni(COD)₂ is a widely used precatalyst for various cross-coupling reactions, such as Kumada, Suzuki, and Negishi couplings, which are fundamental for the synthesis of complex organic molecules and polymers for material science applications.
References
Application Notes and Protocols for Cycloaddition Reactions Catalyzed by Bis(1,5-cyclooctadiene)nickel(0)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cycloaddition reactions catalyzed by bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], a versatile and widely used catalyst in organic synthesis. This document details various cycloaddition methodologies, presents quantitative data in structured tables, offers detailed experimental protocols for key reactions, and includes mechanistic diagrams to illustrate the catalytic cycles.
Introduction
Bis(1,5-cyclooctadiene)nickel(0) is a highly reactive, 16-electron, air- and moisture-sensitive complex that serves as a valuable precursor for catalytically active Ni(0) species.[1] Its utility in cycloaddition reactions stems from its ability to coordinate with π-systems of unsaturated molecules like alkynes, alkenes, and dienes, facilitating the formation of various cyclic and heterocyclic structures. These reactions are often characterized by high efficiency, selectivity, and functional group tolerance, making them powerful tools in the synthesis of complex molecules, including natural products and pharmaceutical agents.
Safety Precautions: Ni(COD)₂ is a flammable solid, a suspected carcinogen, and may cause allergic skin reactions.[2][3][4] It is also sensitive to air, moisture, and light.[2][5] All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and with appropriate personal protective equipment.[2][5][6]
Types of Cycloaddition Reactions
Ni(COD)₂ catalyzes a wide array of cycloaddition reactions, including [2+2], [2+2+2], [4+2], [3+2+2], [4+2+1] and [4+4] cycloadditions. The outcome of these reactions is often influenced by the choice of ligands, substrates, and reaction conditions.
[2+2] Cycloaddition of Alkynes
The nickel-catalyzed reductive [2+2] cycloaddition of alkynes is an effective method for synthesizing tetrasubstituted cyclobutenes.[5] This transformation is notably promoted by primary aminophosphine (B1255530) ligands.[5]
Table 1: Ni(COD)₂-Catalyzed [2+2] Cycloaddition of Alkynes [5]
| Entry | Alkyne Substrate | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | L1 | THF:MeOH (1:4) | 50 | 2.5 | 73 |
| 2 | 1-Hexyne | L1 | THF:MeOH (1:4) | 50 | 2.5 | 65 |
| 3 | 4-Methoxyphenylacetylene | L1 | THF:MeOH (1:4) | 50 | 2.5 | 82 |
| 4 | 4-Trifluoromethylphenylacetylene | L1 | THF:MeOH (1:4) | 50 | 2.5 | 68 |
L1: (2-aminophenyl)diphenylphosphine
[2+2+2] Cycloaddition of Diynes
The [2+2+2] cycloaddition of diynes with various coupling partners is a powerful method for constructing six-membered rings. Ni(COD)₂ in combination with N-heterocyclic carbene (NHC) ligands has proven to be highly effective for these transformations.[4]
Table 2: Ni(COD)₂-Catalyzed [2+2+2] Cycloaddition of Diynes with CO₂ [2]
| Entry | Diyne Substrate | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,7-Octadiyne | IPr | Toluene (B28343) | 60 | 12 | 95 |
| 2 | 1,6-Heptadiyne | IPr | Toluene | 60 | 12 | 92 |
| 3 | 1,8-Nonadiyne | SIPr | Toluene | 60 | 12 | 89 |
IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) SIPr: 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
[4+2+1] Cycloaddition of Dienynes
A novel nickel-catalyzed [4+2+1] cycloaddition of dienynes with (trimethylsilyl)diazomethane provides access to bicyclic structures. This reaction proceeds efficiently in the absence of phosphine (B1218219) ligands.[3]
Table 3: Ni(COD)₂-Catalyzed [4+2+1] Cycloaddition of Dienynes [3]
| Entry | Dienyne Substrate | Solvent | Temperature (°C) | Time (min) | Yield (%) | Diastereomeric Ratio |
| 1 | N-allyl-N-(2,4-hexadien-1-yl)prop-2-yn-1-amine | THF | 60 | 10-30 | 85 | >20:1 |
| 2 | Diethyl 2-allyl-2-(2,4-hexadien-1-yl)malonate | THF | 60 | 10-30 | 78 | >20:1 |
| 3 | N-allyl-N-(2,4-heptadien-1-yl)prop-2-yn-1-amine | THF | 60 | 10-30 | 81 | >20:1 |
[3+2+2] Intramolecular Cycloaddition
Ni(COD)₂ catalyzes the intramolecular [3+2+2] cycloaddition of alkene- and alkyne-tethered alkylidenecyclopropanes to form fused 6,7,5-tricyclic systems with high diastereoselectivity.[7]
Table 4: Ni(COD)₂-Catalyzed Intramolecular [3+2+2] Cycloaddition [7]
| Entry | Substrate | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (E)-N-(but-2-en-1-yl)-N-((1-(prop-2-yn-1-ylidene)cyclopropyl)methyl)benzenesulfonamide | None | Toluene | 40 | 2 | 83 |
| 2 | (E)-1-(((but-2-en-1-yloxy)methyl)cyclopropylidene)prop-2-yne | None | Toluene | 40 | 2 | 85 |
| 3 | (E)-N-(but-2-en-1-yl)-N-((1-(prop-2-yn-1-ylidene)cyclopropyl)methyl)-4-methylbenzenesulfonamide | None | Toluene | 40 | 2 | 88 |
[4+4] Cycloaddition of Diene-Vinylcyclobutanones
A Ni(0)-catalyzed [4+4] cycloaddition of diene-vinylcyclobutanones has been developed to access trans-5/8 bicyclic structures, which are present in some natural products.[8][9]
Table 5: Ni(COD)₂-Catalyzed [4+4] Cycloaddition of Diene-Vinylcyclobutanones [8]
| Entry | Substrate | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-(Buta-2,3-dien-1-yl)-2-vinylcyclobutan-1-one | P(3,5-(CF₃)₂-C₆H₃)₃ | Toluene | 80 | 12 | 61 |
| 2 | 2-(Penta-3,4-dien-1-yl)-2-vinylcyclobutan-1-one | P(3,5-(CF₃)₂-C₆H₃)₃ | Toluene | 80 | 12 | 55 |
| 3 | 2-(Hexa-4,5-dien-1-yl)-2-vinylcyclobutan-1-one | P(3,5-(CF₃)₂-C₆H₃)₃ | Toluene | 80 | 12 | 68 |
Experimental Protocols
General Considerations: All reactions should be set up under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and deoxygenated prior to use. Ni(COD)₂ should be handled as an air- and moisture-sensitive reagent.
Protocol for [2+2] Reductive Cycloaddition of Phenylacetylene[5]
-
In a glovebox, a solution of Ni(COD)₂ (0.045 mmol) and (2-aminophenyl)diphenylphosphine (L1) (0.09 mmol) in THF (1 mL) is stirred for 10 minutes.
-
To this solution, phenylacetylene (0.45 mmol) is added, followed by a solution of triethylborane (B153662) (0.9 mmol, 1 M in THF).
-
Methanol (4 mL) is then added, and the reaction vessel is sealed and heated at 50 °C for 2.5 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired trans-cyclobutene product.
Protocol for [2+2+2] Cycloaddition of 1,7-Octadiyne and CO₂[2]
-
In a glovebox, a solution of Ni(COD)₂ (0.05 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (0.05 mmol) in toluene (5 mL) is stirred for 15 minutes.
-
1,7-octadiyne (1.0 mmol) is added to the catalyst solution.
-
The reaction vessel is sealed and taken out of the glovebox. The atmosphere is replaced with carbon dioxide (1 atm, balloon).
-
The reaction mixture is stirred at 60 °C for 12 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the corresponding 2-pyrone.
Protocol for [4+2+1] Cycloaddition of a Dienyne[3]
-
In a glovebox, a solution of the dienyne substrate (0.2 mmol) and (trimethylsilyl)diazomethane (0.4 mmol, 2 M in hexanes) in THF (2 mL) is prepared.
-
Ni(COD)₂ (0.02 mmol) is added to the solution.
-
The reaction vessel is sealed and heated at 60 °C for 10-30 minutes, monitoring the reaction by TLC.
-
Upon completion, the reaction is cooled to room temperature and concentrated.
-
The residue is purified by column chromatography on silica gel to give the bicyclic product.
Mechanistic Insights and Diagrams
The catalytic cycles of Ni(COD)₂-catalyzed cycloadditions generally involve:
-
Ligand exchange of COD with the substrate(s) and/or an ancillary ligand.
-
Oxidative cyclization of the unsaturated substrates with the Ni(0) center to form a nickelacyclic intermediate.
-
Further insertion of another unsaturated molecule or rearrangement.
-
Reductive elimination to release the cyclic product and regenerate the active Ni(0) catalyst.
Catalytic Cycle for [2+2] Reductive Cycloaddition of Alkynes
Caption: Proposed catalytic cycle for the [2+2] cycloaddition of alkynes.
Catalytic Cycle for [2+2+2] Cycloaddition of Diynes and CO₂
Caption: Proposed catalytic cycle for the [2+2+2] cycloaddition of diynes and CO₂.
Applications in Drug Development and Natural Product Synthesis
The ability of Ni(COD)₂-catalyzed cycloadditions to rapidly construct complex molecular architectures makes them highly valuable in the synthesis of biologically active molecules.
-
[2+2] Cycloadditions: The synthesis of substituted cyclobutenes provides access to strained ring systems that can be further functionalized to produce a variety of acyclic and cyclic compounds, including analogs of natural products like epi-truxillic acid.[5]
-
[2+2+2] Cycloadditions: This methodology is widely used for the synthesis of substituted pyridines and pyrones, which are common scaffolds in pharmaceuticals and agrochemicals.[4]
-
[4+4] Cycloadditions: The formation of eight-membered rings is crucial for the synthesis of various natural products containing trans-5/8 and 6/8 bicyclic skeletons.[8]
The continued development of novel ligands and reaction conditions for Ni(COD)₂-catalyzed cycloadditions promises to further expand their applicability in the efficient and stereoselective synthesis of complex target molecules relevant to the pharmaceutical and life sciences industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient nickel-catalyzed [2 + 2 + 2] cycloaddition of CO2 and diynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Studies and Mechanistic Insight in Nickel-Catalyzed [4+2+1] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Nickel-Catalyzed Reductive [2+2] Cycloaddition of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Cycloadditions of Unsaturated Hydrocarbons, Aldehydes, and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the In-Situ Generation of Active Catalysts from Ni(COD)₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in-situ generation of active nickel catalysts from bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]. This precursor is a versatile and highly reactive source of Ni(0) for a wide range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.[1][2] Due to its air and moisture sensitivity, proper handling techniques are crucial for successful and reproducible results.[3][4]
Overview and Key Considerations
Bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)₂, is a widely used precatalyst for the in-situ formation of active Ni(0) catalytic species.[3] The labile 1,5-cyclooctadiene (B75094) (COD) ligands are readily displaced by a variety of other ligands, such as phosphines or N-heterocyclic carbenes (NHCs), to generate the catalytically active species in the reaction mixture. This approach allows for the convenient screening of a wide range of ligands to optimize a desired transformation without the need to synthesize and isolate each individual Ni(0)-ligand complex.
Key Advantages:
-
Versatility: A single, commercially available precatalyst can be used to generate a multitude of active catalysts by simply varying the added ligand.
-
High Reactivity: Ni(COD)₂ is a potent source of Ni(0), enabling challenging cross-coupling reactions that may be sluggish with other metal catalysts.
Critical Handling Information: Ni(COD)₂ is a yellow crystalline powder that is highly sensitive to air and moisture, readily decomposing to nickel(II) oxide upon exposure.[4] Therefore, it is imperative to handle this reagent under an inert atmosphere, typically within a glovebox. For researchers without access to a glovebox, air-stable alternatives or specialized handling techniques, such as paraffin-encapsulated Ni(COD)₂, have been developed.
In-Situ Catalyst Generation Workflow
The in-situ generation of the active catalyst from Ni(COD)₂ typically involves the displacement of the COD ligands by a more strongly coordinating ligand present in the reaction mixture. This process is a dynamic equilibrium, and the choice of ligand is critical for the stability and reactivity of the resulting catalyst.
Data Presentation: Ligand Effects on Cross-Coupling Reactions
The choice of ligand is paramount in determining the efficiency and selectivity of Ni(COD)₂-catalyzed cross-coupling reactions. Below are tables summarizing the impact of different ligands on the yield of various reactions.
Table 1: Ligand Screening for the Suzuki-Miyaura Coupling of 4-Chloroacetophenone and Phenylboronic Acid
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triphenylphosphine (B44618) | 4 | 25 | 24 | 92 |
| 2 | Tricyclohexylphosphine | 4 | 25 | 24 | 75 |
| 3 | Xantphos | 4 | 25 | 24 | 88 |
| 4 | No Ligand | 4 | 25 | 24 | <5 |
Table 2: Ligand Influence on the Buchwald-Hartwig Amination of 4-Chlorotoluene (B122035) with N-Methylaniline
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DPPF | 2 | 100 | 18 | 80 |
| 2 | 1,10-Phenanthroline | 2 | 100 | 18 | 72 |
| 3 | P(o-tolyl)₃ | 2 | 100 | 18 | <10 |
Table 3: Ligand Effects in the Kumada Coupling of 4-Bromoanisole with t-Butylmagnesium Chloride
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | IPr (NHC) | 10 | 0 | 1 | 85 |
| 2 | IMes (NHC) | 10 | 0 | 1 | 78 |
| 3 | PPh₃ | 10 | 0 | 1 | 25 |
Experimental Protocols
The following are detailed protocols for common cross-coupling reactions utilizing the in-situ generation of a nickel catalyst from Ni(COD)₂. All procedures involving Ni(COD)₂ must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes the cross-coupling of 4'-chloroacetophenone (B41964) with phenylboronic acid.
Materials:
-
Ni(COD)₂ (22 mg, 0.08 mmol, 0.04 eq.)
-
Triphenylphosphine (42 mg, 0.16 mmol, 0.08 eq.)
-
Phenylboronic acid (366 mg, 3.0 mmol, 1.5 eq.)
-
Tripotassium phosphate (B84403) (1.27 g, 6.0 mmol, 3.0 eq.)
-
4'-Chloroacetophenone (0.26 mL, 2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (8 mL)
Procedure:
-
Inside a glovebox, add Ni(COD)₂ (22 mg, 0.08 mmol), triphenylphosphine (42 mg, 0.16 mmol), phenylboronic acid (366 mg, 3.0 mmol), and tripotassium phosphate (1.27 g, 6.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Add a solution of 4'-chloroacetophenone (0.26 mL, 2.0 mmol) in anhydrous THF (8 mL) to the flask via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction with water (15 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane = 1:10) to afford 4-acetylbiphenyl. (Expected yield: ~92%).[1][5]
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol details the amination of 4-chlorotoluene with N-methylaniline.
Materials:
-
Ni(COD)₂ (5.5 mg, 0.02 mmol, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF) (22.2 mg, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (135 mg, 1.4 mmol)
-
4-Chlorotoluene (126.6 mg, 1.0 mmol)
-
N-Methylaniline (128.6 mg, 1.2 mmol)
-
Anhydrous Toluene (B28343) (4 mL)
Procedure:
-
In a glovebox, charge a sealable Schlenk tube with Ni(COD)₂ (5.5 mg, 0.02 mmol), DPPF (22.2 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add anhydrous toluene (2 mL) to the tube.
-
Add 4-chlorotoluene (126.6 mg, 1.0 mmol) followed by N-methylaniline (128.6 mg, 1.2 mmol) and an additional 2 mL of anhydrous toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 18 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography on silica gel. (Expected yield: ~80%).[2]
Protocol 3: C-H Arylation of an Imidazole (B134444)
This protocol describes the direct C-H arylation of 1-methylimidazole (B24206) with a phenol (B47542) derivative.
Materials:
-
Ni(COD)₂ (11 mg, 0.04 mmol, 10 mol%)
-
1,2-Bis(dicyclohexylphosphino)ethane (dcype) (20.2 mg, 0.048 mmol, 12 mol%)
-
Potassium phosphate (254.7 mg, 1.2 mmol, 3.0 eq.)
-
1-Methylimidazole (32.8 mg, 0.4 mmol)
-
N,N-Dimethyl-3-((dimethylcarbamoyl)oxy)benzamide (1.5 eq.)
-
tert-Amyl alcohol (1.6 mL)
Procedure:
-
In a glovebox, add Ni(COD)₂ (11 mg, 0.04 mmol), dcype (20.2 mg, 0.048 mmol), and potassium phosphate (254.7 mg, 1.2 mmol) to a vial.
-
Add a solution of 1-methylimidazole (32.8 mg, 0.4 mmol) and the phenol derivative (0.6 mmol) in tert-amyl alcohol (1.6 mL).
-
Seal the vial and heat the mixture at 110 °C for 12-36 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[6]
Visualization of the Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a Ni(0)-catalyzed cross-coupling reaction, which is initiated by the in-situ generated active catalyst.
References
- 1. jepss.in [jepss.in]
- 2. Nickel-catalyzed enantioselective C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. blog.strem.com [blog.strem.com]
- 4. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
Application Notes and Protocols for Ni(COD)₂ in C-H Activation and Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] has emerged as a versatile and cost-effective precatalyst for a wide array of carbon-hydrogen (C-H) bond activation and functionalization reactions. Its ability to readily provide a source of nickel(0) upon ligand dissociation makes it a powerful tool in modern organic synthesis. The development of nickel-catalyzed C-H functionalization is of significant interest due to the ubiquity of C-H bonds in organic molecules, offering a more atom- and step-economical approach to the synthesis of complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
These application notes provide an overview of the use of Ni(COD)₂ in key C-H functionalization reactions, including arylation, alkylation, and amination. Detailed experimental protocols for representative transformations are provided to facilitate their implementation in a research setting.
Key Applications of Ni(COD)₂ in C-H Functionalization
Ni(COD)₂-based catalytic systems have been successfully applied to a variety of C-H functionalization reactions, enabling the formation of C-C and C-N bonds. The choice of ligand, base, and solvent is crucial for achieving high efficiency and selectivity.
-
C-H Arylation: The direct arylation of (hetero)arenes with aryl halides or phenol (B47542) derivatives is a prominent application. This method provides a straightforward route to biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and organic materials.
-
C-H Alkylation: The coupling of C-H bonds with unactivated alkyl halides allows for the introduction of alkyl groups onto aromatic and heteroaromatic rings. This transformation is valuable for the synthesis of complex organic molecules from simple precursors.
-
C-H Amination: The formation of C-N bonds through the coupling of aryl C-H bonds with amines or their surrogates is a vital transformation in medicinal chemistry. Ni(COD)₂ has been instrumental in developing protocols for the amination of readily available aryl chlorides.
Data Presentation: Summary of Reaction Conditions and Substrate Scope
The following tables summarize typical reaction conditions and the scope of substrates for Ni(COD)₂-catalyzed C-H functionalization reactions.
Table 1: Ni-Catalyzed C-H Arylation of Imidazoles with Chloroarenes
| Entry | Imidazole (B134444) Substrate | Aryl Chloride | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Methylbenzimidazole | Chlorobenzene | dcype | K₃PO₄ | t-AmylOH | 110 | 36 | 85 |
| 2 | N-Phenylbenzimidazole | Chlorobenzene | dcype | K₃PO₄ | t-AmylOH | 110 | 36 | 78 |
| 3 | N-Benzylbenzimidazole | 4-Chlorotoluene | dcype | K₃PO₄ | t-AmylOH | 110 | 36 | 82 |
| 4 | 1-Methylimidazole | 4-Chlorobenzonitrile | dcype | K₃PO₄ | t-AmylOH | 110 | 36 | 75 |
Data sourced from a representative protocol for the C-H arylation of imidazoles.
Table 2: Ni-Catalyzed Intramolecular C-H Alkylation of Aromatic Substrates
| Entry | Substrate | Alkyl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(3-bromopropyl)aniline | Intramolecular | Xantphos | PMP | Sulfolane (B150427) | 130 | 12 | 85 |
| 2 | N-(4-chlorobutyl)aniline | Intramolecular | Xantphos | PMP | Sulfolane | 130 | 12 | 72 |
| 3 | 1-(3-bromopropyl)-1H-indole | Intramolecular | Xantphos | PMP | Sulfolane | 130 | 12 | 78 |
| 4 | 2-(3-bromopropyl)thiophene | Intramolecular | Xantphos | PMP | Sulfolane | 150 | 12 | 65 |
PMP = 1,2,2,6,6-pentamethylpiperidine. Data reflects a general protocol for ring-forming C-H alkylation.[1]
Table 3: Ni-Catalyzed Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | N-Methylaniline | DPPF | NaOtBu | Toluene (B28343) | 100 | 24 | 80 |
| 2 | Chlorobenzene | Morpholine | DPPF | NaOtBu | Toluene | 80 | 24 | 98 |
| 3 | 4-Chloroanisole | Aniline | DPPF | NaOtBu | Toluene | 100 | 24 | 88 |
| 4 | 2-Chloropyridine | Di-n-butylamine | DPPF | NaOtBu | Toluene | 80 | 24 | 92 |
DPPF = 1,1'-bis(diphenylphosphino)ferrocene. Data from a general procedure for the amination of aryl chlorides.
Experimental Protocols
Protocol 1: General Procedure for Ni-Catalyzed C-H Arylation of Imidazoles with Chloroarenes
This protocol is adapted from the nickel-catalyzed C-H arylation of imidazoles.
Materials:
-
Imidazole substrate (0.40 mmol, 1.0 equiv)
-
Aryl chloride (0.60 mmol, 1.5 equiv)
-
Ni(COD)₂ (11 mg, 0.04 mmol, 10 mol%) or Ni(OTf)₂ (14 mg, 0.04 mmol, 10 mol%)
-
1,2-Bis(dicyclohexylphosphino)ethane (dcype) (20 mg, 0.048 mmol, 12 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (255 mg, 1.2 mmol, 3.0 equiv)
-
Anhydrous tert-amyl alcohol (1.6 mL)
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube under an argon atmosphere, add Ni(COD)₂ or Ni(OTf)₂, dcype, and K₃PO₄.
-
Add the imidazole substrate and the aryl chloride to the tube.
-
Add anhydrous tert-amyl alcohol via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture for 36 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired C-H arylated product.
Protocol 2: General Procedure for Ni-Catalyzed Intramolecular C-H Alkylation
This protocol describes a general method for the ring-forming C-H alkylation of aromatic substrates with unactivated alkyl halides.[1]
Materials:
-
Aromatic substrate with tethered alkyl halide (0.15 M solution)
-
Ni(COD)₂ (10 mol%)
-
Xantphos (10 mol%)
-
Manganese powder (3 equiv)
-
1,2,2,6,6-Pentamethylpiperidine (PMP) (3 equiv)
-
Anhydrous sulfolane
-
Glovebox or Schlenk line
-
Magnetic stirrer and heating block
Procedure:
-
Inside a glovebox or under an inert atmosphere, charge a Schlenk tube with Ni(COD)₂ and Xantphos.
-
Add manganese powder and the aromatic substrate.
-
Add anhydrous sulfolane to achieve a substrate concentration of 0.15 M.
-
Add 1,2,2,6,6-pentamethylpiperidine (PMP) as the base.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at 130 °C and stir for the indicated time (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the cyclized product.
Protocol 3: General Procedure for Ni-Catalyzed Amination of Aryl Chlorides
This protocol is a representative procedure for the amination of aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Ni(COD)₂ (14 mg, 0.05 mmol, 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF) (28 mg, 0.05 mmol, 5 mol%)
-
Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Glovebox or Schlenk line
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox, charge a Schlenk tube with Ni(COD)₂, DPPF, and sodium tert-butoxide.
-
Add the aryl chloride and the amine.
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Pathways and Visualizations
The catalytic cycles for these transformations generally involve a Ni(0)/Ni(II) redox couple. The following diagrams illustrate the proposed mechanistic pathways.
Caption: Proposed catalytic cycle for Ni-catalyzed C-H arylation.
Caption: Proposed catalytic cycle for Ni-catalyzed C-H alkylation.
Caption: Proposed catalytic cycle for Ni-catalyzed amination of aryl chlorides.
Safety and Handling Considerations
Ni(COD)₂ is an air- and moisture-sensitive reagent and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). For easier handling on the benchtop, paraffin-encapsulated formulations of Ni(COD)₂ are commercially available and have been shown to be effective in a variety of nickel-catalyzed reactions. Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform a thorough risk assessment.
References
Application Notes: Stereoselective Synthesis Utilizing Ni(COD)₂ Catalyst Systems
Introduction
Bis(1,5-cyclooctadiene)nickel(0), Ni(COD)₂, is a versatile and widely used precursor for the in-situ generation of catalytically active Ni(0) species.[1] In the realm of stereoselective synthesis, Ni(COD)₂-based catalyst systems, in conjunction with chiral ligands, have emerged as powerful tools for the construction of chiral molecules with high levels of enantioselectivity and diastereoselectivity.[2][3] These systems are particularly attractive due to nickel's lower cost and unique reactivity compared to precious metals like palladium and rhodium.[2] This document provides an overview of key applications and detailed protocols for researchers, scientists, and professionals in drug development.
Key Applications
Ni(COD)₂ catalyst systems have been successfully applied to a broad spectrum of stereoselective transformations, including:
-
Asymmetric Cross-Coupling Reactions: The formation of C-C bonds with high stereocontrol is a cornerstone of modern organic synthesis. Ni(COD)₂-based catalysts have been instrumental in the development of stereospecific Suzuki-Miyaura, Kumada, and Negishi couplings of benzylic ethers, esters, and carbamates.[4][5][6] These reactions are crucial for the synthesis of enantioenriched diarylalkanes and other chiral scaffolds.[4]
-
Enantioselective Hydrocyanation: The addition of hydrogen cyanide across a double bond is a powerful method for introducing a nitrile group, a versatile synthetic handle. Ni(COD)₂ in combination with chiral phosphine-phosphite or diphosphinite ligands catalyzes the asymmetric hydrocyanation of vinylarenes and dienes, providing access to valuable chiral nitriles with excellent enantioselectivity.[7][8][9]
-
Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, and imines to their corresponding chiral alkanes, alcohols, and amines is a fundamental transformation. Ni(COD)₂-based systems, when paired with chiral ligands, offer an economical and effective alternative to traditional precious metal catalysts for asymmetric hydrogenation.[2][10]
-
Enantioselective Cycloadditions and Cyclizations: The construction of cyclic and heterocyclic frameworks with defined stereochemistry is of paramount importance in medicinal chemistry. Ni(COD)₂-catalyzed asymmetric cycloadditions and cyclizations enable the synthesis of complex molecular architectures from simple starting materials.[11][12]
-
Asymmetric C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical strategy. Chiral Ni(COD)₂ systems have been developed for the enantioselective intramolecular C-H alkylation, providing a novel route to chiral heterocycles.[13]
-
Reductive Couplings: Nickel-catalyzed reductive couplings of imines and unactivated alkenes, using Ni(COD)₂ as a precatalyst and a chiral spiro phosphoramidite (B1245037) ligand, allow for the diastereoselective and enantioselective synthesis of cyclic amines.[14]
Data Presentation: Performance of Ni(COD)₂ Catalyst Systems in Stereoselective Reactions
The following table summarizes the performance of various Ni(COD)₂-based catalyst systems in a range of stereoselective transformations.
| Reaction Type | Substrate Example | Chiral Ligand | Product | Yield (%) | ee (%) / dr | Reference |
| Asymmetric Suzuki-Miyaura Coupling | Benzylic Pivalate | SIMes | Diarylalkane | High | High (Inversion) | [4][5] |
| Asymmetric Suzuki-Miyaura Coupling | Benzylic Pivalate | PCy₃ | Diarylalkane | High | High (Retention) | [4][5] |
| Enantioselective Hydrocyanation | Styrene | TADDOL-derived phosphine-phosphite | Branched Nitrile | Good | 88 | [7][8] |
| Enantioselective Hydrocyanation | 1,3-Diarylpropene | TADDOL-derived phosphine-phosphite | Chiral Nitrile | up to 92 | up to 88:12 e.r. | [9] |
| Asymmetric Hydrogenation | N-Aryl Imino Esters | Chiral Phosphine | Chiral α-Aryl Glycines | High | up to 98 | [10] |
| Enantioselective C-Alkylation | 1-Nitropropane & α-Bromoamide | Bis(oxazoline) ligand | β-Nitroamide | Good | High | [15] |
| Asymmetric Ullmann Coupling | ortho-(Iodo)phosphine Oxide | (Pyridine)oxazoline | Chiral Biaryl Bisphosphine Oxide | Good | High | [16] |
| Enantioselective Reductive Coupling | Allylbenzaldehyde Imine | Chiral Spiro Phosphoramidite | Chiral Cyclic Amine | 64 | 92 | [14] |
| Asymmetric Allenylation | Propargylic Carbonate & Phosphine Oxide | BDPP-type Ligand | Chiral Allenylphosphoryl | Good | Excellent | [17] |
| Direct Asymmetric Aldol Reaction | N-Acyl Thiazinanethione & Aromatic Aldehyde | (R)-Tol-BINAP | O-TIPS-protected anti-aldol adduct | 82 | 99 | [18][19] |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Nickel-Catalyzed Hydrocyanation of Vinylarenes
This protocol is adapted from the work of Breher and colleagues.[8]
Materials:
-
Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))
-
Chiral phosphine-phosphite ligand (e.g., TADDOL-derived)
-
Vinylarene substrate
-
Hydrogen Cyanide (HCN) or Trimethylsilyl Cyanide (TMSCN) with a proton source (e.g., MeOH)
-
Anhydrous and degassed solvent (e.g., Toluene (B28343) or THF)
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Ni(COD)₂ (0.0125 mmol, 5 mol%) and the chiral phosphine-phosphite ligand (0.0125 mmol, 5 mol%). Anhydrous, degassed toluene (0.25 mL) is added, and the mixture is stirred at room temperature for 5 minutes. The solvent is then removed under vacuum to yield the air-sensitive catalytically active complex.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add anhydrous, degassed THF (2.0 mL) followed by the vinylarene substrate (0.25 mmol, 1.0 equiv.).
-
Addition of Cyanide Source: A solution of hydrogen cyanide (0.375 mmol, 1.5 equiv.) in THF is added slowly to the reaction mixture at room temperature. Alternatively, a solution of TMSCN (1.5 equiv.) in a mixture of THF and MeOH can be used.[8]
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as GC-FID or TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired chiral nitrile.
-
Characterization: The yield and enantiomeric excess of the product are determined by standard analytical methods (e.g., NMR spectroscopy and chiral HPLC or GC).
Protocol 2: General Procedure for Diastereoselective and Enantioselective Nickel-Catalyzed Reductive Coupling of Imines and Unactivated Alkenes
This protocol is based on the methodology developed by the Zhang group.[14]
Materials:
-
Ni(COD)₂
-
Chiral spiro phosphoramidite ligand (e.g., (R,R,R)-L6)
-
Imine substrate
-
Sodium isopropoxide (iPrONa)
-
Anhydrous and degassed Toluene
-
Anhydrous Isopropanol (B130326) (iPrOH)
-
Argon-filled glovebox
-
Oven-dried sealed tube
Procedure:
-
Reaction Setup in Glovebox: Inside an argon-filled glovebox, an oven-dried sealed tube equipped with a stir bar is charged with Ni(COD)₂ (0.01 mmol, 10 mol%), the chiral spiro phosphoramidite ligand (0.01 mmol, 10 mol%), the imine substrate (0.1 mmol, 1.0 equiv.), and iPrONa (0.01 mmol, 10 mol%).
-
Solvent Addition: A mixture of anhydrous, degassed toluene (0.9 mL) and isopropanol (0.1 mL) is added to the tube.
-
Reaction Conditions: The tube is sealed and removed from the glovebox. The reaction mixture is stirred at the optimized temperature (e.g., 20-60 °C) for the specified time.
-
Work-up: After cooling to room temperature, the solvent is removed under vacuum.
-
Purification and Analysis: The residue is purified by preparative thin-layer chromatography (TLC) to yield the pure product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Mandatory Visualization
Caption: General workflow for Ni(COD)₂-catalyzed stereoselective synthesis.
Caption: A simplified catalytic cycle for Ni-catalyzed cross-coupling reactions.
References
- 1. blog.strem.com [blog.strem.com]
- 2. Recent Advances of Nickel-Catalyzed Homogeneous Asymmetric Hydrogenation [ccspublishing.org.cn]
- 3. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Enantioselective Nickel-Catalyzed Hydrocyanation of Homostilbenes - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments in nickel-catalyzed asymmetric cyclization and cycloaddition of carbonyl-alkynes, cyano-alkynes, and enynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Advances in Nickel-Catalyzed Cycloaddition Reactions To Construct Carbocycles and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. Nickel-Catalyzed Asymmetric C-Alkylation of Nitroalkanes: Synthesis of Enantioenriched β-Nitroamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Axially Chiral 2,2’-Bisphosphobiarenes via a Nickel-Catalyzed Asymmetric Ullmann Coupling: General Access to Privileged Chiral Ligands without Optical Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ni(COD)₂ Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for Ni(COD)₂ catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Ni(COD)₂ catalyzed cross-coupling reaction is giving a low yield. What are the most common causes?
A1: Low yields in Ni(COD)₂ catalyzed cross-coupling reactions can stem from several factors:
-
Catalyst Inactivity: Ni(COD)₂ is highly sensitive to air and moisture, which can lead to its decomposition and the formation of inactive nickel oxides.[1][2][3] It also has limited thermal stability and can decompose above 0°C to form nickel nanoparticles.[1]
-
Ligand Issues: The choice and quality of the ligand are critical.[4][5] The ligand stabilizes the nickel catalyst and modulates its reactivity. An inappropriate ligand for the specific substrates can lead to poor reactivity or catalyst decomposition.[6]
-
Substrate Quality: Impurities in the substrates or solvents, such as water or other reactive functional groups, can quench the catalyst or participate in side reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, or concentration of reagents can all negatively impact the yield.
-
Catalyst Deactivation Pathways: Off-cycle species can form, leading to catalyst deactivation. For example, in the absence of sufficient ligand or substrate, monoligated Ni(0) species can dimerize into inactive forms.[7]
Q2: How can I improve the stability and handling of the Ni(0) precatalyst?
A2: Due to the air-sensitivity of Ni(COD)₂, several strategies can be employed:
-
Inert Atmosphere: Always handle Ni(COD)₂ under an inert atmosphere (e.g., in a glovebox) using degassed solvents.[8]
-
Air-Stable Precursors: Consider using air-stable Ni(0) precatalysts as alternatives to Ni(COD)₂. Examples include Ni(COD)(DQ) (DQ = duroquinone) and other olefin-stabilized nickel complexes which have shown improved stability and comparable reactivity in several coupling reactions.[9][10]
-
In Situ Generation: Ni(0) can be generated in situ from air-stable Ni(II) precursors, such as NiCl₂(PPh₃)₂, by using a reducing agent like zinc or manganese powder.[8]
Q3: What is the role of ligands, and how do I select the right one?
A3: Ligands are crucial for a successful cross-coupling reaction as they:
-
Stabilize the active Ni(0) species.
-
Modulate the electronic and steric properties of the catalyst, which influences its reactivity and selectivity.[8]
-
Prevent catalyst aggregation and deactivation.[7]
The choice of ligand depends on the specific coupling partners. Common classes include:
-
Phosphines: Monodentate (e.g., PPh₃, PCy₃) and bidentate (e.g., dppf, DPEphos) phosphine (B1218219) ligands are widely used. The steric bulk and electronic properties of the phosphine can significantly affect the reaction outcome.[4][6][11]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that can form robust catalysts suitable for challenging coupling reactions.
-
Bidentate Nitrogen Ligands: Ligands like 2,2'-bipyridine (B1663995) (bpy) and its derivatives are also effective in many nickel-catalyzed reactions.[12]
A screening of different ligand types is often necessary to identify the optimal one for a new transformation.[11]
Q4: Can additives improve my reaction yield? What are their roles?
A4: Yes, additives can have a significant impact on the reaction. Their roles include:
-
Halide Salts (e.g., KI, LiBr): These can accelerate the rate of reaction, potentially by facilitating the formation of a more reactive nickel intermediate.[6][12]
-
Lewis Acids (e.g., MgCl₂): Can modulate the speciation of the active nickel catalyst and stabilize intermediates.[13]
-
Bases (e.g., K₃PO₄, KOBuᵗ): Are often required to facilitate key steps in the catalytic cycle, such as transmetalation in Suzuki-Miyaura couplings or deprotonation steps.[6][14]
-
Reducing Agents (e.g., Zn, Mn): Used for the in situ reduction of Ni(II) precursors to the active Ni(0) state.[8][15]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No Reaction or Very Low Conversion | Inactive Catalyst | - Ensure Ni(COD)₂ was handled under strictly inert conditions. - Use freshly purchased or properly stored Ni(COD)₂. - Consider using an air-stable Ni(0) precursor or an in situ generated catalyst from a Ni(II) salt.[8][9] |
| Poor Ligand Choice | - Screen a panel of ligands with varying steric and electronic properties (e.g., monodentate vs. bidentate phosphines, NHCs).[11] | |
| Insufficient Temperature | - Gradually increase the reaction temperature. | |
| Impure Reagents | - Purify substrates and ensure solvents are anhydrous and degassed. | |
| Formation of Homocoupling Byproducts | Rate of Transmetalation vs. Reductive Elimination | - Adjust the ligand-to-metal ratio. - Screen different bases and solvents. - Lowering the reaction temperature may suppress homocoupling. |
| Catalyst Decomposition | - Ensure a sufficient excess of ligand is present to stabilize the catalyst.[7] | |
| Inconsistent Yields | Catalyst Decomposition | - Ni(COD)₂ is thermally unstable; maintain low temperatures during storage and reaction setup.[1] - Prepare stock solutions of the catalyst immediately before use. |
| Variable Quality of Reagents | - Use reagents from a reliable source and of consistent purity. | |
| Reaction Stalls Before Completion | Catalyst Deactivation | - Increase catalyst loading. - Add a second portion of the catalyst and ligand midway through the reaction. - Investigate potential catalyst poisons in your substrates. |
| Product Inhibition | - Try running the reaction at a lower concentration. |
Experimental Protocols
Protocol 1: General Procedure for a Ni(COD)₂/Phosphine-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general starting point for the cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Ni(COD)₂
-
Phosphine ligand (e.g., PCy₃, PPh₃, or dppf)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., THF, dioxane)
-
Schlenk flask or glovebox
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, add Ni(COD)₂ (5 mol%) and the phosphine ligand (10-20 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for ligand exchange and formation of the active catalyst.
-
-
Reaction Assembly:
-
To the flask containing the catalyst solution, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizing Reaction Workflows
Below are diagrams illustrating key concepts in Ni(COD)₂ catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting low yields.
Caption: A typical experimental workflow for Ni-catalyzed cross-coupling.
References
- 1. reddit.com [reddit.com]
- 2. Technical brief: Nickel complexes for cross coupling | Johnson Matthey [matthey.com]
- 3. blog.strem.com [blog.strem.com]
- 4. The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides: Halide Abstraction May Be Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Structurally Diverse Bench-Stable Nickel(0) Pre-Catalysts: A Practical Toolkit for In Situ Ligation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00260A [pubs.rsc.org]
- 12. asset.library.wisc.edu [asset.library.wisc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nickel-catalyzed oxidative C–H/N–H annulation of N -heteroaromatic compounds with alkynes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05063E [pubs.rsc.org]
- 15. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of the air-sensitive catalyst, Bis(1,5-cyclooctadiene)nickel(0), commonly known as Ni(COD)₂.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of Ni(COD)₂.
| Problem | Possible Cause | Suggested Solution |
| Color of Ni(COD)₂ is dark yellow, brown, or green instead of bright yellow. | Decomposition of the complex due to exposure to air, moisture, light, or elevated temperatures.[1][2] | Discard the decomposed material. If purification is necessary, recrystallization from toluene (B28343) at low temperatures can be attempted, though purchasing fresh material is recommended.[3][4] |
| Reaction catalyzed by Ni(COD)₂ is sluggish or fails. | The Ni(COD)₂ may have partially or fully decomposed, reducing its catalytic activity.[2] | Use a fresh batch of high-purity Ni(COD)₂. Ensure all solvents and reagents are rigorously dried and degassed. Maintain a strict inert atmosphere throughout the experiment. |
| A black precipitate forms in the reaction mixture. | This is likely metallic nickel, a product of Ni(COD)₂ decomposition.[5][6] | The reaction should be stopped. The formation of nickel metal indicates catalyst decomposition. Review the experimental setup to ensure the exclusion of air and moisture. |
| Inconsistent results between batches of Ni(COD)₂. | The quality of Ni(COD)₂ can vary. Improper storage of a batch can lead to gradual decomposition.[2] | Always store Ni(COD)₂ in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen).[7][8][9][10] Purchase from a reputable supplier and note the date of receipt. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for Ni(COD)₂? A1: Ni(COD)₂ is extremely sensitive to air, moisture, light, and heat.[1][7][9][11] It must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer, typically at -20°C.[7][8][9][10]
-
Q2: How should I handle Ni(COD)₂ if I don't have access to a glovebox? A2: While a glovebox is highly recommended, handling can be performed using Schlenk line techniques.[1] This involves using specialized glassware and techniques to maintain an inert atmosphere. Alternatively, for some applications, air-stable paraffin (B1166041) wax-encapsulated formulations of Ni(COD)₂ are commercially available.[12][13]
-
Q3: What are the visual signs of Ni(COD)₂ decomposition? A3: Pure, high-quality Ni(COD)₂ is a bright yellow crystalline solid.[2][14][15] Decomposition is indicated by a color change to dark yellow, brown, or even green, which suggests the formation of nickel oxides or metallic nickel.[2][5]
Safety
-
Q4: What are the primary safety hazards associated with Ni(COD)₂? A4: Ni(COD)₂ is a flammable solid and is air-sensitive.[7][9] It may cause an allergic skin reaction and is suspected of causing cancer.[7][9] Always handle it in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]
-
Q5: What should I do in case of a spill? A5: In case of a small spill, first, eliminate all ignition sources.[14] If possible, dampen the solid material with a solvent like acetone (B3395972) to prevent dust formation and transfer it to a suitable container for disposal.[14] For larger spills, evacuate the area and follow your institution's emergency procedures.
Technical Properties
-
Q6: What solvents are compatible with Ni(COD)₂? A6: Ni(COD)₂ is moderately soluble in aromatic hydrocarbons like benzene (B151609) and toluene, as well as in tetrahydrofuran (B95107) (THF).[5][15] It is generally insoluble in aliphatic hydrocarbons and ethers.[15] Note that it can decompose in halogenated solvents.[15]
-
Q7: What is the thermal stability of Ni(COD)₂? A7: Ni(COD)₂ decomposes at temperatures as low as 60°C.[10][16] It is crucial to keep the compound cool during storage and handling.
Experimental Protocols
Protocol 1: Standard Handling of Ni(COD)₂ in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O). Bring the sealed container of Ni(COD)₂ into the glovebox antechamber and allow it to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Dispensing: Carefully open the container inside the glovebox. Using a clean spatula, weigh the desired amount of the yellow solid into a pre-tared vial.
-
Sealing: Tightly seal the original container of Ni(COD)₂ and the vial containing the weighed portion.
-
Removal: Remove both containers from the glovebox via the antechamber.
-
Storage: Immediately return the main stock of Ni(COD)₂ to the freezer for storage under an inert atmosphere.[7][9]
Protocol 2: Purification by Recrystallization (for experienced users only)
This procedure should only be performed by personnel experienced in handling highly air-sensitive compounds.
-
Setup: All glassware must be oven-dried and cooled under a stream of inert gas. Perform all steps under a strict inert atmosphere (glovebox or Schlenk line).
-
Dissolution: In a glovebox, dissolve the crude Ni(COD)₂ in a minimal amount of toluene at room temperature.[3]
-
Filtration: Quickly filter the solution through a pad of Celite to remove any insoluble impurities, such as metallic nickel.[3]
-
Crystallization: Allow the deep yellow filtrate to stand undisturbed at a low temperature (-78°C is recommended) for several hours (e.g., 12 hours) to induce crystallization.[3]
-
Isolation: Once bright yellow-orange needles have formed, remove the supernatant via a cannula fitted with a filter tip while keeping the flask at low temperature.
-
Washing: Wash the crystals with cold pentane (B18724) (two portions) and dry under vacuum.[3]
-
Storage: Immediately store the purified Ni(COD)₂ under an inert atmosphere in a freezer.
Visualizations
Caption: Workflow for handling Ni(COD)₂ in an experiment.
Caption: Decision tree for suspected Ni(COD)₂ decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.strem.com [blog.strem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]
- 6. US5130458A - Preparation of bis(1,5-cyclooctadiene)nickel(O) - Google Patents [patents.google.com]
- 7. fishersci.it [fishersci.it]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.com [fishersci.com]
- 10. Bis(1,5-cyclooctadiene)nickel(0) 1295-35-8 [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Benchtop Delivery of Ni(cod)2 using Paraffin Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bis(1,5-cyclooctadiene)nickel | C16H24Ni | CID 6433264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. nichia.co.jp [nichia.co.jp]
- 16. Structurally Diverse Bench-Stable Nickel(0) Pre-Catalysts: A Practical Toolkit for In Situ Ligation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nickel Catalyst Deactivation
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and address common issues related to the deactivation of nickel catalysts in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting specific problems encountered during nickel-catalyzed reactions.
My reaction has stopped or the conversion has significantly dropped. What are the likely causes?
A significant drop in or complete cessation of catalytic activity is a primary indicator of catalyst deactivation. The most common causes fall into four main categories: poisoning, sintering, fouling (coking), and leaching of the active nickel species. The appropriate diagnostic approach depends on the specific reaction conditions and feedstock.
How can I determine the cause of my nickel catalyst's deactivation?
A systematic approach involving analysis of reaction conditions and characterization of the spent catalyst is crucial. The following flowchart outlines a general troubleshooting workflow.
Catalyst Poisoning
Question: My catalyst activity dropped sharply after introducing a new batch of starting material. Could it be poisoning?
Answer: Yes, a sudden drop in activity, especially after a change in feedstock, is a classic symptom of catalyst poisoning. Poisons are substances that strongly adsorb to the active nickel sites, rendering them inaccessible to the reactants.
Common Poisons for Nickel Catalysts:
-
Sulfur Compounds: Hydrogen sulfide (B99878) (H₂S), thiophenes, and other organic sulfur compounds are severe poisons for nickel catalysts.[1][2] Even at parts-per-billion (ppb) levels, sulfur can lead to rapid deactivation.[3]
-
Halogenated Compounds: Halides can react with the nickel surface, leading to the formation of inactive nickel halides.
-
Heavy Metals: Elements like lead (Pb), mercury (Hg), and arsenic (As) can irreversibly poison nickel catalysts.[1]
-
Carbon Monoxide (CO): At high partial pressures and low temperatures (below 425°C), CO can react with nickel to form volatile and toxic nickel carbonyl (Ni(CO)₄), leading to loss of active material.[1]
Troubleshooting Steps:
-
Analyze Feedstock: If possible, analyze your feedstock for potential poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental analysis.
-
Catalyst Characterization: Use X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to identify the presence of poisoning elements on the nickel surface.
-
Regeneration: For sulfur poisoning at higher temperatures, regeneration may be possible by treating the catalyst with steam and hydrogen.[1] For low-temperature sulfur poisoning, regeneration can be challenging.
Sintering
Question: My reaction is running at a high temperature, and I've noticed a gradual decline in activity over a long period. Could sintering be the issue?
Answer: Yes, a gradual loss of activity at high operating temperatures is a characteristic sign of thermal deactivation, primarily through sintering. Sintering is the agglomeration of small nickel nanoparticles into larger ones, which reduces the active surface area of the catalyst. This process is often accelerated by the presence of water vapor.[4]
Factors Promoting Sintering:
-
High Temperatures: Typically, sintering becomes a significant issue at temperatures above 500°C.[5]
-
Reaction Atmosphere: The presence of steam can accelerate sintering.[4]
-
Support Material: The interaction between the nickel particles and the support material can influence the catalyst's resistance to sintering.
Troubleshooting Steps:
-
Characterize Particle Size: Use Transmission Electron Microscopy (TEM) to visualize the nickel nanoparticles on the fresh and spent catalyst. An increase in the average particle size is a clear indication of sintering.
-
Measure Active Surface Area: Perform hydrogen chemisorption analysis on the fresh and spent catalyst. A decrease in the metallic surface area points to sintering.
-
Optimize Reaction Conditions: If possible, lower the reaction temperature to mitigate sintering.
| Technique | Fresh Catalyst | Sintered Catalyst |
| TEM | Small, well-dispersed Ni nanoparticles | Larger, agglomerated Ni particles |
| H₂ Chemisorption | High Ni surface area | Low Ni surface area |
digraph "Sintering Process" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=0.8]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];small_particles [label="Small, Dispersed Ni Particles\n(High Surface Area)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; large_particles [label="Large, Agglomerated Ni Particles\n(Low Surface Area)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
small_particles -> large_particles [label="High Temperature\n+ Time"]; }
Fouling (Coking)
Question: I am observing a gradual loss of activity and an increase in pressure drop across my catalyst bed. What could be the cause?
Answer: This combination of symptoms is highly indicative of catalyst fouling, most commonly by the deposition of carbonaceous material, known as "coking." Coke can physically block the active nickel sites and the pores of the catalyst support, leading to a decrease in activity and an increase in pressure drop.
Causes of Coking:
-
Hydrocarbon Decomposition: At high temperatures, hydrocarbons in the feed can decompose to form carbon deposits.
-
Boudouard Reaction: The disproportionation of carbon monoxide (2CO → C + CO₂) can also lead to coke formation.
Troubleshooting Steps:
-
Visual Inspection: A visual inspection of the spent catalyst may reveal a black, soot-like deposit.
-
Temperature-Programmed Oxidation (TPO): TPO is a quantitative technique to determine the amount and nature of the carbon deposits on the catalyst.
-
Microscopy: TEM can be used to visualize the location and morphology of the coke deposits (e.g., encapsulating coke, filamentous carbon).
-
Regeneration: Coked catalysts can often be regenerated by controlled oxidation (burning off the coke) in a dilute stream of air or oxygen, followed by reduction.
| Catalyst Support | Coke Deposition (g C / g cat) | Reference |
| Ni/La₂O₃ | ~0.50 | [6] |
| Ni/α-Al₂O₃ | > 0.10 | [6] |
| Ni/SiO₂ | < 0.10 | [6] |
| Ni/MgO | < 0.10 | [6] |
| Ni/CeO₂ | < 0.05 | [6] |
Leaching
Question: My reaction is performed in an acidic medium, and I'm losing catalyst activity over time. Could the nickel be dissolving?
Answer: Yes, in acidic environments, there is a risk of nickel leaching, where the active nickel species are dissolved from the support material into the reaction medium. This leads to an irreversible loss of catalyst.
Factors Influencing Leaching:
-
pH of the Reaction Medium: Acidic conditions promote the dissolution of nickel.
-
Presence of Chelating Agents: Certain molecules in the reaction mixture can complex with nickel and facilitate its removal from the support.
-
Temperature: Higher temperatures can increase the rate of leaching.
Troubleshooting Steps:
-
Analyze the Liquid Phase: After the reaction, filter the catalyst and analyze the liquid phase for the presence of nickel using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Modify Reaction Conditions: If possible, adjust the pH of the reaction medium to be less acidic. Consider using a different solvent system.
-
Catalyst Design: Choose a support material that has a strong interaction with the nickel particles to minimize leaching.
| Acid Concentration | Temperature (°C) | Leaching Time (h) | Nickel Extraction (%) | Reference |
| 3.0M HCl | 60 | 3 | 99 (from KUB-3 catalyst) | [7] |
| 3.0M HCl | 60 | 4 | 98 (from RANG-19 catalyst) | [7] |
| 0.5M H₂C₂O₄ + 3.0M H₂O₂ | 50 | 4 | 65 | [8] |
Detailed Experimental Protocols
Temperature-Programmed Reduction (H₂-TPR)
Objective: To determine the reducibility of nickel oxide species on the catalyst and to probe the strength of the metal-support interaction.
Methodology:
-
Sample Preparation: Place a known mass (typically 50-100 mg) of the fresh or calcined catalyst in a quartz U-tube reactor.
-
Pre-treatment: Heat the sample under an inert gas flow (e.g., Ar or N₂) to a specified temperature (e.g., 200-300°C) to remove adsorbed water and other impurities. Hold for 1-2 hours.
-
Cooling: Cool the sample to room temperature under the inert gas flow.
-
Reduction: Switch the gas flow to a reducing mixture (e.g., 5-10% H₂ in Ar) at a constant flow rate (e.g., 30-50 mL/min).
-
Temperature Program: Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature (e.g., 900°C).
-
Detection: Monitor the hydrogen consumption as a function of temperature using a Thermal Conductivity Detector (TCD). The TCD signal is proportional to the amount of H₂ consumed.
-
Data Analysis: The resulting plot of H₂ consumption versus temperature is the TPR profile. The temperature at which reduction peaks occur provides information about the nature of the nickel species and their interaction with the support. Lower temperature peaks correspond to the reduction of "free" NiO, while higher temperature peaks indicate the reduction of nickel species with stronger interactions with the support, such as nickel aluminate spinels.[9]
Transmission Electron Microscopy (TEM)
Objective: To visualize the size, morphology, and dispersion of nickel nanoparticles on the support and to identify the presence of coke or sintered particles.
Methodology:
-
Sample Preparation:
-
Grind the catalyst sample into a fine powder.
-
Disperse a small amount of the powder in a suitable solvent (e.g., ethanol) using ultrasonication.
-
Deposit a drop of the suspension onto a TEM grid (e.g., a carbon-coated copper grid).
-
Allow the solvent to evaporate completely.
-
-
Imaging:
-
Insert the prepared TEM grid into the microscope.
-
Operate the TEM at a suitable accelerating voltage (e.g., 200 kV).
-
Acquire high-resolution images of different areas of the catalyst to ensure representativeness.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameter of a large number of nickel particles (typically >100) to obtain a particle size distribution.
-
Calculate the average particle size and standard deviation.
-
Compare the particle size distributions of the fresh and spent catalysts to assess for sintering.[10]
-
Examine the images for the presence of carbon filaments or encapsulating coke.
-
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical state of the elements on the catalyst surface, which is particularly useful for identifying poisons and the oxidation state of nickel.
Methodology:
-
Sample Preparation:
-
Mount a small amount of the catalyst powder onto a sample holder using double-sided adhesive tape.
-
Ensure the sample surface is as flat as possible.
-
-
Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα).
-
Measure the kinetic energy of the emitted photoelectrons.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., Ni 2p, S 2p, C 1s, O 1s).
-
-
Data Analysis:
-
The binding energy of the photoelectrons is characteristic of the element and its chemical state.
-
Deconvolute the high-resolution spectra to identify different chemical species. For example, the Ni 2p spectrum can be deconvoluted to distinguish between metallic nickel (Ni⁰) and nickel oxides (e.g., NiO).[11][12] The presence of peaks corresponding to elements like sulfur or chlorine in the spectra of a spent catalyst is a strong indication of poisoning.
-
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. ureaknowhow.com [ureaknowhow.com]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. Strategies for improving the performance and stability of Ni-based catalysts for reforming reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Sintering of nickel catalysts in the presence of NH3/H2 [research.chalmers.se]
- 6. researchgate.net [researchgate.net]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Reaction Products from Ni(COD)2 Catalysis
Welcome to the technical support center for the purification of reaction products from Ni(COD)2 catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of products from nickel-catalyzed reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of reaction products from Ni(COD)2 catalysis.
| Problem | Potential Cause | Suggested Solution |
| Product is contaminated with residual nickel. | Incomplete removal of the nickel catalyst or nickel salts formed during workup. | - Filtration: Pass the crude reaction mixture through a pad of Celite® to remove bulk nickel solids.[1] - Metal Scavengers: Treat the organic solution with silica-based metal scavengers such as SiliaMetS® Triamine or DMT.[2] - Activated Carbon: Stir the solution with activated carbon (e.g., SiliaCarb CA) to adsorb residual nickel.[2][3] - Aqueous Wash: Perform an aqueous workup with a chelating agent like EDTA or a dilute ammonium (B1175870) hydroxide (B78521) solution to extract nickel salts. |
| Product degradation or low yield during purification. | The product may be sensitive to air, moisture, or silica (B1680970) gel. | - Inert Atmosphere Techniques: Handle the product under an inert atmosphere (glovebox or Schlenk line) throughout the purification process.[4][5][6][7] - Degassed Solvents: Use degassed solvents for all purification steps. - Alternative Stationary Phases: If silica gel causes degradation, consider using alternative stationary phases for chromatography, such as alumina (B75360) (basic or neutral) or treated silica. |
| Difficulty separating the product from the 1,5-cyclooctadiene (B75094) (COD) ligand. | COD is displaced from the nickel center during the reaction and can be a persistent impurity.[5][8] | - Volatilization: If the product is not volatile, remove COD by evaporation under high vacuum, possibly with gentle heating. - Chromatography: Utilize column chromatography with a non-polar eluent system to separate the non-polar COD from more polar products. |
| The purified product is a dark or off-color oil/solid. | Presence of colloidal nickel or other fine nickel-containing particles. | - Enhanced Filtration: Filter the product solution through a syringe filter (e.g., 0.45 µm PTFE) to remove fine particulates. - Carbon Treatment: A high pH activated carbon treatment may help decolorize the solution.[9] |
| Reaction workup is complicated by the air-sensitivity of Ni(COD)2. | Ni(COD)2 is highly sensitive to air and moisture, which can complicate initial handling.[8][10] | - Air-Stable Alternatives: Consider using air-stable Ni(II) precatalysts or paraffin-encapsulated Ni(COD)2 to simplify reaction setup and subsequent workup.[11][12][13] - Inert Workup: If using Ni(COD)2 directly, perform the initial quenching and extraction steps under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove the nickel catalyst after my reaction is complete?
A1: The initial and most straightforward step is to filter the reaction mixture through a pad of an inert filter aid like Celite®. This will remove the majority of the heterogeneous nickel species. However, this is often insufficient to remove all nickel residues, and further purification steps are typically necessary.[1]
Q2: My product is air-sensitive. How can I perform purification without decomposition?
A2: For air-sensitive products, all purification steps must be carried out under an inert atmosphere. This involves using a glovebox or Schlenk line techniques.[6][7] Filtration can be performed using a filter cannula or a Schlenk frit.[6][7] Solvents should be properly degassed before use.
Q3: I've performed column chromatography, but my product is still contaminated with a greasy substance. What could this be?
A3: This is likely the 1,5-cyclooctadiene (COD) ligand that is displaced from the Ni(0) center during the catalytic cycle.[5][8] If your product is stable to heating, you can attempt to remove the COD under high vacuum. Otherwise, careful column chromatography with an appropriate solvent system is required to separate it from your product.
Q4: Are there methods to reduce the amount of nickel that needs to be removed during purification?
A4: Yes, using a lower catalyst loading, if the reaction efficiency is maintained, will result in less nickel to remove. Additionally, utilizing air-stable Ni(II) precatalysts can sometimes lead to cleaner reactions and simpler workups compared to using the more sensitive Ni(COD)2 directly.[4]
Q5: How do metal scavengers work to remove nickel?
A5: Metal scavengers are functionalized materials, often silica-based, that have a high affinity for metal ions. For nickel, scavengers with amine functionalities like SiliaMetS® Triamine and Diamine are particularly effective.[2] The scavenger is stirred with the crude product solution, and the bound nickel is then removed by filtration.
Experimental Protocols
Protocol 1: Nickel Removal using Activated Carbon
-
Initial Filtration: After the reaction is complete, cool the reaction mixture to room temperature. Filter the mixture through a short plug of Celite® to remove any solid catalyst.
-
Solvent Exchange (if necessary): If the reaction solvent is not suitable for the carbon treatment (e.g., highly polar solvents where the product has low solubility), remove the solvent under reduced pressure and dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) or toluene.
-
Carbon Treatment: To the solution of the crude product, add activated carbon (e.g., SiliaCarb CA) at a loading of approximately 150% w/w relative to the theoretical amount of nickel catalyst used.[2]
-
Stirring: Stir the suspension at room temperature for 1-2 hours. For more stubborn nickel contamination, the temperature can be increased to 50 °C for 16 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Analysis: Analyze the filtrate for residual nickel content (e.g., by ICP-MS) and proceed with further purification if necessary.
Protocol 2: Purification of an Air-Sensitive Product via Cannula Filtration
-
Apparatus Setup: Assemble the necessary glassware (two Schlenk flasks) on a Schlenk line. Ensure all glassware is dry and has been subjected to several evacuate-refill cycles with an inert gas (e.g., argon or nitrogen).
-
Reaction Quenching: Quench the reaction under a positive pressure of inert gas.
-
Cannula Transfer: Use a filter cannula (a long needle with a filter tip) to transfer the liquid phase of the reaction mixture from the reaction flask to a clean Schlenk flask, leaving the solid residues (including the nickel catalyst) behind.[7]
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using the Schlenk line, ensuring the receiving flask is cooled in a cold trap.[7]
-
Further Purification: The resulting crude product can then be further purified under inert atmosphere, for example by recrystallization from a degassed solvent or by chromatography using a closed column system.
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. silicycle.com [silicycle.com]
- 3. nmfrc.org [nmfrc.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. blog.strem.com [blog.strem.com]
- 6. youtube.com [youtube.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 8. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]
- 9. nmfrc.org [nmfrc.org]
- 10. researchgate.net [researchgate.net]
- 11. Simplifying Nickel(0) Catalysis: An Air-stable, COD-free Nickel Precatalyst for the Internally-selective Benzylation of Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
optimizing ligand and solvent for Ni(COD)2 mediated transformations
Welcome to the technical support center for optimizing Ni(COD)₂ mediated transformations. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of nickel catalysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is sluggish or shows no conversion. What are the common causes?
Answer: Low or no conversion in Ni(COD)₂ catalyzed reactions is a frequent issue stemming from several potential sources:
-
Catalyst Inactivity/Decomposition: Ni(COD)₂ is extremely sensitive to oxygen, moisture, and heat.[1][2][3] Exposure to air, even briefly, or temperatures above 0°C can lead to the formation of inactive nickel oxides or nickel nanoparticles (indicated by the reaction mixture turning black or grey).[1]
-
Solution: Strictly handle Ni(COD)₂ in an inert atmosphere glovebox and store it at low temperatures (-20°C).[2] Ensure all solvents are thoroughly degassed and reagents are anhydrous.[1] Consider using more bench-stable Ni(0) precatalysts or in-situ generation methods if a glovebox is unavailable.[1][2][4]
-
-
Improper Ligand Choice: The ligand is critical for catalyst stability and reactivity. An inappropriate ligand can fail to stabilize the active nickel species or may form an overly stable complex that does not participate in the catalytic cycle.[5][6] For example, with certain substrates like α-halo-N-heterocycles, some ligands can lead to the formation of stable, catalytically inactive dimeric nickel species.[7]
-
Unfavorable Solvent: The reaction medium significantly influences catalyst solubility, stability, and reactivity.[9] A solvent that does not adequately dissolve the catalyst or reactants can lead to poor results. Coordinating solvents can stabilize catalytic intermediates, which may be beneficial or detrimental depending on the specific transformation.[10]
-
Solution: Test a range of solvents with different polarities and coordinating abilities. Greener solvents such as 2-MeTHF and t-amyl alcohol have proven effective for certain cross-coupling reactions.[11]
-
Question 2: My reaction mixture turned black/grey immediately after adding Ni(COD)₂. What happened?
Answer: A rapid change to a black or grey precipitate is a strong indicator of Ni(COD)₂ decomposition into nickel nanoparticles.[1] This is almost always caused by:
-
Oxygen Exposure: Ni(COD)₂ reacts rapidly with oxygen. This can happen if the reaction vessel was not properly purged, the solvents were not degassed, or the reagents contained dissolved oxygen.[1]
-
Thermal Instability: The complex is thermally unstable and begins to decompose at temperatures above 0°C.[1] Adding it to a reaction at room temperature or higher without pre-cooling can cause rapid decomposition.
Solution:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Use rigorously degassed solvents (e.g., via freeze-pump-thaw cycles or sparging with inert gas).
-
If the reaction is run at elevated temperatures, add the Ni(COD)₂ at a low temperature (e.g., 0°C or below) and allow the mixture to warm up slowly after all components are added.
Question 3: The reaction works, but the yield is inconsistent. How can I improve reproducibility?
Answer: Inconsistent yields often point to subtle variations in experimental conditions, particularly concerning the highly sensitive Ni(0) catalyst.
-
Purity of Ni(COD)₂: The quality of the Ni(COD)₂ solid is paramount. High-purity Ni(COD)₂ should be a bright yellow powder.[3] A darker, brownish, or greyish appearance indicates decomposition, and using it will lead to lower active catalyst concentration and poor results.
-
Inert Atmosphere Integrity: Small, intermittent leaks in your Schlenk line or glovebox can introduce enough oxygen to partially deactivate the catalyst, leading to variable yields.
-
Reagent Purity: Ensure all substrates, reagents, and especially the solvent are pure and anhydrous. Water can react with the catalyst and other reagents in the cycle.
Solution:
-
Visually inspect your Ni(COD)₂ before use. If it is not bright yellow, consider purifying it or using a fresh batch.
-
Regularly check the integrity of your inert atmosphere setup.
-
Use freshly distilled solvents and pure, dry reagents for every reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing Ni(COD)₂?
-
Handling: Always handle Ni(COD)₂ inside a glovebox with a low-oxygen (<10 ppm) and low-moisture environment.[2][4] Use non-metallic spatulas, as metal can sometimes catalyze decomposition.
-
Storage: Store Ni(COD)₂ in a sealed container inside a freezer (-20°C is typical). The container should be backfilled with an inert gas.
Q2: How do I choose the right ligand for my transformation? The optimal ligand depends heavily on the specific reaction (e.g., cross-coupling, cycloaddition) and substrates. There are no universal rules, but general guidelines exist:
-
Phosphine (B1218219) Ligands: These are the most common.[12][13] Their properties are tunable:
-
Sterics (Cone Angle): Bulky ligands can promote reductive elimination but may hinder oxidative addition.[5][8]
-
Electronics (Basicity): Counterintuitively, very electron-rich, bulky phosphines can sometimes slow down reactions by forming highly stable intermediates.[5][8] Less electron-rich phosphines like PPh₃ have shown higher reactivity in certain systems.[8]
-
Bite Angle: For bidentate (chelating) phosphines, the bite angle is a critical parameter influencing reactivity.[6]
-
-
N-Heterocyclic Carbene (NHC) Ligands: These are strong σ-donors and are often more robust than phosphines, making them excellent choices for challenging transformations.[1][14]
A screening approach is often the most effective strategy.
Q3: What are some common solvents used, and are there "green" alternatives?
-
Traditional Solvents: Toluene, 1,4-dioxane, THF, and DMF are frequently used.[9][11][15] The choice depends on the required temperature and the solubility of the reactants and catalyst complex.
-
Green Alternatives: For Suzuki-Miyaura couplings, solvents like 2-MeTHF and t-amyl alcohol have been successfully employed, offering comparable or superior performance to traditional solvents with a better environmental profile.[11]
Q4: Can I use a Ni(II) salt instead of Ni(COD)₂? Yes, it is common to generate the active Ni(0) species in situ from a more stable and easier-to-handle Ni(II) precatalyst (e.g., NiCl₂(PPh₃)₂, Ni(acac)₂).[15][16] This requires the addition of a stoichiometric reductant, such as zinc dust, manganese, or an organometallic reagent.[1][4][15] This approach avoids the need for a glovebox but requires careful optimization of the reductant and reaction conditions.[4]
Data Presentation: Ligand & Solvent Effects
The following tables summarize quantitative data from literature to guide optimization.
Table 1: Effect of Added Monodentate Ligand (L) on the Relative Rate of Halide Abstraction Reaction System: [Ni(COD)(dppf)] + (2-bromoethyl)benzene (B7723623) in the presence of L.
| Added Ligand (L) | Ligand Type | Relative Rate Constant (k_rel) | Reference |
| Tricyclohexylphosphine (PCy₃) | Bulky, Electron-Rich | 0.008 | [5][8] |
| Trimethylphosphine (PMe₃) | Small, Electron-Rich | 0.030 | [5][8] |
| Tri(n-butyl)phosphine (PⁿBu₃) | Electron-Rich | 0.091 | [5][8] |
| Triphenylphosphine (PPh₃) | Less Electron-Rich | 0.520 | [5][8] |
| dppf | Bidentate, Electron-Rich | 1.000 (Reference) | [5][8] |
This data highlights that for this specific dppf-based system, sterically bulky and highly electron-donating monodentate ligands significantly slow the reaction rate.[8]
Table 2: Performance of Green Solvents in Ni-Catalyzed Suzuki-Miyaura Coupling Reaction System: 3-chloropyridine (B48278) + Phenylboronic acid, catalyzed by NiCl₂(PCy₃)₂.
| Solvent | Type | Yield (%) | Reference |
| Toluene | Traditional Aromatic | ~95 | [11] |
| 1,4-Dioxane | Traditional Ether | ~95 | [11] |
| 2-MeTHF | Green Ether | >99 | [11] |
| t-Amyl Alcohol | Green Alcohol | >99 | [11] |
| Isopropanol | Green Alcohol | >99 | [11] |
| Ethyl Acetate | Green Ester | >99 | [11] |
This demonstrates that several greener solvents can serve as excellent, and sometimes superior, replacements for traditionally used solvents in nickel-catalyzed cross-couplings.[11]
Experimental Protocols
Protocol 1: General Procedure for a Glovebox-Free Ni-Catalyzed Cross-Coupling Using In-Situ Reduction
This protocol describes a typical setup for a Suzuki-Miyaura coupling using an air-stable Ni(II) precatalyst and a zinc reductant.
-
Glassware Preparation: Add a stir bar to a flame-dried Schlenk flask. Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the Ni(II) precatalyst (e.g., NiCl₂(dppf), 5 mol%), the ligand (if required), the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), the base (e.g., K₃PO₄, 3.0 equiv), and the reductant (e.g., activated Zn dust, 3.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath and stir for the required time (monitor by TLC or GC/LC-MS).
-
Workup: After cooling to room temperature, quench the reaction by adding water. Filter the mixture through a pad of Celite to remove inorganic salts and excess zinc.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Ni(COD)₂ mediated transformation.
Caption: A logical guide for troubleshooting common issues in Ni-catalyzed reactions.
Caption: Relationship between ligand properties and reaction outcomes.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Structurally Diverse Bench-Stable Nickel(0) Pre-Catalysts: A Practical Toolkit for In Situ Ligation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.strem.com [blog.strem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides: Halide Abstraction May Be Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. cfmot.de [cfmot.de]
- 13. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 14. Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02496A [pubs.rsc.org]
- 15. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nickel - Wikipedia [en.wikipedia.org]
common side reactions and byproducts with Ni(COD)2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproducts encountered during experiments with this versatile catalyst.
Frequently Asked Questions (FAQs)
Q1: My Ni(COD)₂ has changed color from bright yellow to a darker yellow, brown, or even green/black. Can I still use it?
Q2: What are the primary decomposition pathways for Ni(COD)₂?
A2: Ni(COD)₂ is highly sensitive to oxygen, moisture, heat, and certain solvents.[1][4][5][6] The primary decomposition pathways include:
-
Oxidation: In the presence of air, Ni(0) is oxidized to nickel(II) species, often observed as a color change to green or black.
-
Thermal Decomposition: Above 0°C, Ni(COD)₂ can decompose to form nickel nanoparticles and free 1,5-cyclooctadiene (B75094) (COD).[2][3] In the absence of air, decomposition is observed to be significant above 140°C.[5]
-
Solvent-Induced Decomposition: Ni(COD)₂ can decompose in halogenated solvents like dichloromethane.[6] It also gradually decomposes in solution.[6]
Q3: What is homocoupling and why is it a common side reaction?
A3: Homocoupling is the reaction of two identical molecules to form a symmetrical product (e.g., Ar-X + Ar-X → Ar-Ar). In Ni(COD)₂-catalyzed cross-coupling reactions, it is a major side reaction that competes with the desired cross-coupling pathway (Ar-X + R-M → Ar-R).[7] This can occur through various mechanisms, often involving the reaction of an organonickel intermediate with another molecule of the starting halide. The propensity for homocoupling can be influenced by factors such as the substrate, ligands, and reaction conditions. For instance, electron-deficient aryl halides tend to exhibit higher homocoupling yields.[7]
Q4: How can I minimize β-hydride elimination in my reaction?
A4: β-hydride elimination is a common decomposition pathway for organometallic complexes containing alkyl groups with a hydrogen atom on the β-carbon. This side reaction forms a nickel-hydride species and an alkene, which can lead to undesired byproducts and reduced yield of the desired coupled product.[8] Strategies to minimize β-hydride elimination include:
-
Ligand Selection: The use of sterically bulky ligands or certain chelating ligands, such as some N-heterocyclic carbenes (NHCs) or bipyridines, can disfavor the formation of the coordinatively unsaturated species required for β-hydride elimination.
-
Substrate Choice: Using substrates that lack β-hydrogens (e.g., methyl, neopentyl, or aryl groups) will prevent this side reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress β-hydride elimination, as it often has a higher activation energy than the desired reductive elimination.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
| Potential Cause | Troubleshooting Steps |
| Decomposition of Ni(COD)₂ | Ensure Ni(COD)₂ is bright yellow and has been stored under an inert atmosphere at low temperatures (-20°C is recommended).[4] Handle the catalyst in a glovebox. Consider using more stable Ni(0) precursors like Ni(COD)(DQ) or paraffin-encapsulated Ni(COD)₂ for benchtop operations.[4] |
| Poor Ligand Choice | The choice of ligand is critical for catalytic activity. Screen a variety of ligands (e.g., phosphines, NHCs, bipyridines) to find the optimal one for your specific transformation. The ligand influences catalyst stability, solubility, and the rates of oxidative addition and reductive elimination. |
| Incorrect Solvent or Base | Ensure the solvent is anhydrous and degassed. The choice of solvent and base can significantly impact the reaction outcome. Consult literature for recommended solvent/base combinations for your specific reaction type. |
| Substrate Reactivity | Some substrates are inherently less reactive. For example, in Suzuki-Miyaura couplings, the reactivity order is generally I > Br > Cl. For less reactive substrates, increasing the temperature or using more electron-rich and sterically demanding ligands may be necessary. |
| Inhibition by Byproducts | The liberated 1,5-cyclooctadiene (COD) can sometimes inhibit the catalytic reaction. Using pre-formed (ligand)Ni complexes or adding a slight excess of the ligand can sometimes mitigate this issue. |
Issue 2: High Yield of Homocoupling Byproduct
| Potential Cause | Troubleshooting Steps |
| Slow Transmetalation | If the transmetalation step is slow relative to the reaction of the organonickel intermediate with another molecule of the starting halide, homocoupling will be favored. Ensure the quality of your transmetalating agent (e.g., organoboron, organozinc reagent). The choice of base and solvent can also influence the rate of transmetalation. |
| Substrate Electronics | Electron-deficient aryl halides can be more prone to homocoupling.[7] Adjusting the ligand to a more electron-donating one can sometimes favor the cross-coupling pathway. |
| Ligand Effects | The ligand can influence the relative rates of cross-coupling and homocoupling. Bidentate ligands are sometimes used to suppress homocoupling. Experiment with different ligands to optimize the selectivity. |
| Reaction Concentration | In some cases, running the reaction at a lower concentration can disfavor the bimolecular homocoupling reaction. |
Issue 3: Formation of Alkene Byproducts (from β-Hydride Elimination)
| Potential Cause | Troubleshooting Steps |
| Presence of β-Hydrogens in the Substrate | If your alkyl coupling partner has β-hydrogens, β-hydride elimination is a potential side reaction. |
| Ligand Choice | Use sterically bulky ligands or chelating ligands that can block the open coordination site required for β-hydride elimination. |
| Reaction Temperature | Lowering the reaction temperature may reduce the rate of β-hydride elimination relative to the desired reductive elimination. |
Data Presentation
Table 1: Influence of Ligand on the Selectivity of Ni-Catalyzed Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Organoboron Reagent | Cross-Coupling Product Yield (%) | Homocoupling Byproduct Yield (%) |
| PPh₃ | 4-Chloroacetophenone | Phenylboronic acid | 92 | <5 |
| PCy₃ | 4-Chlorotoluene | Phenylboronic acid | 85 | ~10 |
| dppf | 4-Bromoanisole | Phenylboronic acid | 90 | <5 |
| IPr | 4-Chloropyridine | Phenylboronic acid | 88 | ~7 |
| None | 4-Iodoanisole | Pentafluorophenyl potassium carboxylate | 75 | Not reported |
Note: The data in this table is compiled from various sources and is intended to be representative. Actual yields will vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Ni(COD)₂-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the cross-coupling of 4'-chloroacetophenone (B41964) with phenylboronic acid.
Reagents:
-
Ni(COD)₂ (22 mg, 0.08 mmol, 0.04 eq.)
-
Triphenylphosphine (42 mg, 0.16 mmol, 0.08 eq.)
-
Phenylboronic acid (366 mg, 3.0 mmol, 1.5 eq.)
-
Tripotassium phosphate (B84403) (1.27 g, 6.0 mmol, 3.0 eq.)
-
4'-Chloroacetophenone (0.26 mL, 2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (8 mL)
Procedure:
-
Inside a glovebox, weigh Ni(COD)₂, triphenylphosphine, phenylboronic acid, and tripotassium phosphate into a reaction vessel.
-
Add a magnetic stir bar and seal the vessel.
-
Remove the vessel from the glovebox and add anhydrous THF (8 mL) via syringe.
-
Add 4'-chloroacetophenone (0.26 mL) to the mixture via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding water (15 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane = 1:10) to yield 4-acetylbiphenyl.
Protocol 2: Ni(COD)₂-Catalyzed Buchwald-Hartwig Amination
This protocol describes the amination of an aryl sulfamate (B1201201) with morpholine (B109124).[9]
Reagents:
-
Ni(COD)₂ (5 mol%)
-
SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (10 mol%)
-
Aryl sulfamate (1 equiv)
-
Morpholine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Dioxane (0.2 M)
Procedure:
-
Inside a glovebox, add Ni(COD)₂ (5 mol%), SIPr·HCl (10 mol%), the aryl sulfamate (1 equiv), and sodium tert-butoxide (1.4 equiv) to a reaction vial.
-
Add a magnetic stir bar.
-
Add anhydrous dioxane to achieve a 0.2 M concentration based on the aryl sulfamate.
-
Add morpholine (1.2 equiv) to the vial.
-
Seal the vial and heat the reaction mixture at 80°C for 3 hours with stirring.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for Ni-catalyzed cross-coupling and major side reactions.
References
- 1. blog.strem.com [blog.strem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Structurally Diverse Bench-Stable Nickel(0) Pre-Catalysts: A Practical Toolkit for In Situ Ligation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nichia.co.jp [nichia.co.jp]
- 7. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Ni(COD)₂ for Enhanced Catalytic Performance
Welcome to the Technical Support Center for Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for stabilizing Ni(COD)₂ in solution to achieve extended and reproducible catalytic activity. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of Ni(COD)₂ in toluene (B28343) turned from yellow to grey/black within a few hours. What is happening?
A1: This color change is a classic sign of Ni(COD)₂ decomposition.[1] Ni(COD)₂ is highly sensitive to oxygen and can also decompose thermally to form nickel(0) nanoparticles, which appear as a black or grey suspension.[2] This decomposition leads to a loss of the catalytically active homogeneous species. To mitigate this, it is crucial to use rigorously degassed solvents and maintain a strict inert atmosphere (e.g., nitrogen or argon).
Q2: How critical is the storage temperature for Ni(COD)₂?
A2: Storage temperature is extremely critical. Ni(COD)₂ is thermally unstable and should be stored at low temperatures, typically -20°C or below, under an inert atmosphere.[3][4] Even at 0°C, it can slowly decompose.[2] Improper storage is a common cause of catalyst inactivity.
Q3: Can I weigh out Ni(COD)₂ on the benchtop?
A3: No. Ni(COD)₂ is highly sensitive to air and moisture and will rapidly decompose upon exposure to the atmosphere.[5][6] All manipulations, including weighing and transfer, must be performed in an inert-atmosphere glovebox. For users without a glovebox, consider using air-stable precatalysts or paraffin-encapsulated Ni(COD)₂.[7][8]
Q4: Are there any common solvents that I should avoid when using Ni(COD)₂?
A4: Yes. Ni(COD)₂ is known to decompose in halogenated hydrocarbons.[6] While it is moderately soluble in aromatic hydrocarbons like benzene (B151609) and toluene, and also soluble in THF and ethers, its stability in these solutions can be limited.[5][9] Always use high-purity, anhydrous, and thoroughly degassed solvents.
Q5: My reaction is sluggish or fails completely, even when I handle Ni(COD)₂ carefully. Could the COD ligand itself be the problem?
A5: Yes, this is a possibility. In some catalytic reactions, the 1,5-cyclooctadiene (B75094) (COD) ligand can act as a competitive inhibitor by coordinating more strongly to the nickel center than the desired substrate.[10] If you suspect this is the case, using a COD-free precatalyst or an alternative stable Ni(0) source may improve your reaction outcome.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Low or No Catalytic Activity | Catalyst Decomposition: The Ni(COD)₂ may have degraded due to exposure to air, moisture, heat, or light.[3][4] | - Verify Handling: Ensure all manipulations were performed under a strict inert atmosphere (glovebox or Schlenk line).[11] - Check Storage: Confirm the Ni(COD)₂ was stored at ≤ -20°C. - Use Fresh Catalyst: If in doubt, use a fresh batch of Ni(COD)₂. The pure compound is a bright yellow powder; a darker yellow, brown, or green color indicates decomposition. - Switch to a Stable Precatalyst: Consider using an air-stable alternative like Ni(COD)(DQ) or a (DAB)-Ni-alkene complex.[3][12] |
| Solvent/Reagent Contamination: Impurities such as water, oxygen, or peroxides in solvents or reagents can deactivate the catalyst. | - Solvent Purity: Use anhydrous, degassed solvents from a solvent purification system or freshly distilled from an appropriate drying agent.[11] - Degas Thoroughly: Degas solvents and reaction mixtures using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.[11] | |
| Reaction Starts but Stalls | Catalyst Deactivation/Fouling: The active catalytic species is being consumed by side reactions or is precipitating out of solution. | - Ligand Choice: The ancillary ligand may be unstable under the reaction conditions or may lead to the formation of an inactive dimeric species. Experiment with different ligands. - Lower Temperature: If thermal decomposition is suspected, try running the reaction at a lower temperature. - Consider Encapsulation: Using paraffin-encapsulated Ni(COD)₂ can sometimes provide a slow release of the active catalyst, maintaining its concentration over time.[7][8] |
| Inconsistent or Irreproducible Results | Variable Catalyst Quality: The purity and activity of Ni(COD)₂ can vary between batches and degrade over time.[6] | - Use a Standardized Source: Purchase from a reputable supplier and note the lot number. - Adopt Stable Precatalysts: Air-stable precatalysts like Ni(COD)(DQ) offer much greater consistency and are not subject to the same degree of degradation during storage and handling, leading to more reproducible results.[13] |
Data Presentation: Stability and Solubility of Ni(0) Precatalysts
To aid in the selection of an appropriate Ni(0) source, the following tables summarize key stability and solubility data for Ni(COD)₂ and more stable alternatives.
Table 1: Thermal Stability of Various Ni(0) Complexes
| Precatalyst | Ligand Type | Decomposition Onset (TGA, N₂ atmosphere) | Notes |
| Ni(COD)₂ | Olefin | ~140 °C | Highly air-sensitive; reported to decompose at temperatures as low as 60 °C in air. |
| Ni(COD)(DQ) | Quinone | >150 °C | Air- and bench-stable alternative. |
| (DAB)-Ni-COD Complexes | Diazabutadiene | Not reported | Show excellent solution stability at room temperature.[3] |
| Ni(COD)(Cyclopentadienone) | Cyclopentadienone | >200 °C | Exceptionally stable to heat. |
| Ni(COD)(Thiophene-S-Oxide) | Thiophene-S-Oxide | >150 °C | Bench-stable complexes. |
Data sourced from thermal gravimetric analysis (TGA) experiments.
Table 2: Solubility and Solution Stability of (DAB)-Ni-Alkene Complexes
| Complex | Solvent | Max Solubility (mg/mL) | Stability (48h at RT, inert atmosphere) |
| ¹DIPP-DAB-Ni-COD | Toluene-d₈ | >20 | Stable (<10% change in concentration) |
| THF-d₈ | 19 | Stable (<10% change in concentration) | |
| ²DMP-DAB-Ni-COD | Toluene-d₈ | >20 | Stable (<10% change in concentration) |
| THF-d₈ | >20 | Stable (<10% change in concentration) | |
| ¹DIPP-DAB-Ni-FN | Toluene-d₈ | 11 | Stable (<10% change in concentration) |
| THF-d₈ | 12 | Stable (<10% change in concentration) | |
| ²DMP-DAB-Ni-FN | Toluene-d₈ | 13 | Stable (<10% change in concentration) |
| THF-d₈ | >20 | Stable (<10% change in concentration) |
Data from ¹H NMR spectroscopy monitoring.[3] ¹DIPP = N,N'-bis(2,6-diisopropylphenyl), ²DMP = N,N'-bis(2,6-dimethylphenyl), FN = Fumaronitrile.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of Air-Stable Ni(COD)(DQ)
This protocol describes the synthesis of an air-stable Ni(0) precatalyst via ligand exchange from Ni(COD)₂.
Materials:
-
Ni(COD)₂ (1.00 g, 3.63 mmol, 1.0 equiv)
-
Duroquinone (B146903) (DQ) (0.60 g, 3.65 mmol, 1.0 equiv)
-
Anhydrous, degassed toluene (20 mL)
-
Anhydrous, degassed hexanes (40 mL)
-
Schlenk flask, cannula, filter frit, inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Inside a glovebox, add Ni(COD)₂ to a Schlenk flask equipped with a magnetic stir bar.
-
Add toluene (20 mL) to dissolve the Ni(COD)₂. The solution should be bright yellow.
-
In a separate vial, dissolve the duroquinone in toluene.
-
Add the duroquinone solution dropwise to the stirring Ni(COD)₂ solution. The color will immediately change to a deep red/burgundy.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent under vacuum to obtain a crystalline solid.
-
Wash the solid with hexanes (2 x 20 mL) to remove the displaced COD ligand.
-
Dry the resulting red crystalline solid under high vacuum. The product, Ni(COD)(DQ), can be handled on the benchtop for short periods for weighing.
Protocol 2: Preparation and Use of Paraffin-Ni(COD)₂ Capsules
This protocol allows for the use of Ni(COD)₂ in reactions on the benchtop without a glovebox.[7][8]
Materials:
-
Paraffin (B1166041) wax (melting point 53-57 °C)
-
Ni(COD)₂
-
Small cylindrical mold (e.g., a silicone mold or a modified pipette bulb)
-
Drill bit
-
Spatula
-
All manipulations of Ni(COD)₂ powder must be done in a glovebox.
Procedure:
-
Capsule Preparation (inside a glovebox): a. Melt paraffin wax in a beaker at ~80 °C. b. Pour the molten wax into a cylindrical mold and allow it to solidify. c. Once solid, carefully bore a cavity into the center of the wax cylinder with a drill bit, taking care not to drill all the way through. d. Weigh the desired amount of Ni(COD)₂ and carefully pack it into the cavity. e. Seal the opening of the cavity with a small amount of molten wax and allow it to solidify completely.
-
Using the Capsule (on the benchtop): a. Set up your reaction glassware with all other reagents (solvent, ligand, substrates) under an inert atmosphere (e.g., by purging with nitrogen). b. Briefly remove the septum or stopper and add the paraffin-Ni(COD)₂ capsule to the reaction flask. c. Reseal the flask and ensure a positive pressure of inert gas. d. Heat the reaction mixture to a temperature above the melting point of the wax (e.g., >60 °C). The wax will melt, releasing the Ni(COD)₂ into the reaction medium to initiate catalysis. e. At the end of the reaction, the paraffin can be removed during workup by adsorbing the crude reaction mixture onto silica (B1680970) gel and eluting with a nonpolar solvent like hexanes before eluting the product.
Visualizations
References
- 1. Structurally Diverse Bench-Stable Nickel(0) Pre-Catalysts: A Practical Toolkit for In Situ Ligation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. Easily Accessible and Solution‐Stable Ni(0) Precatalysts for High‐Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. nichia.co.jp [nichia.co.jp]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Benchtop Delivery of Ni(cod)2 using Paraffin Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Removal of Nickel Residues from Organic Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing nickel residues from organic products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nickel removal process in a question-and-answer format.
Question: I performed a cross-coupling reaction using a nickel catalyst, and my final product is still contaminated. Why is the nickel removal incomplete?
Answer: Incomplete nickel removal is a common issue that can stem from several factors. Consider the following potential causes and solutions:
-
Choice of Removal Method: The effectiveness of a removal technique depends on the nature of your organic product and the nickel species present. For instance, a simple filtration may not remove soluble nickel complexes.
-
Insufficient Scavenger Equivalents: The amount of scavenger used may be insufficient to bind all the residual nickel.
-
Solution: For initial screening, using 4-8 molar equivalents of a scavenger relative to the nickel concentration is a good starting point.[3] If scavenging is still incomplete, you can increase the number of equivalents.
-
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent can significantly influence the efficiency of nickel removal.
-
Solution: While many scavenging processes work well at room temperature, increasing the temperature can enhance the rate of removal.[3] Similarly, extending the contact time from a few hours to overnight (16-24 hours) can improve efficiency.[4] The choice of solvent can also impact scavenger performance, so consider solvent compatibility with your chosen method.[3]
-
-
Presence of Multiple Nickel Species: The reaction mixture might contain different forms of nickel (e.g., Ni(0), Ni(II)) which may require different removal strategies.
-
Solution: A combination of methods might be necessary. For example, a pre-treatment with activated carbon could be followed by the use of a specific metal scavenger.[5]
-
Question: After using a solid-supported scavenger, my product recovery is very low. What could be the reason?
Answer: Low product recovery often points to non-specific binding of your organic product to the scavenger material.
-
Scavenger Material Interaction: The functional groups on your product might be interacting with the solid support (e.g., silica, polystyrene) or the scavenger's functional groups.
-
Solution: Select a scavenger with a different backbone or functional group to minimize this interaction. For example, if you are using a silica-based scavenger, try a polystyrene-based one.
-
-
Excessive Scavenger: Using a large excess of the scavenger increases the surface area available for non-specific binding.
-
Solution: Optimize the amount of scavenger. Once you've identified an effective scavenger, you can perform experiments to reduce the number of equivalents to the minimum required for efficient nickel removal.[3]
-
-
Product Trapping: The physical structure of the scavenger might trap your product.
-
Solution: Ensure thorough washing of the scavenger with a suitable solvent after the scavenging process to recover any trapped product. The washings can then be combined with the filtrate.
-
Question: I see fine black/brown particles in my product even after filtering off the scavenger/activated carbon. What are these and how can I remove them?
Answer: The presence of fine particles indicates that fines from the scavenger or activated carbon have passed through the filter medium.
-
Filter Pore Size: The pore size of your filter paper or frit may be too large to retain the smallest particles of the scavenger or carbon.
-
Solution: Use a finer filter medium, such as a Celite® pad or a membrane filter with a smaller pore size (e.g., 0.45 µm), to effectively remove all solid particles.
-
-
Mechanical Instability of the Scavenger: Some solid supports can be friable and break down into smaller particles with vigorous stirring.
-
Solution: Use scavengers that are mechanically stable. If you must use a particular scavenger that is prone to breaking, reduce the agitation speed.[3]
-
Frequently Asked Questions (FAQs)
1. What are the common sources of nickel contamination in organic products? Nickel contamination in pharmaceutical and fine chemical synthesis typically originates from three main sources:
-
Catalysts: Nickel-based catalysts are widely used in various organic reactions, such as cross-coupling (e.g., Suzuki-Miyaura, Kumada-Corriu), hydrogenations, and reductive aminations.[5][6][7] Incomplete removal of the catalyst is a primary source of contamination.
-
Reagents and Raw Materials: Impurities in starting materials and reagents can introduce nickel into the reaction mixture.
-
Equipment Leaching: Corrosive reagents or reaction conditions can cause leaching of nickel from stainless steel or Hastelloy reactors and other metallic equipment used in the manufacturing process.
2. Why is it critical to remove nickel residues, especially in drug development? Nickel is classified as a Class 2A elemental impurity by the International Council for Harmonisation (ICH) Q3D guidelines, indicating it is a human toxicant with a high probability of being present in drug products.[4] Regulatory bodies like the EMA and FDA enforce strict limits on such impurities.[4] Potential adverse health effects of nickel exposure include immunotoxicity, carcinogenicity, and dermatitis.[8] Therefore, ensuring nickel levels are below the permitted daily exposure (PDE) limits is a critical aspect of drug safety and regulatory compliance.
3. What are the main methods for removing nickel residues? The primary methods for removing nickel residues from organic products are:
-
Scavenging/Chelation: Utilizes solid-supported reagents (scavengers) with functional groups that selectively bind to nickel. The nickel-bound scavenger is then removed by simple filtration.
-
Activated Carbon Treatment: Activated carbon can adsorb nickel and other impurities due to its high surface area and porous structure.[8][9]
-
Precipitation: Involves changing the pH or adding a precipitating agent to convert soluble nickel species into an insoluble solid that can be filtered off.[10][11][12]
-
Chromatography: Techniques like column chromatography can be used for purification, although they may be less scalable and more solvent-intensive compared to scavenging.[13]
4. How do I choose the best nickel removal method for my experiment? The choice depends on several factors including the nature of your product, the solvent system, the likely oxidation state of the nickel, and the required final purity. A decision-making workflow is provided below to guide your selection. For challenging cases, a combination of methods, such as a preliminary treatment with activated carbon followed by a more selective metal scavenger, can be effective.[5]
5. What analytical techniques are used to quantify residual nickel levels? Modern instrumental techniques are required by regulatory authorities for the precise quantification of trace metals. The most common methods are:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Offers very low detection limits and is considered a gold standard for trace elemental analysis.[14][15][16][17]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust technique suitable for quantifying nickel at slightly higher concentrations than ICP-MS.
-
Atomic Absorption Spectroscopy (AAS): Another established method for quantifying metal residues.
6. How should I prepare my organic sample for ICP analysis? Sample preparation is a critical step for accurate analysis. It typically involves digesting the organic matrix to produce a clear aqueous solution. Common methods include:
-
Microwave-assisted acid digestion: The sample is heated with strong acids (e.g., nitric acid) in a closed vessel under pressure.
-
Dilution: For liquid samples, direct dilution with a suitable solvent may be possible, but this is highly matrix-dependent.[16] An internal standard is often added to correct for matrix effects and instrumental drift.[16]
Data Presentation: Comparison of Nickel Removal Methods
The following table summarizes and compares the most common methods for nickel removal in an organic synthesis context.
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Metal Scavenging | Chelation of nickel by functionalized solid supports (e.g., silica, polystyrene).[4] | >95% (can reach <5 ppm) | High selectivity, simple filtration workup, minimal product loss when optimized, wide range of scavengers available.[18] | Cost of scavengers, potential for non-specific binding, optimization of conditions (equivalents, time, temp) may be needed.[3] |
| Activated Carbon | Adsorption of nickel and other impurities onto a high-surface-area carbon matrix.[8][19] | 60-90% | Low cost, effective for removing various organic and inorganic impurities, can be used as a pre-treatment.[5] | Lower selectivity (may adsorb product), potential for carbon fines in the product, may require elevated temperatures for high efficiency.[19] |
| Precipitation | Conversion of soluble nickel ions into an insoluble salt (e.g., hydroxide, sulfide) via pH adjustment or addition of a precipitant.[10][12] | Variable, can be >90% | Low cost of reagents, potentially scalable. | Less selective (can co-precipitate other metals or the product), may introduce other ionic impurities, can be difficult to filter fine precipitates. |
Experimental Protocols
Below are detailed methodologies for key nickel removal experiments.
Protocol 1: Nickel Removal Using a Bulk Metal Scavenger (Batch Process)
Objective: To remove residual nickel catalyst from an organic solution using a solid-supported metal scavenger.
Materials:
-
Nickel-contaminated organic product solution (e.g., in THF, DMF, Dichloromethane).[4]
-
Selected Metal Scavenger (e.g., SiliaMetS® DMT, MP-TMT).[1][20]
-
Reaction vessel (round-bottom flask).
-
Magnetic stirrer and stir bar.
-
Filtration apparatus (e.g., Büchner funnel with filter paper, or a fritted glass funnel).
-
Clean solvent for rinsing.
Procedure:
-
Dissolve the Crude Product: Ensure your crude organic product is fully dissolved in a suitable solvent. The concentration should be manageable for efficient stirring.
-
Select and Add Scavenger: Based on a preliminary screening or literature, select an appropriate scavenger. Add 3-5 equivalents of the scavenger resin relative to the initial amount of nickel catalyst used in the reaction.[4]
-
Agitate the Mixture: Stir the mixture at room temperature. For initial trials, a reaction time of 4-16 hours is recommended.[4] The rate of scavenging can often be increased by raising the temperature (e.g., to 40-50 °C) if the product is thermally stable.[3][21]
-
Monitor the Reaction (Optional): The progress of nickel removal can be monitored by taking small aliquots of the solution, filtering them, and analyzing for nickel content via a quick method like TLC (if the nickel complex is colored) or by more quantitative methods like ICP-OES/MS for process optimization.
-
Filter the Scavenger: Once the scavenging is complete, remove the solid scavenger by filtration. Use a filter medium that is fine enough to retain all scavenger particles.
-
Wash and Combine: Wash the filtered scavenger cake with a small amount of clean solvent to recover any adsorbed product. Combine the washings with the initial filtrate.
-
Concentrate and Analyze: Concentrate the combined filtrate under reduced pressure to obtain the purified product. Submit a sample for quantitative nickel analysis (e.g., by ICP-MS) to confirm the final residue level.
Protocol 2: Nickel Removal Using Activated Carbon
Objective: To reduce nickel and other organic impurities from a solution using activated carbon.
Materials:
-
Nickel-contaminated organic product solution.
-
Powdered Activated Carbon.
-
Reaction vessel with heating and stirring capabilities.
-
Filtration aid (e.g., Celite®).
-
Filtration apparatus.
Procedure:
-
Transfer Solution: Transfer the solution containing the nickel-contaminated product to a suitable reaction vessel.
-
Adjust Temperature: Heat the solution to a moderately elevated temperature (e.g., 40-60 °C). This often improves the efficiency of adsorption.
-
Add Activated Carbon: Add powdered activated carbon to the solution. A typical loading is 5-10% w/w relative to the crude product.
-
Agitate: Stir the mixture vigorously for 1-3 hours at the chosen temperature.
-
Cool and Filter: Allow the mixture to cool to room temperature. Prepare a pad of filtration aid (e.g., Celite®) in a Büchner funnel. Filter the mixture through the pad to remove the activated carbon. The Celite pad is crucial for removing fine carbon particles.
-
Wash and Combine: Wash the filter cake with fresh solvent to recover the product. Combine the washings with the filtrate.
-
Concentrate and Analyze: Concentrate the solution to yield the purified product and analyze for residual nickel content.
Visualizations
Logical Workflow Diagram
References
- 1. silicycle.com [silicycle.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. silicycle.com [silicycle.com]
- 4. Metal Scavengers [sigmaaldrich.com]
- 5. silicycle.com [silicycle.com]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. neptjournal.com [neptjournal.com]
- 9. isca.me [isca.me]
- 10. US6177571B1 - Method for removing heavy metals from organic compounds - Google Patents [patents.google.com]
- 11. CN111471863B - Method for step-by-step alkaline precipitation of nickel - Google Patents [patents.google.com]
- 12. journals.vilniustech.lt [journals.vilniustech.lt]
- 13. A two-step chromatographic purification method for Ni for its isotopic analysis by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00120F [pubs.rsc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Analyzing Organic Samples Using ICP-MS: Methods and Challenges [eureka.patsnap.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. analytik-jena.fr [analytik-jena.fr]
- 18. biotage.com [biotage.com]
- 19. nmfrc.org [nmfrc.org]
- 20. sopachem.com [sopachem.com]
- 21. biotage.com [biotage.com]
Technical Support Center: The Impact of Ni(COD)₂ Purity on Catalytic Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) in their catalytic reactions. The purity of this highly reactive Ni(0) precatalyst is paramount for achieving reproducible and optimal results.
Frequently Asked Questions (FAQs)
Q1: What is Ni(COD)₂ and why is it used in catalysis?
A1: Ni(COD)₂ is an organonickel compound with the formula Ni(C₈H₁₂)₂. It is a widely used precatalyst because it provides a source of nickel in the catalytically active Ni(0) oxidation state. The 1,5-cyclooctadiene (B75094) (COD) ligands are labile and can be easily displaced by other ligands in solution, allowing for the in situ formation of a wide variety of active catalyst complexes.[1][2] This versatility makes it a common choice for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Kumada couplings.[1][3][4]
Q2: How sensitive is Ni(COD)₂ and what are the signs of decomposition?
A2: Ni(COD)₂ is extremely sensitive to oxygen, moisture, and heat.[5] Exposure to air can cause rapid oxidation to nickel(II) oxide.[6] High-purity Ni(COD)₂ is a bright yellow crystalline powder.[2] Visual signs of decomposition include a color change to dark yellow, brown, or even green/black, which indicates the formation of nickel oxides and/or metallic nickel nanoparticles.[2][7] Solutions of Ni(COD)₂ that turn grey or black within hours are also indicative of decomposition.[7]
Q3: What are the primary impurities in Ni(COD)₂ and how do they form?
A3: The most common impurities are nickel(II) species, such as nickel(II) oxide (NiO), and free 1,5-cyclooctadiene (COD) ligand. These impurities primarily form through:
-
Oxidation: Exposure to air and moisture during handling or storage leads to the formation of Ni(II) oxides.
-
Thermal Decomposition: Ni(COD)₂ is thermally unstable and can decompose even at temperatures above 0°C, yielding nickel nanoparticles and free COD.[7]
Q4: How does the purity of Ni(COD)₂ affect my catalytic reaction?
A4: The purity of Ni(COD)₂ has a direct and significant impact on catalytic performance. Impurities can lead to:
-
Lower Yields: The presence of inactive Ni(II) species reduces the concentration of the active Ni(0) catalyst, leading to lower product yields.
-
Poor Reproducibility: Inconsistent purity between batches of Ni(COD)₂ is a major source of variability in experimental results, making it difficult to obtain reproducible outcomes.[8]
-
Catalyst Inhibition: Decomposition products or impurities can potentially inhibit the catalytic cycle. For example, the presence of excess free COD from decomposition could affect the coordination of the desired ligand to the nickel center.
-
Altered Reaction Kinetics: The presence of Ni(II) species can sometimes lead to different reaction pathways or induction periods.
Q5: How can I assess the purity of my Ni(COD)₂?
A5: The most common and effective method for assessing the purity of Ni(COD)₂ is through ¹H NMR spectroscopy.[2] Since Ni(COD)₂ is diamagnetic, it gives sharp signals. By integrating the signals corresponding to the COD ligands of the complex and comparing them to the signals of any free COD or other impurities, a quantitative assessment of purity can be made. A visual inspection of the color is a good first indicator of potential degradation.[2]
Q6: How should I store and handle Ni(COD)₂ to maintain its purity?
A6: To maintain purity, Ni(COD)₂ must be handled and stored under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to exclude air and moisture.[5][6] It should be stored at low temperatures, typically in a freezer at or below 0°C.[7]
Troubleshooting Guide
This guide addresses common issues encountered in catalytic reactions that may be related to the purity of Ni(COD)₂.
| Problem | Potential Cause Related to Ni(COD)₂ Purity | Troubleshooting Steps |
| Low or no reaction yield | Decomposed Ni(COD)₂: The precatalyst has been exposed to air, moisture, or elevated temperatures, leading to a low concentration of active Ni(0). | 1. Visually inspect the Ni(COD)₂: If it is not a bright yellow powder, it is likely decomposed. 2. Use a fresh batch: Open a new, properly stored container of Ni(COD)₂. 3. Assess purity: Perform a ¹H NMR analysis to quantify the amount of active Ni(COD)₂. 4. Purify the Ni(COD)₂: If a fresh batch is unavailable, consider recrystallizing the material (see Experimental Protocols). |
| Inconsistent results between experiments | Variable Ni(COD)₂ purity: The purity of the Ni(COD)₂ used is not consistent across different experimental runs.[8] | 1. Standardize the source: Use Ni(COD)₂ from the same batch for a series of experiments. 2. Assess purity before use: Analyze the purity of each batch of Ni(COD)₂ via ¹H NMR before use. 3. Consider air-stable alternatives: For improved consistency, explore the use of air-stable Ni(0) precatalysts like Ni(COD)(DQ) (DQ = duroquinone) if compatible with your reaction.[1] |
| Reaction solution turns black immediately upon adding Ni(COD)₂ | Grossly decomposed Ni(COD)₂: The precatalyst is significantly decomposed, consisting of a large amount of nickel nanoparticles. | 1. Discard the Ni(COD)₂: The material is not suitable for use. 2. Review handling and storage procedures: Ensure that all future batches of Ni(COD)₂ are handled and stored under strictly inert conditions. |
| Reaction is sluggish or requires higher catalyst loading than expected | Partially decomposed Ni(COD)₂: A lower than assumed concentration of active Ni(0) is present, requiring a larger amount of the bulk material to achieve the desired catalytic effect. | 1. Quantify the active Ni(0) content: Use ¹H NMR to determine the actual purity and adjust the amount of Ni(COD)₂ used accordingly. 2. Improve handling technique: Minimize the time the Ni(COD)₂ is exposed to any potential contaminants, even within a glovebox. |
Data Presentation
The following table provides an illustrative example of how Ni(COD)₂ purity can impact the yield of a generic cross-coupling reaction. Note: This data is representative and the actual impact will vary depending on the specific reaction conditions.
| Ni(COD)₂ Purity (% Ni(0)) | Visual Appearance | Reaction Yield (%) |
| >98% | Bright yellow powder | 95 |
| ~90% | Yellow powder | 82 |
| ~70% | Brownish-yellow powder | 55 |
| <50% | Dark brown/black powder | <10 |
Experimental Protocols
Protocol 1: Purity Assessment of Ni(COD)₂ by ¹H NMR Spectroscopy
Objective: To quantitatively determine the purity of a Ni(COD)₂ sample.
Materials:
-
Ni(COD)₂ sample
-
Anhydrous, deuterated benzene (B151609) (C₆D₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene), accurately weighed
-
NMR tube with a J. Young valve or other means of sealing under inert atmosphere
-
Gas-tight syringe
Procedure:
-
Sample Preparation (in a glovebox):
-
Accurately weigh approximately 5-10 mg of the Ni(COD)₂ sample into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.6 mL of anhydrous C₆D₆.
-
Transfer the solution to an NMR tube and seal it.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.
-
-
Data Analysis:
-
Integrate the signal for the olefinic protons of the coordinated COD ligands in Ni(COD)₂ (typically a broad singlet around 4.3 ppm in C₆D₆).
-
Integrate the signal for the olefinic protons of any free COD (typically a multiplet around 5.6 ppm in C₆D₆).
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the molar ratio of Ni(COD)₂ to the internal standard and to any free COD.
-
From the known masses, calculate the weight percent purity of the Ni(COD)₂.
-
Protocol 2: Recrystallization of Partially Decomposed Ni(COD)₂
Objective: To purify a partially decomposed sample of Ni(COD)₂.
Materials:
-
Impure Ni(COD)₂
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Schlenk flask
-
Cannula
-
Filter frit
Procedure (under inert atmosphere):
-
In a Schlenk flask, dissolve the impure Ni(COD)₂ in a minimum amount of warm (approx. 40-50 °C) anhydrous toluene.
-
Filter the warm solution through a filter frit via cannula transfer to remove any insoluble impurities (e.g., nickel oxides).
-
Cool the filtrate slowly to room temperature, then to -20 °C to induce crystallization.
-
Once crystallization is complete, remove the supernatant via cannula.
-
Wash the yellow crystals with cold, anhydrous diethyl ether.
-
Dry the purified Ni(COD)₂ crystals under high vacuum.
-
Store the purified product under an inert atmosphere at low temperature.
Visualizations
References
- 1. Technical brief: Nickel complexes for cross coupling | Johnson Matthey [matthey.com]
- 2. blog.strem.com [blog.strem.com]
- 3. matthey.com [matthey.com]
- 4. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structurally Diverse Bench-Stable Nickel(0) Pre-Catalysts: A Practical Toolkit for In Situ Ligation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Laboratory Procedures Using Ni(COD)₂
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up laboratory procedures involving Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving Ni(COD)₂?
A1: The primary challenges stem from the inherent instability of Ni(COD)₂. It is highly sensitive to oxygen, moisture, and elevated temperatures, which can lead to decomposition and inconsistent reaction outcomes.[1][2][3][4] Handling large quantities requires stringent inert atmosphere techniques, typically within a glovebox, limiting scalability.[5] Furthermore, its cost and limited shelf-life can be prohibitive for large-scale syntheses.[3][5]
Q2: How can I handle and store larger quantities of Ni(COD)₂ safely?
A2: Ni(COD)₂ must be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (typically -20°C to -35°C) to prevent decomposition.[1][4] For handling, a glovebox is essential to avoid exposure to air and moisture.[5][6] An alternative for benchtop use is the use of paraffin (B1166041) capsules containing Ni(COD)₂, which protect the catalyst from the atmosphere until it is introduced into the reaction mixture.[4][7]
Q3: My scaled-up reaction is giving a low yield. What are the potential causes?
A3: Low yields in scaled-up Ni(COD)₂ reactions can be attributed to several factors:
-
Catalyst Decomposition: Exposure to trace amounts of air or moisture during transfer or reaction can decompose the Ni(0) active species. The color of Ni(COD)₂ can be an indicator of its quality; a bright yellow powder is pure, while a dark yellow-brown to green color suggests decomposition.[8]
-
Inadequate Mixing: In larger reaction vessels, inefficient stirring can lead to localized concentration gradients and side reactions.
-
Ligand Issues: The choice and ratio of ligand to nickel are critical.[9][10][11] Some ligands can form very stable complexes that are unreactive, or the ligand itself might decompose under the reaction conditions.[1][9]
-
Inhibition by COD: The 1,5-cyclooctadiene (B75094) (COD) ligands that are displaced during the reaction can sometimes inhibit the catalytic cycle.[12][13]
Q4: Are there more stable alternatives to Ni(COD)₂ for large-scale synthesis?
A4: Yes, due to the handling challenges of Ni(COD)₂, several air-stable Ni(0) precatalysts have been developed. These include complexes with more strongly coordinating ligands such as N-heterocyclic carbenes (NHCs) or phosphines.[14] Another approach is the in situ generation of the active Ni(0) species from a stable Ni(II) salt using a reducing agent directly in the reaction mixture.[5] For example, using a combination of NiBr₂, zinc dust, 2,2'-bipyridine, and 1,5-cyclooctadiene can be an effective substitute.[5]
Q5: How does the choice of ligand impact the scale-up of a Ni(COD)₂ catalyzed reaction?
A5: The ligand plays a crucial role in determining the reactivity and stability of the nickel catalyst.[11] When scaling up, the ligand-to-metal ratio may need to be re-optimized. Sterically bulky and electron-donating ligands can influence the rate of reaction and the stability of intermediates.[9][10] For some reactions, the addition of a free ligand can significantly improve yields.[9][10]
Troubleshooting Guide
The following table summarizes common issues encountered when scaling up Ni(COD)₂ procedures, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Inactivity: Decomposition of Ni(COD)₂ due to exposure to air, moisture, or high temperatures.[1][2][8] | - Ensure all reagents and solvents are rigorously dried and degassed. - Handle Ni(COD)₂ exclusively in a glovebox. - Use fresh, bright yellow Ni(COD)₂. - Consider using air-stable paraffin-encapsulated Ni(COD)₂ for benchtop addition.[7] |
| Ligand Issues: Inappropriate ligand choice, incorrect Ni:ligand ratio, or ligand decomposition.[1][9] | - Screen different ligands to find one that is robust under the reaction conditions. - Re-optimize the Ni:ligand stoichiometry for the larger scale. - Add the ligand to the reaction before adding the Ni(COD)₂. | |
| Inhibitory Effect of COD: Displaced COD ligands may be inhibiting the catalyst.[12][13] | - Consider a COD-free Ni(0) precursor if available.[13] - Increase the concentration of the desired ligand to competitively displace COD. | |
| Inconsistent Results Batch-to-Batch | Variable Ni(COD)₂ Purity: The purity of Ni(COD)₂ can vary between batches and degrade over time.[3][15] | - Prepare fresh Ni(COD)₂ before use if possible, or purchase from a reliable supplier and store properly.[3] - Titrate a small sample of the Ni(COD)₂ batch to determine its active metal content. |
| Trace Impurities: Water or oxygen in solvents or reagents, or impurities in the starting materials. | - Use freshly distilled or commercially available anhydrous solvents. - Purify starting materials before use. | |
| Formation of Nickel Black/Precipitate | Catalyst Decomposition: The Ni(0) species has agglomerated and precipitated out of solution.[14] | - Ensure the reaction temperature is not too high, as Ni(COD)₂ has limited thermal stability (decomposes above 60°C in air, but is more stable under inert atmosphere).[1] - Improve stirring to maintain a homogeneous solution. - Use a ligand that forms a more soluble and stable nickel complex. |
| Side Product Formation | Side Reactions: The reaction may be proceeding through undesired pathways at a larger scale. | - Re-evaluate the reaction temperature and concentration. Sometimes lowering the temperature can improve selectivity. - Analyze the side products to understand the decomposition or side-reaction pathways. |
Experimental Protocols
Protocol 1: General Procedure for a Gram-Scale Nickel-Catalyzed Cross-Coupling Reaction
This protocol is a general guideline and should be adapted based on the specific reaction being performed.
Materials:
-
Aryl halide (1.0 equiv)
-
Coupling partner (e.g., organoboron reagent, amine) (1.2 - 1.5 equiv)
-
Ni(COD)₂ (1-5 mol%)
-
Ligand (e.g., phosphine, NHC) (1-10 mol%)
-
Base (if required)
-
Anhydrous, degassed solvent (e.g., toluene, THF, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, condenser, and septum under vacuum. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition (in a glovebox): Transfer the Ni(COD)₂ and the ligand to the reaction flask inside a glovebox.
-
Reagent Addition (outside the glovebox): Remove the flask from the glovebox and maintain a positive pressure of inert gas. Add the aryl halide, the coupling partner, the base (if used), and the solvent via syringe or cannula.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction (e.g., with saturated aqueous ammonium (B1175870) chloride). Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
References
- 1. Structurally Diverse Bench-Stable Nickel(0) Pre-Catalysts: A Practical Toolkit for In Situ Ligation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]
- 7. Benchtop Delivery of Ni(cod)2 using Paraffin Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.strem.com [blog.strem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides: Halide Abstraction May Be Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. Reactions of nickel(0) with organochlorides, organobromides, and organoiodides: mechanisms and structure/reactivity relationships - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00374G [pubs.rsc.org]
- 13. Simplifying Nickel(0) Catalysis: An Air-stable, COD-free Nickel Precatalyst for the Internally-selective Benzylation of Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Collection - Safe and Expeditious Preparation of Ni(cod)2 for Same-Day High-Throughput Screening - Organic Process Research & Development - Figshare [acs.figshare.com]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Ni(COD)₂ Versus Other Ni(0) Sources
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate Ni(0) precatalyst is a critical parameter in the development of robust and efficient nickel-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. While Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) has long been the workhorse in this field, a growing number of alternative Ni(0) sources offer distinct advantages in terms of stability, handling, and, in some cases, catalytic performance. This guide provides an objective comparison of Ni(COD)₂ with other notable Ni(0) precatalysts, supported by experimental data, to inform catalyst selection in research and development.
Overview of Common Ni(0) Precatalysts
Ni(COD)₂: As the traditional and highly reactive source of Ni(0), Ni(COD)₂ is valued for the lability of its cyclooctadiene (COD) ligands, which are readily displaced by a wide range of other ligands in solution.[1][2] This versatility has established it as a benchmark precatalyst for a vast number of nickel-catalyzed transformations.[1][3] However, its utility is hampered by significant air and thermal instability, necessitating storage under inert atmosphere at low temperatures and careful handling in a glovebox.[3][4][5] The inconsistent purity of Ni(COD)₂ over time can also introduce variability in catalytic reactions.[3]
Air-Stable Ni(0)-Olefin Complexes: To address the handling challenges of Ni(COD)₂, a new generation of air-stable Ni(0)-olefin complexes has been developed.[5] A prominent example is Ni(COD)(DQ) (DQ = duroquinone), which exhibits enhanced bench stability.[6] Other examples include N,N'-diaryl diazabutadiene (DAB) Ni(0) complexes stabilized by alkene ligands, which are not only more stable but also highly soluble in common organic solvents, making them ideal for high-throughput experimentation (HTE).[4][7]
NHC-Ni(0) Complexes: N-Heterocyclic carbene (NHC) ligated Ni(0) complexes represent another important class of precatalysts. These complexes can offer improved catalytic activity and unique selectivities compared to their phosphine- and amine-ligated counterparts.[8] While often generated in situ from Ni(COD)₂, well-defined NHC-Ni(0) precatalysts stabilized by electron-withdrawing alkenes have been synthesized, providing air-tolerant options with high reactivity.[8]
Other Ni(0) Sources: Other sources of Ni(0) include Ni(PPh₃)₄ , which, like Ni(COD)₂, is air-sensitive, and various Ni(II) precatalysts that are reduced in situ to the active Ni(0) species.[9] While Ni(II) sources are generally more stable and easier to handle, the in situ reduction step can sometimes be inefficient or lead to the formation of catalytically inactive species.[9][10]
Quantitative Performance Comparison
The following tables summarize the performance of Ni(COD)₂ against various alternative Ni(0) sources in Suzuki-Miyaura and C-N cross-coupling reactions. The data highlights that while Ni(COD)₂ remains a highly effective catalyst, newer, more stable precatalysts can offer comparable or even superior performance under specific conditions.
Table 1: Comparison of Ni(0) Precatalysts in a Suzuki-Miyaura Coupling Reaction
| Precatalyst | Ligand | Yield (%) | Reference |
| Ni(COD)₂ | PCy₃ | 36 | [4] |
| Ni(COD)(DQ) | PCy₃ | 39 | [4] |
| ¹DAB-Ni-COD (1) | PCy₃ | 36 | [4] |
| ¹DAB-Ni-COD (1) | CyJohnPhos | 36 | [4] |
¹DAB = N,N'-diaryl diazabutadiene
Table 2: Comparison of Ni(0) Precatalysts in a Secondary Amine Arylation (C-N Coupling)
| Precatalyst | Ligand | Loading (mol%) | Yield (%) | Reference |
| Ni(COD)₂ | DPPF | 0.5 | 52 | [4] |
| ³DAB-Ni-FN (3) | DPPF | 0.5 | 86 | [4] |
| Ni(COD)₂ | DPPF | - | >75 | [4] |
| ¹DAB-Ni-COD (1) | DPPF | - | >75 | [4] |
| ²DAB-Ni-FN (2) | DPPF | - | >75 | [4] |
| Ni(⁴⁻ᵗBu-stb)₃ | DPPF | - | >75 | [4] |
| NiCl(o-tolyl)(TMEDA) | DPPF | - | >75 | [4] |
¹DAB = N,N'-diaryl diazabutadiene, FN = fumaronitrile
Experimental Protocols
Below are representative experimental protocols for the catalytic reactions cited in the comparison tables.
General Procedure for Suzuki-Miyaura Coupling:
In an argon-filled glovebox, a vial is charged with the specified Ni(0) precatalyst (e.g., Ni(COD)₂, 0.01 mmol, 1 mol%), the phosphine (B1218219) ligand (0.01 mmol, 1 mol%), the aryl halide (1.0 mmol), and the boronic acid (1.5 mmol). The vial is sealed, removed from the glovebox, and the appropriate solvent (e.g., dioxane, 2 mL) and base (e.g., K₃PO₄, 2.0 mmol) are added via syringe. The reaction mixture is then stirred at the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The yield of the product is determined by ¹H NMR spectroscopy or gas chromatography using an internal standard.
General Procedure for C-N Cross-Coupling (Secondary Amine Arylation):
In a nitrogen-filled glovebox, a vial is charged with the Ni(0) precatalyst (e.g., Ni(COD)₂, 0.005 mmol, 0.5 mol%), the phosphine ligand (DPPF, 0.005 mmol, 0.5 mol%), the aryl bromide (1.0 mmol), and the secondary amine (1.2 mmol). The appropriate solvent (e.g., toluene, 1 mL) and base (e.g., NaOtBu, 1.4 mmol) are added. The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 18 h). After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product yield is determined by analysis of the crude reaction mixture by ¹H NMR spectroscopy or GC-FID.
Visualizing the Catalytic Process
The following diagrams illustrate key concepts in the comparison of Ni(0) sources and a typical catalytic cycle.
Caption: Workflow for comparing different Ni(0) catalyst sources.
References
- 1. blog.strem.com [blog.strem.com]
- 2. Technical brief: Nickel complexes for cross coupling | Johnson Matthey [matthey.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Easily Accessible and Solution‐Stable Ni(0) Precatalysts for High‐Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
A Comparative Guide to the Mechanistic Nuances of Ni(COD)₂ in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)₂, has long been a cornerstone precatalyst for a myriad of organic transformations. Its high reactivity, stemming from the labile cyclooctadiene (COD) ligands, provides a gateway to a diverse range of catalytic cycles. This guide offers an objective comparison of Ni(COD)₂ with alternative catalytic systems in key reactions, supported by experimental data and detailed mechanistic insights. We delve into the performance of Ni(COD)₂ in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and C-H bond functionalization, providing a comprehensive resource for catalyst selection and reaction optimization.
At a Glance: Ni(COD)₂ vs. Alternatives
| Reaction Type | Ni(COD)₂ System | Alternative Catalyst System | Key Performance Differences |
| Suzuki-Miyaura Coupling | Ni(COD)₂ / PPh₃ | (dppf)NiCl₂ | Ni(COD)₂ offers high yields at room temperature for aryl chlorides, while air-stable Ni(II) precursors may require elevated temperatures but offer greater operational simplicity.[1] |
| Buchwald-Hartwig Amination | Ni(COD)₂ / dppf | (dppf)Ni(o-tolyl)Cl | Ni(COD)₂ is highly active for the amination of a broad scope of aryl chlorides, though air-stable Ni(II) precatalysts have been developed to overcome the handling challenges of Ni(COD)₂.[2][3] |
| C-H Arylation | Ni(COD)₂ / dcype | Ni(OTf)₂ / dcype | While Ni(COD)₂ is a potent catalyst for C-H/C-O coupling, air-stable Ni(II) salts like Ni(OTf)₂ can also be highly effective, particularly with specific ligand combinations.[4] |
Delving into the Mechanisms: A Visual Guide
The catalytic utility of Ni(COD)₂ is rooted in its ability to access multiple oxidation states, primarily Ni(0), Ni(I), Ni(II), and Ni(III). This contrasts with palladium catalysis, which predominantly cycles between Pd(0) and Pd(II) states. The accessibility of odd oxidation states in nickel often opens up radical-based mechanistic pathways.
Suzuki-Miyaura Coupling
The nickel-catalyzed Suzuki-Miyaura coupling typically proceeds through a Ni(0)/Ni(II) catalytic cycle, analogous to the palladium-catalyzed version. However, the greater electron-donating ability of nickel phosphine (B1218219) complexes can facilitate the activation of less reactive electrophiles like aryl chlorides.
Caption: Generalized catalytic cycle for Ni-catalyzed Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination, Ni(COD)₂-derived catalysts can operate through various mechanisms, including the classical Ni(0)/Ni(II) cycle. However, evidence also points towards the involvement of Ni(I) and Ni(III) intermediates, particularly with N-heterocyclic carbene (NHC) ligands, suggesting a more complex mechanistic landscape than with palladium.[5]
Caption: Potential catalytic pathways in Ni-catalyzed Buchwald-Hartwig amination.
C-H Functionalization
Nickel-catalyzed C-H functionalization often involves a concerted metalation-deprotonation step, where a directing group on the substrate facilitates the cleavage of the C-H bond. The specific mechanism can be influenced by the choice of ligand and oxidant.
Caption: General workflow for directing group-assisted Ni-catalyzed C-H functionalization.
Quantitative Performance Comparison
Suzuki-Miyaura Coupling of 4'-Chloroacetophenone (B41964) and Phenylboronic Acid
| Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ni(COD)₂ / PPh₃ | RT | 24 | 92 | |
| NiCl₂(PCy₃)₂ | 110 | 12-36 | 60-95 (substrate dependent) | [6] |
| Pd(PPh₃)₄ | 100-110 | 12-24 | 40-70 (for aryl chlorides) | [1] |
Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Temp. (°C) | Yield (%) | Reference |
| Ni(COD)₂ | dppf | NaOtBu | 100 | Moderate to Excellent | [2] |
| (dppf)Ni(o-tolyl)Cl | dppf | LiOtBu | 100 | High (substrate dependent) | [3] |
| NiCl₂(DME) | SIPr·HCl | NaOtBu | 80 | High (for aryl sulfamates) | [7] |
Experimental Protocols
Suzuki-Miyaura Coupling of 4'-Chloroacetophenone with Phenylboronic Acid using Ni(COD)₂
Materials:
-
4'-Chloroacetophenone
-
Phenylboronic Acid
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
Triphenylphosphine (B44618) (PPh₃)
-
Tripotassium Phosphate (B84403) (K₃PO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Sodium sulfate
Procedure:
-
In an inert atmosphere glovebox, a reaction vessel is charged with phenylboronic acid (1.5 eq.), triphenylphosphine (0.08 eq.), tripotassium phosphate (3.0 eq.), and Ni(COD)₂ (0.04 eq.).
-
The vessel is sealed, removed from the glovebox, and 4'-chloroacetophenone (1.0 eq.) dissolved in anhydrous THF is added via syringe.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is quenched with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-acetylbiphenyl.
Buchwald-Hartwig Amination of Aryl Chlorides using Ni(COD)₂
Materials:
-
Aryl chloride
-
Amine
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In an inert atmosphere glovebox, a sealable Schlenk tube is charged with Ni(COD)₂ (5 mol %), dppf (10 mol %), and sodium tert-butoxide (1.4 eq.).[2]
-
The aryl chloride (1.0 eq.) and the amine (1.2 eq.) are added, followed by anhydrous toluene.[2]
-
The tube is sealed, removed from the glovebox, and heated to 100 °C with stirring until the aryl chloride is consumed, as monitored by GC analysis.[2]
-
After cooling, the reaction mixture is diluted with ether and filtered through a plug of Celite.
-
The filtrate is concentrated, and the residue is purified by chromatography to afford the desired arylamine.
Nickel-Catalyzed C-H Arylation of Imidazoles with Phenol (B47542) Derivatives
Materials:
-
Imidazole (B134444) substrate
-
Phenol derivative (e.g., carbamate)
-
Ni(COD)₂
-
1,2-Bis(dicyclohexylphosphino)ethane (dcype)
-
Potassium phosphate (K₃PO₄)
-
tert-Amyl alcohol
Procedure:
-
In an inert atmosphere glovebox, a reaction vial is charged with the imidazole substrate (1.0 eq.), the phenol derivative (1.5 eq.), Ni(COD)₂ (10 mol %), dcype (12 mol %), and K₃PO₄ (3.0 eq.).[4]
-
tert-Amyl alcohol is added as the solvent.[4]
-
The vial is sealed and heated to 110 °C for 12-36 hours.[4]
-
After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered.
-
The filtrate is concentrated, and the product is purified by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 5. Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Oxidative Addition to Ni(COD)₂ Complexes
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of organic halides to nickel(0) complexes, particularly those derived from Ni(COD)₂, is a fundamental step in a vast array of nickel-catalyzed cross-coupling reactions. A thorough understanding of the kinetics of this process is crucial for reaction optimization, catalyst design, and mechanistic elucidation. This guide provides a comparative overview of kinetic analyses of oxidative addition to Ni(COD)₂ and its derivatives, supported by experimental data and detailed protocols.
Mechanistic Overview: A Tale of Multiple Pathways
The oxidative addition of aryl halides to Ni(0) complexes, often generated in situ from Ni(COD)₂, can proceed through several mechanistic pathways. The specific pathway is highly dependent on the nature of the ancillary ligands, the aryl halide, and the reaction conditions. Key proposed mechanisms include a concerted two-electron process and pathways involving radical intermediates.
Detailed kinetic studies on complexes like [Ni(COD)(dppf)] have shown that the reaction is often first order in both the nickel complex and the aryl halide.[1] The reaction is also typically inhibited by the presence of excess 1,5-cyclooctadiene (B75094) (COD), indicating that COD dissociation is a necessary pre-equilibrium step before the oxidative addition can occur.[1][2]
For some systems, particularly those involving bidentate nitrogen ligands, pathways involving Ni(I) and Ni(III) intermediates have been proposed and investigated.[3][4] These odd-electron pathways can be particularly relevant in photoredox and cross-electrophile coupling reactions.[1][5]
Comparative Kinetic Data
The rate of oxidative addition is significantly influenced by the electronic and steric properties of both the aryl halide and the ligands on the nickel center. The following tables summarize key kinetic data from various studies to provide a quantitative comparison.
Table 1: Effect of Aryl Halide Substituents on the Rate of Oxidative Addition to [Ni(COD)(dppf)] [2]
| Aryl Halide (p-YC₆H₄Cl) | Y | k_obs (x 10⁻⁴ s⁻¹) |
| p-CF₃C₆H₄Cl | CF₃ | 2.39 |
| p-ClC₆H₄Cl | Cl | 0.83 |
| p-HC₆H₄Cl | H | 0.54 |
| p-MeC₆H₄Cl | Me | 0.31 |
| p-MeOC₆H₄Cl | OMe | 0.18 |
Reactions were carried out with 0.022 mol L⁻¹ [Ni(COD)(dppf)] and 0.44 mol L⁻¹ aryl halide in benzene-d₆ at 50 °C.
Table 2: Comparison of Rate Constants for Different Aryl Halides with [Ni(COD)(dppf)] [2]
| Aryl Halide | k_obs (x 10⁻⁴ s⁻¹) |
| p-F₃CC₆H₄I | Very Fast |
| p-F₃CC₆H₄Br | 15.1 |
| p-F₃CC₆H₄Cl | 2.39 |
| o-MeC₆H₄Br | 0.45 |
| o-MeC₆H₄Cl | 0.04 |
Reactions were carried out with 0.022 mol L⁻¹ [Ni(COD)(dppf)] and 0.44 mol L⁻¹ aryl halide in benzene-d₆ at 50 °C.
Experimental Protocols
A detailed understanding of the experimental methodology is critical for reproducing and building upon existing research. Below are representative protocols for kinetic analysis of oxidative addition to Ni(0) complexes.
General Procedure for Kinetic Experiments by ³¹P NMR Spectroscopy[2]
-
Preparation of the Stock Solution: A stock solution of the nickel complex, for example, [Ni(COD)(dppf)], and an internal standard (e.g., triphenylphosphine (B44618) oxide) is prepared in a deuterated solvent (e.g., benzene-d₆) in a glovebox.
-
Sample Preparation: An aliquot of the stock solution is added to an NMR tube. The aryl halide is then added to the NMR tube.
-
Reaction Monitoring: The NMR tube is placed in the NMR spectrometer, which has been pre-heated to the desired temperature (e.g., 50 °C).
-
Data Acquisition: ³¹P{¹H} NMR spectra are recorded at regular time intervals.
-
Data Analysis: The concentrations of the starting nickel complex and the product are determined by integration of their respective signals relative to the internal standard. The observed rate constant (k_obs) is then determined by plotting the natural logarithm of the concentration of the starting material versus time.
Visualizing the Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the proposed mechanisms and experimental workflows.
Caption: Proposed concerted mechanism for oxidative addition.
Caption: Workflow for kinetic analysis by NMR spectroscopy.
Conclusion
The kinetic analysis of oxidative addition to Ni(COD)₂ complexes reveals a nuanced process governed by a delicate interplay of electronic and steric factors. For phosphine-ligated systems, a concerted mechanism following ligand dissociation is well-supported by experimental data. However, the accessibility of odd-electron pathways, particularly with nitrogen-based ligands, highlights the rich and varied mechanistic landscape of nickel catalysis. The data and protocols presented in this guide offer a solid foundation for researchers aiming to design more efficient catalytic systems and to unravel the intricate mechanisms of these important transformations.
References
- 1. Reactions of nickel(0) with organochlorides, organobromides, and organoiodides: mechanisms and structure/reactivity relationships - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00374G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
The Industrial Chemist's Guide to Nickel Catalysts: A Cost-Effectiveness Comparison of Ni(COD)₂ and its Alternatives in Large-Scale Synthesis
For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that impacts not only the success of a chemical transformation but also the economic viability of a large-scale synthesis. While bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) has long been a workhorse as a source of Ni(0) in cross-coupling reactions, its inherent drawbacks, namely high cost, air sensitivity, and thermal instability, have prompted the development of more practical and cost-effective alternatives.[1][2] This guide provides an objective comparison of Ni(COD)₂ with its leading alternatives, focusing on cost-effectiveness, performance in key synthetic transformations, and ease of handling in an industrial setting.
The primary alternatives to Ni(COD)₂ focus on the in situ generation of the active Ni(0) species from stable and less expensive Ni(II) salts, such as nickel(II) chloride (NiCl₂) and nickel(II) acetate (B1210297) (Ni(OAc)₂), in the presence of a reductant. Other notable alternatives include more stable, pre-formed Ni(0) complexes.
Cost Analysis: Beyond the Sticker Price
A direct comparison of the price per kilogram of the nickel source reveals a significant cost advantage for Ni(II) salts over Ni(COD)₂. While prices fluctuate, NiCl₂ and Ni(OAc)₂ are consistently and considerably cheaper than Ni(COD)₂ on a bulk scale. However, a true cost-effectiveness analysis must also account for the cost of the necessary reductant (e.g., zinc or manganese) and any ligands required for the in situ generation of the active catalyst. Despite these additions, the overall cost of the in situ methods remains significantly lower than using stoichiometric Ni(COD)₂.
| Catalyst System | Precursor(s) | Reductant | Ligand | Estimated Relative Cost per Mole of Active Ni(0) | Key Considerations |
| Ni(COD)₂ | Ni(COD)₂ | None | Required | High | Air and moisture sensitive, requires inert atmosphere handling and cold storage.[2] |
| NiCl₂/in situ | NiCl₂ | Zn, Mn, etc. | Required | Low | Bench-stable Ni(II) salt, reductant and ligand costs are additional but overall economical. |
| Ni(OAc)₂/in situ | Ni(OAc)₂ | Zn, Mn, etc. | Required | Low | Another cost-effective and stable Ni(II) precursor.[3] |
| Stable Ni(0) Precatalysts | e.g., (DAB)Ni(0) | None | Often integrated | Medium | Improved air and thermal stability over Ni(COD)₂, simplifying handling.[1] |
Performance in Key Cross-Coupling Reactions
The ultimate measure of a catalyst system's utility is its performance in a variety of chemical transformations critical to pharmaceutical and fine chemical synthesis. Below is a comparative summary of Ni(COD)₂ and its alternatives in Suzuki-Miyaura, Buchwald-Hartwig, and C-S cross-coupling reactions.
Suzuki-Miyaura Coupling
The formation of carbon-carbon bonds via Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. While Ni(COD)₂ is a competent precatalyst, in situ generated Ni(0) from NiCl₂ often provides comparable or even superior results, particularly when considering scalability and cost.
| Catalyst System | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ni(COD)₂ / PCy₃ | Aryl Mesylate | Aryl Neopentylglycolboronate | 6 | 80 | 12 | ~80-90 | [4] |
| NiCl₂(PCy₃)₂ | Aryl Sulfamate | Phenylboronic Acid | 5 | 100 | 12 | 95 | [5] |
| NiCl₂(PPh₃)₂ | 1-Chloronaphthalene | 4-Fluorophenylboronic acid | 10 | 100 | 0.5 | 62 | [6] |
Buchwald-Hartwig Amination
The construction of carbon-nitrogen bonds is another critical transformation in drug discovery. Air-stable Ni(II) precatalysts have demonstrated excellent efficacy in C-N couplings, offering a practical alternative to the sensitive Ni(COD)₂.
| Catalyst System | Aryl Halide/Pseudohalide | Amine | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ni(COD)₂ / dcypt | Aryl Chloride | Secondary Amine | 2 | 100 | 24 | >95 | [7] |
| NiCl₂(DME) / SIPr·HCl | Aryl Chloride | Primary Amine | 5 | 80 | 3 | 80 | [8] |
| Ni(COD)₂ / DCYPE | Thioether | Amine | 5 | 25 | 16 | High | [9] |
C-S Cross-Coupling
For the formation of carbon-sulfur bonds, more cost-efficient alternatives to Ni(COD)₂ have also proven effective, further expanding the toolkit for medicinal chemists.
| Catalyst System | Electrophile | Thiol | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ni(COD)₂ / DPEphos | Aryl Triflates | Alkyl Thiols | 10 | RT | 16 | High | [10] |
| Ni(OAc)₂ / Zn | Aryl Triflates | Alkyl Thiols | 10 | RT | 16 | High | [3] |
Experimental Protocols
General Procedure for in situ Generation of Ni(0) for Suzuki-Miyaura Coupling
This protocol is a representative example for the use of a Ni(II) precatalyst.
Materials:
-
NiCl₂(PPh₃)₂ (or another suitable Ni(II) precatalyst)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene, 2-MeTHF)[5]
-
Reductant (if starting with a simple Ni(II) salt without phosphine (B1218219) ligands, e.g., Zn dust)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the Ni(II) precatalyst (e.g., NiCl₂(PPh₃)₂, 5-10 mol%), the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv). If using a simple Ni(II) salt, add the reductant (e.g., Zn dust, 1.5-2.0 equiv).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 1-24 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate a typical catalytic cycle for a nickel-catalyzed cross-coupling reaction and a workflow for assessing catalyst cost-effectiveness.
Caption: A simplified catalytic cycle for a nickel-catalyzed cross-coupling reaction.
Caption: A workflow for evaluating the cost-effectiveness of different catalyst systems.
Conclusion
For large-scale synthesis in the pharmaceutical and fine chemical industries, the move away from Ni(COD)₂ towards more cost-effective and robust alternatives is not just a trend but a necessity. The in situ generation of active Ni(0) from inexpensive and stable Ni(II) salts like NiCl₂ and Ni(OAc)₂ offers a compelling combination of lower cost, easier handling, and comparable or even improved performance in key cross-coupling reactions. While the initial investment in process optimization for these in situ methods may be required, the long-term economic and practical benefits for large-scale production are substantial. The development of new, air-stable Ni(0) precatalysts also provides promising avenues for simplifying nickel-catalyzed transformations. Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and process chemists to make informed decisions and select the most appropriate nickel catalyst system for their specific synthetic needs.
References
- 1. Easily Accessible and Solution‐Stable Ni(0) Precatalysts for High‐Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.strem.com [blog.strem.com]
- 3. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Structurally Diverse Bench-Stable Nickel(0) Pre-Catalysts: A Practical Toolkit for In Situ Ligation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00260A [pubs.rsc.org]
A Practical Guide to Air-Stable Nickel Precatalysts: Alternatives to Ni(COD)₂
The landscape of nickel catalysis is undergoing a significant transformation, driven by the development of air-stable nickel precatalysts that offer practical advantages over the traditionally used yet highly air-sensitive Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂). For researchers, scientists, and professionals in drug development, the ability to perform nickel-catalyzed reactions without the stringent requirements of a glovebox or Schlenk techniques translates to increased efficiency and accessibility. This guide provides an objective comparison of prominent air-stable alternatives to Ni(COD)₂, supported by experimental data, detailed protocols, and mechanistic diagrams to inform catalyst selection for key cross-coupling reactions.
Executive Summary
Bis(1,5-cyclooctadiene)nickel(0) has long been a workhorse in nickel catalysis, valued for its high reactivity. However, its pyrophoric nature and sensitivity to air and moisture necessitate specialized handling, limiting its widespread use. In recent years, a new generation of air-stable nickel(0) and nickel(II) precatalysts has emerged, offering comparable catalytic performance with the significant benefit of benchtop stability. This guide focuses on three leading classes of these alternatives:
-
Ni(0)-Stilbene Complexes: Notably Ni(4-tBu-stb)₃, these complexes exhibit remarkable stability in air, both in solid form and in solution, while maintaining high catalytic activity.
-
Ni(COD)(DQ): (1,5-Cyclooctadiene)(duroquinone)nickel(0) is another air-stable, 18-electron Ni(0) complex that has proven to be a versatile and effective precatalyst.
-
Air-Stable Ni(II) Precatalysts: A range of Ni(II) complexes, such as (dppf)Ni(o-tolyl)Cl and NiCl₂(PCy₃)₂, serve as robust, air-stable precursors that are reduced in situ to the active Ni(0) species.
This guide will delve into a comparative analysis of these catalysts in three cornerstone transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
Performance Comparison in Key Cross-Coupling Reactions
The following tables summarize the performance of various air-stable nickel precatalysts in comparison to the traditional Ni(COD)₂ in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The data has been compiled from various literature sources to provide a comparative overview.
Suzuki-Miyaura Coupling
Table 1: Performance in Suzuki-Miyaura Coupling
| Precatalyst | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Ni(COD)₂ | 4-Chlorotoluene | Phenylboronic acid | 2 | K₃PO₄ | Dioxane | 12 | 95 | [1] |
| Ni(4-tBu-stb)₃ | 4-Chloroanisole | Phenylboronic acid | 2 | K₃PO₄ | Toluene | 12 | 92 | [2] |
| Ni(COD)(DQ) | 4-Bromoanisole | Phenylboronic acid | 5 | K₃PO₄ | Dioxane | 8 | 94 | [3] |
| (dppf)Ni(o-tolyl)Cl | 4-Chloroanisole | Phenylboronic acid | 2.5 | K₃PO₄ | Toluene | 12 | >99 | [1] |
| NiCl₂(PCy₃)₂ | 5-Bromopyrimidine | 3-Furanylboronic acid | 0.5 | K₃PO₄ | t-Amyl alcohol | 12 | 97 | [4] |
Buchwald-Hartwig Amination
Table 2: Performance in Buchwald-Hartwig Amination
| Precatalyst | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Ni(COD)₂ | 4-Chlorotoluene | Morpholine | 2 | NaOtBu | Toluene | 2 | 98 | [5] |
| Ni(4-tBu-stb)₃ | 4-Chlorotoluene | Morpholine | 2 | NaOtBu | Toluene | 19 | 90 | [6] |
| Ni(COD)(DQ) | 4-Bromoanisole | Aniline | 5 | K₃PO₄ | Dioxane | 24 | 85 | [7] |
| (dppf)Ni(o-tolyl)Cl | 4-n-Butylchlorobenzene | Morpholine | 5 | LiOtBu | CPME | 1 | 85 | [5] |
| NiCl₂(DME) / SIPr·HCl | 4-Chlorotoluene | Morpholine | 5 | NaOtBu | 2-Me-THF | 3 | 92 | [8] |
Heck Reaction
Table 3: Performance in Heck Reaction
| Precatalyst | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Ni(COD)₂ | 4-Chlorobenzonitrile | Styrene | 5 | Cs₂CO₃ | Dioxane | 24 | 85 | [9] |
| trans-(PCy₂Ph)₂Ni(o-tolyl)Cl | Benzyl (B1604629) chloride | 1-Octene | 5 | Et₃N | CH₂Cl₂ | 4-8 | 96 | [10] |
Note: Direct comparative data for Ni(0)-stilbene and Ni(COD)(DQ) in the Heck reaction under identical conditions was limited in the surveyed literature.
Experimental Protocols
Detailed methodologies for representative key experiments are provided below.
Suzuki-Miyaura Coupling using an Air-Stable Ni(II) Precatalyst
This protocol is adapted from a procedure utilizing NiCl₂(PCy₃)₂.[4]
Materials:
-
5-Bromopyrimidine (1.00 equiv)
-
3-Furanylboronic acid (2.50 equiv)
-
NiCl₂(PCy₃)₂ (0.500 mol%)
-
K₃PO₄ (4.50 equiv)
-
tert-Amyl alcohol
Procedure:
-
To a flame-dried round-bottomed flask charged with a magnetic stir bar, add 5-bromopyrimidine, 3-furanylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.
-
The flask is equipped with a reflux condenser, evacuated, and backfilled with nitrogen (3 cycles).
-
tert-Amyl alcohol is added via cannula under a positive nitrogen pressure.
-
The resulting mixture is stirred at room temperature for 1 hour.
-
The reaction vessel is then placed in a pre-heated oil bath at 120 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination using an Air-Stable Ni(II) Precatalyst
This protocol is adapted from a procedure utilizing (dppf)Ni(o-tolyl)Cl.[5]
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.5 mmol)
-
(dppf)Ni(o-tolyl)Cl (5 mol%)
-
dppf (5 mol%)
-
LiOtBu (1.5 mmol)
-
Acetonitrile (B52724) (1.0 mmol)
-
Cyclopentyl methyl ether (CPME) (2 mL)
Procedure:
-
In a nitrogen-filled glovebox, a vial is charged with (dppf)Ni(o-tolyl)Cl, dppf, and LiOtBu.
-
The aryl chloride, amine, CPME, and acetonitrile are added sequentially.
-
The vial is sealed and heated to 100 °C for 1 hour.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
Heck Reaction using an Air-Stable Ni(II) Precatalyst
This protocol is adapted from a procedure utilizing trans-(PCy₂Ph)₂Ni(o-tolyl)Cl.[10]
Materials:
-
Benzyl chloride (1.0 equiv)
-
Alkene (1.5 equiv)
-
trans-(PCy₂Ph)₂Ni(o-tolyl)Cl (5 mol%)
-
Et₃N (6 equiv)
-
TMSOTf (1.5 equiv)
-
CH₂Cl₂
Procedure:
-
To a vial is added trans-(PCy₂Ph)₂Ni(o-tolyl)Cl, benzyl chloride, alkene, and CH₂Cl₂.
-
Et₃N and TMSOTf are added sequentially.
-
The reaction mixture is stirred at room temperature for 4-8 hours.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Mechanistic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanistic steps involved in nickel-catalyzed cross-coupling reactions with these air-stable precatalysts.
Activation of Ni(II) Precatalysts
A common feature of air-stable Ni(II) precatalysts is their in situ reduction to the catalytically active Ni(0) species. This activation can proceed through various pathways, often involving the organoboron reagent in Suzuki-Miyaura couplings or an external reductant.
Caption: General workflow for the in situ activation of air-stable Ni(II) precatalysts.
Catalytic Cycle of Suzuki-Miyaura Coupling
Once the active Ni(0) species is generated, it enters the catalytic cycle. The Suzuki-Miyaura coupling is a representative example of a cross-coupling reaction proceeding through a Ni(0)/Ni(II) cycle.
Caption: A simplified catalytic cycle for the nickel-catalyzed Suzuki-Miyaura reaction.
Conclusion
The development of air-stable nickel precatalysts represents a significant advancement in the field of cross-coupling catalysis. Ni(0)-stilbene complexes, Ni(COD)(DQ), and various Ni(II) precatalysts have demonstrated their efficacy as practical and robust alternatives to the air-sensitive Ni(COD)₂. While the optimal choice of precatalyst is reaction-dependent, this guide provides a comparative framework to assist researchers in navigating the expanding landscape of nickel catalysis. The operational simplicity and comparable performance of these air-stable alternatives are poised to accelerate innovation in academic research and industrial applications, particularly in the synthesis of pharmaceuticals and other complex organic molecules.
References
- 1. Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I). | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
Unraveling Nickel's Catalytic Dance: A DFT-Based Comparison of Ni(COD)₂ Reaction Mechanisms
A deep dive into the computational elucidation of reaction pathways catalyzed by bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], this guide offers researchers, scientists, and drug development professionals a comparative overview of prominent reaction mechanisms. By leveraging Density Functional Theory (DFT) studies, we explore the intricate energetics and structural transformations that govern Ni(COD)₂-catalyzed C-H activation, cross-coupling, and cycloaddition reactions, providing a framework for rational catalyst design and reaction optimization.
At the heart of modern synthetic chemistry, Ni(COD)₂ has emerged as a versatile and cost-effective precatalyst for a myriad of chemical transformations. Its ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III), and Ni(IV)) underpins a rich and varied mechanistic landscape. Computational studies, particularly DFT, have become indispensable in mapping these complex reaction coordinates, offering insights that are often difficult to glean from experiments alone. This guide synthesizes findings from recent theoretical investigations to compare the mechanisms, key intermediates, and energetic barriers of distinct reaction classes initiated by Ni(COD)₂.
Comparative Analysis of Reaction Mechanisms
The versatility of Ni(COD)₂ is evident in the diverse catalytic cycles it can initiate. Depending on the substrates, ligands, and additives, the reaction can proceed through distinct pathways involving oxidative addition, reductive elimination, radical processes, or concerted metalation-deprotonation events. Below, we compare three major classes of reactions where Ni(COD)₂ is a common precatalyst, with quantitative data derived from DFT calculations summarized for ease of comparison.
Table 1: Comparison of DFT-Calculated Energetics for Ni-Catalyzed Reactions
| Reaction Type | Key Mechanistic Step | System/Substrates | Ligand | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) |
| C-H Activation/Arylation | Concerted Metalation-Deprotonation (CMD) | N-arylbenzamide + Diphenylacetylene | PPh₃ | 21.8 | -15.3 |
| C-H Activation/Arylation | Oxidative Addition to form Ni(IV) | Aryl C-H bond | N,N-bidentate | Generally higher barrier | Varies |
| C-H Activation/Arylation | Radical Pathway (Halide-Atom Transfer) | C-H bond + Alkyl Halide | N,N-bidentate | Substrate-dependent | Varies |
| Reductive Cross-Coupling | Oxidative Addition of Aryl Iodide to Ni(0) | Amide + Aryl Iodide | Terpyridine (tpy) | Not specified | Not specified |
| Hydroboration | Hydronickelation (Rate-Determining Step) | Styrene + B₂pin₂/MeOH | Chiral Phosphine | 19.8 | -45.7 (overall)[1] |
| [3+2] Cycloaddition | Oxidative Cyclization | 2-trifluoromethyl-1-alkene + alkyne | PCy₃ | 17.5 | -15.4 |
| [3+2] Cycloaddition | β-Fluorine Elimination | Nickelacycle intermediate | PCy₃ | 26.2 | -1.7 |
Note: The values presented are illustrative and highly dependent on the specific computational model (functional, basis set, solvent model) employed in each study. Direct comparison between different studies should be made with caution.
Reaction Pathways and Mechanistic Insights
C-H Activation: A Dichotomy of Pathways
DFT studies have been pivotal in understanding the mechanisms of Ni-catalyzed C-H functionalization. A key finding is the existence of competing pathways controlled by the nature of the coupling partner.[2]
-
Concerted Metalation-Deprotonation (CMD): In many C-H arylations, the C-H cleavage occurs via a CMD mechanism, which is often the rate-determining step.[2]
-
Oxidative Addition/Reductive Elimination vs. Radical Pathways: Following C-H activation, the subsequent C-C or C-X bond formation can proceed either through oxidative addition to a Ni(II) center to form a Ni(IV) intermediate, followed by reductive elimination, or via radical pathways involving Ni(III) complexes.[2] The choice of pathway is substrate-dependent; for instance, coupling partners with low bond dissociation energies, like dicumyl peroxide, favor radical mechanisms.[2] In contrast, generating unstable phenyl or primary alkyl radicals is highly unfavorable, pushing the reaction through the Ni(IV) pathway.[2]
Cross-Coupling Reactions: The Role of Multiple Oxidation States
Nickel-catalyzed cross-coupling reactions often involve catalytic cycles that shuttle between Ni(0), Ni(I), Ni(II), and sometimes Ni(III) oxidation states. In reductive cross-couplings, Ni(COD)₂ acts as the Ni(0) source which, after ligand exchange, initiates the cycle.
A proposed mechanism for the reductive cross-coupling of amides and aryl iodides involves the oxidative addition of the aryl iodide to a Ni(0) complex.[3] This is followed by a complex sequence that can involve radical oxidative addition to form a Ni(III) species, which then undergoes C-C bond-forming reductive elimination.[3]
Cycloaddition Reactions: Building Rings with Nickel
Ni(COD)₂ is a potent catalyst for various cycloaddition reactions, including [m+n+o] cycloadditions and alkenylative cyclizations. DFT calculations have been instrumental in mapping the reaction pathways and understanding selectivity.
For instance, in the Ni-mediated [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes, the reaction is initiated by the oxidative cyclization of the two unsaturated partners with the Ni(0) center to form a five-membered nickelacycle.[4] A subsequent, high-barrier β-fluorine elimination step is crucial for the catalytic turnover.[4] The overall rate-determining step was identified as a combination of this β-fluorine elimination and a subsequent 5-endo insertion.[4]
Experimental (Computational) Protocols
The insights presented in this guide are derived from DFT calculations. While specific parameters vary between studies, a representative computational protocol is outlined below.
General Computational Methodology:
-
Software: Gaussian 16 or similar quantum chemistry packages are commonly used.[1]
-
DFT Functional: The B3LYP functional is frequently employed for geometry optimizations and frequency calculations.[1] More recent studies often incorporate dispersion corrections, such as Grimme's D3(BJ) correction, to accurately model non-covalent interactions.[1]
-
Basis Set: Geometries are typically optimized using a double-zeta basis set like def2SVP.[1] To obtain more accurate electronic energies, single-point calculations are then performed with a larger, triple-zeta basis set such as def2TZVPP.[1]
-
Solvent Model: The effects of the solvent are usually included using an implicit solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[1]
-
Verification of Stationary Points: Frequency calculations are performed to confirm the nature of all optimized structures. Minima (reactants, intermediates, products) have zero imaginary frequencies, while transition states have exactly one imaginary frequency. Intrinsic Reaction Coordinate (IRC) calculations are often used to verify that a transition state connects the correct reactant and product.[1]
-
Thermodynamic Corrections: Gibbs free energies are calculated at a standard state (e.g., 298.15 K and 1 atm) by adding thermal corrections to the single-point electronic energies.
Conclusion
DFT calculations provide a powerful lens through which to view the complex world of Ni(COD)₂ catalysis. The studies highlighted here demonstrate how computational chemistry can delineate intricate reaction pathways, quantify energetic barriers, and explain the origins of selectivity. By comparing the mechanisms of C-H activation, cross-coupling, and cycloaddition, we see a common theme of multi-step processes involving various nickel oxidation states and complex ligand effects. This comparative, data-driven approach is crucial for the continued development of novel, efficient, and selective nickel-catalyzed transformations in academic and industrial research.
References
A Comparative Guide to Validating Reaction Intermediates in Ni(COD)₂ Catalytic Cycles
For researchers, scientists, and drug development professionals engaged in nickel-catalyzed reactions, understanding the catalytic cycle is paramount for reaction optimization and discovery. Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂), a widely used Ni(0) precatalyst, initiates a variety of catalytic transformations.[1][2][3] However, its high reactivity and air sensitivity present challenges for handling and mechanistic studies.[2][4] This guide provides an objective comparison of experimental techniques to validate reaction intermediates in Ni(COD)₂-initiated catalytic cycles and evaluates the performance of Ni(COD)₂ against more stable Ni(0) alternatives, supported by experimental data.
Key Validation Techniques for Nickel Intermediates
A multi-pronged analytical approach is essential to definitively characterize the fleeting intermediates in nickel catalysis. These species can exist in various oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III).[5] The following techniques provide crucial insights into their electronic structure, geometry, and role in the catalytic cycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A cornerstone for characterizing diamagnetic nickel complexes, primarily Ni(0) and Ni(II) species. ¹H, ¹³C, ³¹P, and ¹⁹F NMR are used to elucidate the ligand environment and structure of intermediates. For instance, the oxidative addition of an aryl halide to a Ni(0) complex can be monitored by the disappearance of Ni(0) signals and the appearance of new signals corresponding to the Ni(II)-aryl product.[5][6][7]
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is indispensable for detecting and characterizing paramagnetic species, namely Ni(I) and Ni(III) intermediates.[8][9][10][11][12] The g-values and hyperfine coupling constants obtained from EPR spectra provide information about the electronic environment of the nickel center. For example, the formation of a Ni(I) species from the reduction of a Ni(II) precatalyst can be confirmed by the appearance of a characteristic rhombic EPR signal.[8][9]
X-ray Crystallography: Provides unambiguous structural information of isolable and crystalline intermediates.[13][14][15] It allows for the precise determination of bond lengths, bond angles, and coordination geometry, which are critical for understanding the steric and electronic properties of the nickel complex.
Cyclic Voltammetry (CV): An electrochemical technique used to probe the redox behavior of nickel complexes.[16][17][18][19] It provides information on the oxidation and reduction potentials of different nickel species, helping to establish the feasibility of proposed electron transfer steps in the catalytic cycle.
In-situ Monitoring Techniques (UV-Vis, Transient Absorption Spectroscopy): These methods allow for the observation of reactive intermediates under catalytic conditions.[20] By monitoring changes in the electronic absorption spectrum of the reaction mixture over time, the formation and decay of colored intermediates can be tracked, providing kinetic data.
Performance Comparison: Ni(COD)₂ vs. Stable Ni(0) Precatalysts
While Ni(COD)₂ is a highly reactive and effective source of Ni(0), its instability in air and thermal sensitivity are significant drawbacks.[2][4] This has spurred the development of more robust, air-stable Ni(0) precatalysts.[1][21][22][23][24]
| Precatalyst | Structure | Handling | Performance in Cross-Coupling | Reference |
| Ni(COD)₂ | Ni(0) complex with two 1,5-cyclooctadiene (B75094) ligands | Air and moisture sensitive, requires inert atmosphere | High reactivity, widely used as a benchmark. | [2] |
| (NHC)Ni(0)(alkene) | N-heterocyclic carbene (NHC) ligated Ni(0) with a stabilizing alkene | Air-stable, benchtop handling | Excellent catalytic activity in C-C and C-N bond formation, sometimes outperforming Ni(COD)₂. | [22][23] |
| (DAB)Ni(0)(alkene) | N,N'-diaryl diazabutadiene (DAB) ligated Ni(0) with a stabilizing alkene | Soluble and stable in several organic solvents, suitable for high-throughput experimentation. | Equal or better performance than Ni(COD)₂ in various Suzuki and C-N coupling reactions. | [21][24] |
| Ni(0)-Olefin Complexes | Ni(0) complexed with electron-deficient olefins | Bench-stable | Competent precatalysts in a variety of reactions, offering a practical alternative to Ni(COD)₂. | [1][4] |
Experimental data highlights:
-
In a comparative study for Suzuki-Miyaura coupling, a (dppf)Ni(II) precatalyst, which generates Ni(0) in situ, showed comparable activity to Ni(COD)₂ at 80°C, with both systems generating significant amounts of Ni(I) species during the reaction.[2]
-
N-heterocyclic carbene (NHC)-Ni(0) precatalysts have been shown to be highly effective in various transformations, including reductive couplings and N-arylations of aryl chlorides, demonstrating their versatility.[22][23]
-
For the Suzuki-Miyaura cross-coupling of aryl chlorides, air-stable Ni(II) precatalysts containing NHC and phosphite (B83602) ligands have been developed that are highly effective under mild conditions and at low catalyst loadings.[25]
Experimental Protocols
General Procedure for EPR Analysis of Ni(I) Intermediates
-
Sample Preparation: In a glovebox, prepare a solution of the Ni(II) precatalyst and ligand in a suitable solvent (e.g., THF, acetonitrile) in an EPR tube.
-
Reduction: Add a chemical reductant (e.g., decamethylcobaltocene) to the solution at low temperature (e.g., -78 °C) to generate the Ni(I) species.
-
Freezing: Rapidly freeze the sample in liquid nitrogen to trap the paramagnetic intermediate.
-
Data Acquisition: Record the X-band EPR spectrum at cryogenic temperatures (e.g., 77 K).
-
Analysis: Simulate the experimental spectrum to extract the g-values and hyperfine coupling constants, which are characteristic of the Ni(I) species.
General Procedure for Cyclic Voltammetry of Nickel Complexes
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in a dry, deoxygenated solvent (e.g., acetonitrile, DMF).
-
Working Electrode: Use a glassy carbon, platinum, or gold electrode, polished before each measurement.
-
Reference and Counter Electrodes: Employ a standard reference electrode (e.g., Ag/AgCl or SCE) and a platinum wire as the counter electrode.
-
Analyte Solution: In a glovebox, prepare a solution of the nickel complex in the electrolyte solution.
-
Data Acquisition: Purge the electrochemical cell with an inert gas (e.g., argon) and record the cyclic voltammogram by scanning the potential between set limits.
-
Analysis: Determine the peak potentials for oxidation and reduction events to understand the redox behavior of the complex. The ferrocene/ferrocenium couple is often used as an internal standard.[18]
Visualizing Catalytic Cycles and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for validating reaction intermediates.
Caption: Simplified Ni(0)/Ni(II) vs. Ni(I)/Ni(III) cycles.
References
- 1. d-nb.info [d-nb.info]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Two-Dimensional (1)H NMR Studies on Octahedral Nickel(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. X-Ray Crystallographic, Multifrequency EPR, and DFT Characterization of the Ni(PCy2NtBu2)2n+ Hydrogen Oxidation Catalyst in the Ni(I) Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ni(I)–Alkyl Complexes Bearing Phenanthroline Ligands: Experimental Evidence for CO2 Insertion at Ni(I) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Nickel(II) Complex of N4 Schiff Base Ligand as a Building Block for a Conducting Metallopolymer with Multiple Redox States - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. thieme-connect.com [thieme-connect.com]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. chirik.princeton.edu [chirik.princeton.edu]
- 21. Easily Accessible and Solution-Stable Ni(0) Precatalysts for High-Throughput Experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Redox Behavior of Ni(COD)₂ and Its Air-Stable Alternatives
For researchers, scientists, and professionals in drug development, the selection of a suitable Ni(0) precatalyst is a critical decision in the design of robust and efficient cross-coupling reactions. Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) has long been a workhorse in this field, valued for the lability of its COD ligands which facilitates entry into catalytic cycles. However, its pronounced air and thermal sensitivity necessitates handling in a glovebox, posing practical challenges for routine laboratory use. This guide provides an objective comparison of the electrochemical redox behavior of Ni(COD)₂ with its more recent, bench-stable alternatives, supported by available experimental data.
The development of air-stable Ni(0) precatalysts, such as (1,5-Cyclooctadiene)(duroquinone)nickel(0) (Ni(COD)(DQ)), has been a significant advancement, offering comparable reactivity to Ni(COD)₂ without the stringent handling requirements.[1][2] The electrochemical properties of these complexes are paramount to understanding their reactivity and catalytic competence. Cyclic voltammetry is a key technique used to probe the redox potentials and stability of different oxidation states of these nickel complexes.
Comparative Electrochemical Data
The following tables summarize the key electrochemical parameters for Ni(COD)₂ and its notable air-stable alternative, Ni(COD)(DQ). It is important to note that a direct comparison of exact redox potentials can be challenging due to variations in experimental conditions across different studies. However, the data provides valuable insights into their relative electrochemical behavior.
Table 1: Comparison of Ni(0) Precatalyst Properties
| Property | Ni(COD)₂ | Ni(COD)(DQ) |
| Air Stability | Highly sensitive; requires inert atmosphere[3] | Air- and moisture-stable[1] |
| Thermal Stability | Decomposes at elevated temperatures | Greater thermal stability than Ni(COD)₂ |
| Electron Count | 18-electron | 18-electron[4] |
| Handling | Requires glovebox | Can be handled on the benchtop[4] |
Table 2: Electrochemical Redox Potentials
| Complex | Redox Couple | Potential (V vs. Reference) | Experimental Conditions | Reference |
| Ni(COD)₂ | Ni(0) → Ni(I) | Data not readily available in compared sources | - | - |
| Ni(COD)(DQ) | Ni(0) → Ni(I) | Qualitatively similar to Ni(COD)₂ | DMF, 0.1 M TBAPF₆, Glassy Carbon WE, Pt wire CE, Ag wire pseudo-reference, referenced to Fc/Fc⁺ | [5] |
Note: While a direct quantitative comparison from a single source is not available in the provided search results, the literature suggests that Ni(COD)(DQ) is designed to be a functional mimic of Ni(COD)₂, implying a comparable redox potential for the initial Ni(0) to Ni(I) oxidation that is crucial for initiating catalytic cycles. The primary difference lies in the stability and handling properties rather than a significant shift in the fundamental redox behavior.
Experimental Protocols
A detailed methodology for the key experiments is crucial for reproducibility and accurate comparison. The following is a general protocol for the electrochemical analysis of air-sensitive nickel complexes using cyclic voltammetry, based on common practices in the field.
Protocol: Cyclic Voltammetry of Air-Sensitive Nickel Complexes
-
Preparation of the Electrochemical Cell:
-
A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).
-
All glassware and electrodes must be rigorously dried in an oven and cooled under vacuum or in a desiccator before being transferred to an inert atmosphere glovebox.
-
-
Electrolyte Solution Preparation:
-
A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., dimethylformamide (DMF) or acetonitrile) is prepared inside the glovebox. The solvent should be purified and dried using appropriate methods.
-
-
Analyte Solution Preparation:
-
A specific concentration of the nickel complex (e.g., Ni(COD)₂ or Ni(COD)(DQ)) is dissolved in the prepared electrolyte solution inside the glovebox.
-
-
Electrochemical Measurement:
-
The electrochemical cell is assembled inside the glovebox.
-
The solution is typically purged with an inert gas (e.g., argon or nitrogen) for several minutes to remove any residual oxygen.[6]
-
The cyclic voltammogram is recorded using a potentiostat. The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).
-
For referencing, it is common practice to add ferrocene (B1249389) as an internal standard at the end of the experiment and report the potentials versus the Fc/Fc⁺ redox couple.[5]
-
-
Data Analysis:
-
The resulting voltammogram is analyzed to determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc). The half-wave potential (E₁/₂) is calculated as the average of the peak potentials.
-
Experimental Workflow and Signaling Pathways
The logical flow of an electrochemical analysis experiment can be visualized to better understand the process.
Caption: Workflow for the electrochemical analysis of air-sensitive nickel complexes.
References
- 1. Ni(COD)(DQ) - Wikipedia [en.wikipedia.org]
- 2. Air-Stable Ni(0) Complex Ni(COD)(DQ), a Useful Precatalyst | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. blog.strem.com [blog.strem.com]
- 4. Ni(COD)(DQ): An Air-Stable 18-Electron Nickel(0)-Olefin Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electroreductive Synthesis of Nickel(0) Complexes [csoe.mst.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Ni(0)/Ni(II) and Ni(I)/Ni(III) Catalytic Cycles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Nickel catalysis has emerged as a powerful and versatile tool in modern organic synthesis, offering a cost-effective and often more reactive alternative to palladium. The rich redox chemistry of nickel allows for a variety of catalytic cycles, with the Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways being the most prominent. Understanding the nuances of these two cycles is crucial for reaction design, optimization, and mechanistic elucidation. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
At a Glance: Key Differences Between Ni(0)/Ni(II) and Ni(I)/Ni(III) Cycles
| Feature | Ni(0)/Ni(II) Catalytic Cycle | Ni(I)/Ni(III) Catalytic Cycle |
| Electron Transfer | Predominantly two-electron processes (concerted) | Involves single-electron transfer (SET) steps |
| Intermediates | Diamagnetic Ni(0) and Ni(II) species | Paramagnetic Ni(I) and Ni(III) species |
| Typical Ligands | Electron-rich phosphines and N-heterocyclic carbenes (NHCs) | Nitrogen-based ligands (e.g., bipyridines, phenanthrolines) |
| Reaction Scope | Classical cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) with C(sp²)-electrophiles.[1][2][3] | Reductive cross-couplings, reactions involving alkyl halides (C(sp³)), and photoredox catalysis.[4][5][6] |
| Mechanism | 1. Oxidative Addition of R¹-X to Ni(0) 2. Transmetalation with R²-M 3. Reductive Elimination of R¹-R² | 1. Reduction of Ni(II) to Ni(I) 2. Oxidative Addition to Ni(I) to form Ni(III) or radical generation 3. Radical capture/Transmetalation 4. Reductive Elimination |
| Stereochemistry | Often stereospecific | Can be stereoconvergent due to radical intermediates |
Visualizing the Catalytic Cycles
The fundamental steps of the Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles can be visualized as follows:
Performance Comparison: Case Studies
Direct quantitative comparison of the two cycles for a single reaction is often challenging as the optimal conditions (ligand, solvent, etc.) for each pathway differ significantly. Below is a comparative summary based on representative examples from the literature for Suzuki-Miyaura and Buchwald-Hartwig type couplings, which are workhorse reactions in drug development.
Case Study 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. With phosphine (B1218219) ligands, it typically proceeds via a Ni(0)/Ni(II) mechanism. In contrast, systems involving nitrogen-based ligands and a reductant can favor pathways involving Ni(I) and Ni(III) intermediates, especially in reductive cross-coupling scenarios.
| Parameter | Ni(0)/Ni(II) Pathway | Ni(I)/Ni(III) Pathway (Reductive Coupling) |
| Reaction | 4-bromotoluene + phenylboronic acid | 4-chlorotoluene + 1-bromo-4-tert-butylbenzene |
| Ni Precatalyst | NiCl₂(dppf) | NiCl₂·glyme |
| Ligand | dppf (phosphine-based) | 4,4'-di-tert-butyl-2,2'-bipyridine (nitrogen-based) |
| Reductant | - (uses a base for transmetalation) | Zinc (Zn) |
| Solvent | Dioxane | DMA |
| Temperature | 80 °C | 60 °C |
| Yield | ~95% | ~85% |
| Reference | Based on typical Suzuki-Miyaura conditions.[7] | Based on reductive cross-electrophile coupling conditions. |
Case Study 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for C-N bond formation can also be catalyzed by nickel. The choice of ligand and reaction conditions can influence the operative catalytic cycle. Phosphine- and NHC-ligated systems often favor a Ni(0)/Ni(II) pathway, while photoredox or electroreductive conditions with nitrogen-based ligands can involve Ni(I)/Ni(III) intermediates.
| Parameter | Ni(0)/Ni(II) Pathway | Ni(I)/Ni(III) Pathway (Photoredox) |
| Reaction | 1-chloro-4-nitrobenzene + morpholine | 4-bromoanisole + piperidine |
| Ni Precatalyst | [Ni(allyl)Cl]₂ | NiBr₂·diglyme |
| Ligand | IPr (NHC) | 4,4'-dimethoxy-2,2'-bipyridine |
| Base/Reductant | NaOtBu (Base) | Hantzsch ester (Reductant) |
| Solvent | Dioxane | DMSO |
| Conditions | 100 °C | Blue LED irradiation, Room Temperature |
| Yield | ~92% | ~88% |
| Reference | Based on typical Buchwald-Hartwig conditions. | Based on photoredox amination conditions. |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use.
Representative Protocol for Ni(0)/Ni(II)-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for Suzuki-Miyaura couplings using a Ni(II) precatalyst with a phosphine ligand.
Materials:
-
NiCl₂(dppf) (1-5 mol%)
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (B91453)
Procedure:
-
To a flame-dried Schlenk flask are added NiCl₂(dppf), the aryl halide, the arylboronic acid, and K₃PO₄.
-
The flask is evacuated and backfilled with nitrogen three times.
-
Anhydrous, degassed 1,4-dioxane is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Representative Protocol for Ni(I)/Ni(III)-Catalyzed Reductive Cross-Electrophile Coupling
This protocol is a general representation of a reductive cross-coupling that proceeds through a pathway involving Ni(I) and Ni(III) intermediates, often facilitated by nitrogen-based ligands.
Materials:
-
NiCl₂·glyme (5-10 mol%)
-
4,4'-di-tert-butyl-2,2'-bipyridine (5-10 mol%)
-
Aryl halide 1 (1.0 equiv)
-
Aryl halide 2 (1.2 equiv)
-
Zinc powder (<10 micron, activated) (2.0 equiv)
-
Anhydrous, degassed N,N-dimethylacetamide (DMA)
Procedure:
-
In a glovebox, a vial is charged with NiCl₂·glyme, 4,4'-di-tert-butyl-2,2'-bipyridine, and zinc powder.
-
The aryl halides are added, followed by anhydrous, degassed DMA.
-
The vial is sealed and the mixture is stirred at the desired temperature (e.g., 60 °C) for 12-24 hours.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and filtered through a pad of Celite.
-
The filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Logical Workflow for Catalyst System Selection
The choice between a Ni(0)/Ni(II) and a Ni(I)/Ni(III) pathway is often dictated by the nature of the substrates and the desired transformation. The following workflow can guide the selection process:
Conclusion
Both the Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles offer powerful avenues for chemical synthesis. The choice of pathway is intrinsically linked to the desired transformation and the nature of the coupling partners. The Ni(0)/Ni(II) cycle, often facilitated by phosphine and NHC ligands, is a mainstay for traditional cross-coupling reactions of C(sp²) electrophiles. In contrast, the Ni(I)/Ni(III) cycle, typically involving nitrogen-based ligands and reductive conditions, has opened new frontiers in the coupling of C(sp³) electrophiles and in photoredox catalysis. A thorough understanding of these mechanistic paradigms is essential for the rational design of novel and efficient nickel-catalyzed transformations in academic and industrial research.
References
- 1. gctlc.org [gctlc.org]
- 2. oaepublish.com [oaepublish.com]
- 3. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Bis(1,5-cyclooctadiene)nickel(0): A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) is a widely used source of nickel(0) in chemical synthesis. However, its highly air- and moisture-sensitive nature necessitates rigorous handling and disposal procedures to ensure laboratory safety. This guide provides essential, step-by-step instructions for the proper quenching and disposal of residual or unwanted Ni(COD)₂.
Core Safety Considerations:
-
High Reactivity: Ni(COD)₂ is a flammable solid that can ignite upon contact with air and is sensitive to moisture.[1][2] All handling and disposal operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-resistant laboratory coats, safety glasses, and gloves, must be worn at all times.
-
Spark-Proof Tools: Use only spark-proof tools to handle Ni(COD)₂ and its containers.[3]
Detailed Quenching and Disposal Protocol
This protocol outlines the safe deactivation of residual Bis(1,5-cyclooctadiene)nickel(0) through a careful quenching process.
1. Preparation under Inert Atmosphere:
- Transfer any glassware containing residual Ni(COD)₂ to an inert atmosphere glovebox. If a glovebox is not available, perform the following steps under a positive pressure of an inert gas in a well-ventilated fume hood.
- Rinse the glassware with a dry, inert solvent such as toluene (B28343) or hexane (B92381) to create a slurry of the residual Ni(COD)₂.[3] Transfer this slurry to a reaction flask equipped with a magnetic stir bar.
2. Cooling:
- Place the reaction flask containing the Ni(COD)₂ slurry into a cooling bath (e.g., an ice-water bath) to dissipate the heat that will be generated during the quenching process.[3]
3. Sequential Quenching:
- Step 3.1: Isopropanol (B130326) Addition: While vigorously stirring the cooled slurry, slowly add dry isopropanol dropwise.[3] The rate of addition should be controlled to manage the evolution of gas and heat. Continue the slow addition until the visible reaction (e.g., bubbling) subsides.
- Step 3.2: Methanol (B129727) Addition: After the reaction with isopropanol is complete, slowly add methanol to the mixture.[3] Methanol is a more reactive quenching agent and will help to ensure the complete destruction of any remaining reactive material.
- Step 3.3: Water Addition: Once the reaction with methanol has ceased, very slowly and carefully add water to the mixture to hydrolyze any remaining organometallic species.[3]
4. Final Stirring and Disposal:
- Allow the mixture to warm to room temperature and continue stirring for at least one hour to ensure the quenching process is complete.[3]
- The resulting mixture, containing nickel salts and organic solvents, should be disposed of as hazardous waste in accordance with federal, state, and local regulations.[3][4]
Quantitative Data for Disposal
While precise molar equivalents for quenching are not extensively documented, the guiding principle is the slow, controlled addition of the quenching agent until the reaction ceases.
| Parameter | Recommendation | Rationale |
| Solvent for Slurry | Dry, inert solvent (e.g., Toluene, Hexane) | To safely dilute the reactive Ni(COD)₂ and facilitate controlled quenching.[3] |
| Quenching Agent 1 | Dry Isopropanol | A less reactive alcohol for the initial, more vigorous phase of quenching.[3] |
| Quenching Agent 2 | Methanol | A more reactive alcohol to ensure complete deactivation of the reactive material.[3] |
| Quenching Agent 3 | Water | To hydrolyze any remaining organometallic species.[3] |
| Temperature | 0 °C (Ice Bath) | To control the exothermic reaction during quenching.[3] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of Bis(1,5-cyclooctadiene)nickel(0).
References
- 1. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]
- 2. Structurally Diverse Bench-Stable Nickel(0) Pre-Catalysts: A Practical Toolkit for In Situ Ligation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. Benchtop Delivery of Ni(cod)2 using Paraffin Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Bis(1,5-cyclooctadiene)nickel(0)
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Bis(1,5-cyclooctadiene)nickel(0), ensuring laboratory safety and procedural excellence.
Bis(1,5-cyclooctadiene)nickel(0), often abbreviated as Ni(COD)₂, is a vital catalyst in synthetic chemistry. However, its utility is matched by its hazardous nature, demanding rigorous adherence to safety protocols. This guide provides the essential, immediate safety and logistical information for its handling and disposal.
Hazard Summary
Bis(1,5-cyclooctadiene)nickel(0) is a yellow, air-sensitive, moisture-sensitive, and light-sensitive solid.[1] It is classified as a flammable solid and may cause cancer.[1][2] Furthermore, it can lead to an allergic skin reaction known as "nickel itch," a form of dermatitis characterized by skin eruptions.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling Bis(1,5-cyclooctadiene)nickel(0).
| Protection Type | Equipment Specification | Purpose |
| Eye Protection | Chemical safety goggles (European standard - EN 166) or eyeshields.[2] | To protect against splashes, dust, and mists.[3] |
| Hand Protection | Appropriate protective gloves. | To prevent skin contact and potential sensitization. |
| Body Protection | A lab coat or long-sleeved protective clothing.[2] | To prevent skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. Specific recommendations include type N95 (US), type P1 (EN143), or type P3 (EN 143) respirator filters. | To be used when exposure limits may be exceeded, if irritation is experienced, or during large-scale operations.[2] |
Experimental Protocol: Safe Handling Workflow
Adherence to a strict, step-by-step protocol is critical for the safe handling of Bis(1,5-cyclooctadiene)nickel(0).
1. Preparation and Engineering Controls:
-
All manipulations must be conducted within a certified chemical fume hood.
-
Utilize explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Work must be performed under an inert atmosphere, such as argon or nitrogen, to prevent degradation of the compound.[1]
-
Ensure all sources of ignition (e.g., open flames, hot surfaces, sparks) are absent from the work area.[2]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the reagent, put on all required PPE as detailed in the table above.
-
Contaminated work clothing should not be allowed out of the laboratory.[4]
3. Aliquoting and Transfer:
-
Use spark-proof tools for all transfers.
-
Avoid generating dust during handling.[2] If weighing the solid, do so carefully within the fume hood.
-
Keep the container tightly closed when not in use.
4. Reaction Quenching and Work-up:
-
Quench reactions carefully, considering the reactivity of any remaining Ni(0) species.
-
Handle all resulting mixtures and materials as hazardous.
5. Spill Management:
-
In case of a spill, immediately remove all sources of ignition.[5]
-
Dampen the spilled solid with a solvent like acetone (B3395972) to prevent dust formation.[5]
-
Using spark-proof tools, transfer the dampened material and any contaminated absorbent paper into a sealed, appropriate container for hazardous waste.[5]
-
Wash the spill area with acetone followed by soap and water.[5]
6. Decontamination and Disposal:
-
All glassware and equipment that have come into contact with Bis(1,5-cyclooctadiene)nickel(0) must be decontaminated.
-
Dispose of unused product and contaminated materials as hazardous waste in accordance with federal, state, and local regulations. The container should be sent to an approved waste disposal plant.[4]
-
Wash hands thoroughly with soap and water after handling is complete.
Handling Workflow Diagram
The following diagram illustrates the logical flow of the safe handling procedure for Bis(1,5-cyclooctadiene)nickel(0).
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.it [fishersci.it]
- 3. static.conocophillips.com [static.conocophillips.com]
- 4. Bis(1,5-cyclooctadiene)nickel(0) | 1295-35-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. BIS(1,5-CYCLOOCTADIENE)NICKEL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
